BAY-299
Description
Properties
IUPAC Name |
6-(3-hydroxypropyl)-2-(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-14-12-20-21(27(3)25(32)26(20)2)13-19(14)28-23(30)17-8-4-7-16-15(6-5-11-29)9-10-18(22(16)17)24(28)31/h4,7-10,12-13,29H,5-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWWWKWUCDUISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N3C(=O)C4=C5C(=C(C=C4)CCCO)C=CC=C5C3=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual Bromodomain Inhibitor BAY-299: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
BAY-299 is a potent and selective chemical probe that dually inhibits the bromodomain of Bromodomain and PHD finger-containing protein 2 (BRPF2), also known as BRD1, and the second bromodomain (BD2) of TATA-box binding protein associated factor 1 (TAF1) and its paralog TAF1L.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, downstream signaling effects, and detailed experimental protocols.
Core Mechanism: Inhibition of Epigenetic Readers
This compound functions by targeting epigenetic "reader" domains, specifically the bromodomains of BRPF2 and TAF1.[1][4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby playing a crucial role in the regulation of gene transcription.[1] By competitively binding to the acetyl-lysine binding pocket of these bromodomains, this compound disrupts their interaction with acetylated proteins, leading to a modulation of gene expression.
BRPF2 is a scaffold protein that is a key component of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes. These complexes are involved in chromatin remodeling and have essential roles in development and the maintenance of hematopoietic stem cells.[5] TAF1 is the largest subunit of the general transcription factor TFIID, a critical complex for the initiation of transcription. TAF1 itself possesses intrinsic HAT and kinase activities and its bromodomains are thought to be important for promoter recognition and transcription regulation.[5]
The dual inhibition of BRPF2 and TAF1 by this compound therefore represents a powerful tool to investigate the roles of these proteins in health and disease.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.
Table 1: In Vitro Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| BRPF2 BD | TR-FRET | 67 | [1][2][3][6] |
| TAF1 BD2 | TR-FRET | 8 | [1][2][3][6] |
| TAF1L BD2 | TR-FRET | 106 | [1][2][3][6] |
| BRPF2 BD | AlphaScreen | 97 | [6] |
| BRD1 (BRPF2) | BROMOscan® | 6 | [5] |
| TAF1 BD2 | BROMOscan® | 13 | [5] |
Table 2: In Vitro Selectivity of this compound
| Bromodomain | Assay Type | IC50 (nM) | Selectivity vs. BRPF2 (TR-FRET) | Reference |
| BRPF1 BD | TR-FRET | >3,100 | >47-fold | [6] |
| BRPF3 BD | TR-FRET | >5,600 | >83-fold | [6] |
| BRD4 BD1 | TR-FRET | >20,000 | >300-fold | [2] |
| BRD9 | Not Specified | Not Specified | >30-fold | [5] |
| ATAD2 | Not Specified | Not Specified | >30-fold | [5] |
Table 3: Cellular Activity of this compound
| Assay | Target Interaction | Cell Line | IC50 (nM) | Reference |
| NanoBRET | BRPF2 BD - Histone H4 | HEK293T | 575 | [6] |
| NanoBRET | BRPF2 BD - Histone H3.3 | HEK293T | 825 | [6] |
| NanoBRET | TAF1 BD2 - Histone H4 | HEK293T | 970 | [6] |
| NanoBRET | TAF1 BD2 - Histone H3.3 | HEK293T | 1400 | [6] |
Table 4: Anti-proliferative Activity of this compound (GI50, nM)
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 1060 | [6] |
| MV4-11 | Acute Myeloid Leukemia | 2630 | [6] |
| 769-P | Renal Cancer | 3210 | [6] |
| Jurkat | T-cell Leukemia | 3900 | [6] |
| NCI-H526 | Small Cell Lung Cancer | 6860 | [6] |
| CHL-1 | Melanoma | 7400 | [6] |
| 5637 | Bladder Cancer | 7980 | [6] |
Table 5: In Vivo Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Reference |
| Blood Clearance | Low (~17% of hepatic blood flow) | [6] |
| Volume of Distribution (steady-state) | High | [6] |
| Terminal Half-life (t1/2) | ~10 hours | [6] |
| Bioavailability (F) | 73% | [6] |
Signaling Pathways and Downstream Effects
The inhibition of BRPF2 and TAF1 by this compound triggers distinct downstream signaling cascades in different cancer contexts.
Apoptosis and Cell Cycle Arrest in Acute Myeloid Leukemia (AML)
In AML cells, this compound treatment leads to a significant inhibition of cell growth, induction of cell death, and cell differentiation.[7] Mechanistic studies have revealed that this compound induces apoptosis through the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) signaling.[7] This leads to the cleavage of caspase-9 and caspase-3, and subsequently, the cleavage of Poly (ADP-ribose) polymerase (PARP).[7] Furthermore, this compound treatment upregulates the expression of the cell cycle inhibitors CDKN1A (p21) and CDKN2B (p15), leading to cell cycle arrest.[7]
Interferon Response in Triple-Negative Breast Cancer (TNBC)
In a subset of Triple-Negative Breast Cancer (TNBC) cells, inhibition of TAF1 by this compound induces an anti-viral mimicry effect. This is characterized by the expression of endogenous retroviruses (ERVs) and the formation of double-stranded RNA (dsRNA). The presence of dsRNA in the cytoplasm is sensed by cellular machinery, leading to the activation of an interferon response, which can suppress cell growth.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for Biochemical Potency
This assay was utilized to determine the in vitro inhibitory activity of this compound against various bromodomains.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and Streptavidin-d2 as the acceptor. When the bromodomain and histone peptide interact, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
Reagents:
-
GST-tagged bromodomain protein (BRPF2, TAF1 BD2, etc.)
-
Biotinylated histone H4 acetylated lysine 8 peptide (Biotin-SGRGKGGKGLGKGGAKRHRKVL-K(ac)-S)
-
LanthaScreen™ Eu-W1024 labeled anti-GST antibody (Invitrogen)
-
Streptavidin-d2 (Cisbio)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT
-
-
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well low-volume black plate, add 2 µL of the compound dilution.
-
Add 4 µL of a mix containing the GST-tagged bromodomain and the biotinylated histone peptide in assay buffer.
-
Add 4 µL of a mix containing the Eu-anti-GST antibody and Streptavidin-d2 in assay buffer.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible reader, with excitation at 340 nm and emission at 620 nm (Europium) and 665 nm (d2).
-
Calculate the ratio of the 665 nm to 620 nm signals and plot against the compound concentration to determine the IC50 value.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Cellular Assay
This assay was used to confirm the engagement of this compound with its targets in a cellular context.
-
Principle: The assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged bromodomain protein expressed in live cells. Inhibition of the tracer binding by a compound results in a decrease in the BRET signal.
-
Reagents:
-
HEK293T cells
-
Plasmid encoding the NanoLuc®-bromodomain fusion protein (e.g., Nluc-BRPF2)
-
NanoBRET™ Tracer
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
-
Protocol:
-
Transfect HEK293T cells with the NanoLuc®-bromodomain fusion plasmid.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM®.
-
In a white 96-well plate, add cells and the NanoBRET™ Tracer.
-
Add serial dilutions of this compound.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission.
-
Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.
-
Cell Viability (CCK-8) Assay
This assay was used to determine the anti-proliferative effects of this compound on cancer cell lines.
-
Principle: The Cell Counting Kit-8 (CCK-8) utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.
-
Reagents:
-
AML cell lines (e.g., MV4-11, NB4)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
CCK-8 reagent
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48, 72, 96 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
-
Western Blot Analysis for Apoptosis Markers
This technique was used to detect the cleavage of key apoptotic proteins in AML cells following this compound treatment.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Protocol:
-
Treat AML cells with this compound for the indicated time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-9, and cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound is a well-characterized, potent, and selective dual inhibitor of the BRPF2 and TAF1 bromodomains. Its mechanism of action involves the disruption of epigenetic reader functions, leading to downstream effects on gene transcription that result in apoptosis and cell cycle arrest in AML, and an interferon response in TNBC. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers utilizing this compound to further explore the biology of BRPF2 and TAF1 and their potential as therapeutic targets in oncology and other diseases.
References
- 1. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains | Semantic Scholar [semanticscholar.org]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of the BAY-299 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-299 is a potent and selective chemical probe characterized as a dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 (also known as BRD1) and the TATA-box binding protein associated factor 1 (TAF1). This guide provides a comprehensive overview of the cellular targets of this compound, presenting key quantitative data on its binding affinity and inhibitory activity. Detailed methodologies for the core biochemical and cellular assays used to characterize this inhibitor are provided, alongside visualizations of the implicated signaling pathways and experimental workflows. This document is intended to serve as a technical resource for researchers investigating the epigenetic mechanisms governed by BRPF2 and TAF1 and for professionals in the field of drug development exploring the therapeutic potential of targeting these bromodomains.
Core Cellular Targets and Binding Affinity
This compound primarily engages the bromodomains of BRPF2 and the second bromodomain (BD2) of TAF1 and its paralog TAF1L. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby playing a crucial role in the regulation of gene transcription. By occupying the acetyl-lysine binding pocket, this compound competitively inhibits the interaction of these proteins with their natural ligands, leading to downstream effects on gene expression and cellular function.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified across various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values demonstrate its high affinity for BRPF2 and TAF1 BD2.
| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| BRPF2 (BRD1) | TR-FRET | 67 | - | [1][2][3] |
| AlphaScreen | 97 | - | [2] | |
| BROMOscan® | 6 | - | [1] | |
| NanoBRET™ (Cellular) | 575 (vs. Histone H4) | - | [2] | |
| NanoBRET™ (Cellular) | 825 (vs. Histone H3.3) | - | [2] | |
| Isothermal Titration Calorimetry (ITC) | - | 45 | [4] | |
| TAF1 BD2 | TR-FRET | 8 | - | [1][2][3] |
| BROMOscan® | 13 | - | [1] | |
| NanoBRET™ (Cellular) | 970 (vs. Histone H4) | - | [2] | |
| NanoBRET™ (Cellular) | 1400 (vs. Histone H3.3) | - | [2][5] | |
| Isothermal Titration Calorimetry (ITC) | - | 17 | [4] | |
| TAF1L BD2 | TR-FRET | 106 | - | [1][2] |
Selectivity Profile
This compound exhibits significant selectivity for BRPF2 and TAF1 over other bromodomain-containing proteins, including other members of the BRPF family and the well-studied BET (Bromodomain and Extra-Terminal domain) family.
| Off-Target | Assay Type | IC50 (nM) | Selectivity Fold (vs. BRPF2 IC50 of 67 nM) | Reference |
| BRPF1 BD | TR-FRET | 3150 | ~47 | [2] |
| BRPF3 BD | TR-FRET | 5550 | ~83 | [2] |
| BRD4 | Multiple Assays | >10,000 | >300 | [1][3] |
| BRD9 | Multiple Assays | - | >30 | [1][5] |
| ATAD2 | Multiple Assays | - | >30 | [1][5] |
Cellular Mechanisms and Downstream Effects
Inhibition of TAF1 and BRPF2 by this compound disrupts their roles in transcriptional regulation, leading to various cellular consequences, particularly in cancer cells where these proteins can be dysregulated.
Effects on Cancer Cell Lines
This compound has been shown to inhibit the proliferation of various cancer cell lines, with notable activity in acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| MOLM-13 | AML | 1060 | [2] |
| MV4-11 | AML | 2630 | [2] |
| MDA-MB-231 | TNBC | 48,000 | [2] |
In AML cell lines, treatment with this compound leads to a dose- and time-dependent inhibition of cell growth.[6] This is accompanied by the induction of apoptosis, cell cycle arrest, and cellular differentiation.[6][7]
Modulation of Gene Expression and Signaling Pathways
The anti-proliferative effects of this compound are underpinned by significant changes in gene expression.
-
Cell Cycle Arrest: this compound treatment upregulates the expression of cell cycle inhibitor genes such as CDKN1A and CDKN2B.[6]
-
Induction of Apoptosis: The inhibitor promotes cell death, which can be partially rescued by pan-caspase inhibitors (Z-VAD-FMK) and RIPK1 inhibitors (Necrostatin-2), suggesting the involvement of both apoptotic and necroptotic pathways.[6][7] This is further evidenced by the increased cleavage of pro-apoptotic proteins like PARP and caspases 3 and 9.[6]
-
Pyroptosis Induction: this compound has been observed to increase the expression of genes that promote pyroptosis, a form of inflammatory cell death, including caspases 1 and 4, and gasdermins (GSDMB, GSDMC, GSDME).[6]
-
Antitumor Immunity in TNBC: In TNBC models, TAF1 inhibition by this compound induces the expression of endogenous retroviruses (ERVs), leading to the formation of double-stranded RNA (dsRNA). This mimics a viral infection and activates an interferon response, thereby promoting an antitumor immune state.[8][9]
Experimental Protocols
The characterization of this compound's cellular targets relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for these key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of a bromodomain to an acetylated histone peptide.
-
Reagents and Materials:
-
Europium (Eu3+)-labeled bromodomain protein (e.g., TAF1 BD2 or BRPF2) - Donor fluorophore.
-
Biotinylated histone peptide containing the target acetylated lysine.
-
Allophycocyanin (APC)-labeled avidin/streptavidin - Acceptor fluorophore.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
This compound serially diluted in DMSO, then in assay buffer.
-
384-well low-volume plates.
-
-
Procedure:
-
Add diluted this compound or vehicle (DMSO) control to the wells of the 384-well plate.
-
Add the Eu3+-labeled bromodomain protein to all wells.
-
Incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow compound binding.
-
Add a mixture of the biotinylated histone peptide and APC-labeled streptavidin to initiate the binding reaction.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Read the plate using a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission detection at ~620 nm (Europium) and ~665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
This assay quantifies compound binding to a target protein within living cells.
-
Reagents and Materials:
-
Cells (e.g., HEK293) transiently transfected with a vector expressing the target bromodomain (e.g., BRPF2 or TAF1) fused to NanoLuc® luciferase.
-
NanoBRET™ tracer: a cell-permeable fluorescent ligand that binds to the target bromodomain.
-
Nano-Glo® Live Cell Substrate.
-
Opti-MEM® I Reduced Serum Medium.
-
This compound serially diluted in DMSO.
-
White, 96- or 384-well assay plates.
-
-
Procedure:
-
Harvest and resuspend the transfected cells in Opti-MEM®.
-
In a separate plate, prepare serial dilutions of this compound in Opti-MEM®.
-
Add the cell suspension to the wells containing the diluted inhibitor.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate at 37°C in a CO2 incubator for a period to allow for equilibration (e.g., 2 hours).
-
Add the Nano-Glo® Live Cell Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the corrected ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Cell Proliferation (CCK-8) Assay
This colorimetric assay measures cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MV4-11, NB4).
-
Complete culture medium.
-
Cell Counting Kit-8 (CCK-8) solution.
-
This compound serially diluted in culture medium.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells at a predetermined density (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Add various concentrations of this compound or vehicle control to the wells.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of inhibitor concentration to determine the GI50 (half-maximal growth inhibition) value.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Materials:
-
Cells treated with this compound or vehicle control.
-
Annexin V-FITC (or other fluorophore).
-
Propidium Iodide (PI) solution.
-
1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Phosphate-Buffered Saline (PBS).
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis:
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Conclusion
This compound is a valuable chemical tool for elucidating the biological functions of BRPF2 and TAF1. Its high potency and selectivity, combined with demonstrated activity in cellular contexts, make it a cornerstone for studies in epigenetic regulation and a starting point for the development of therapeutic agents targeting these bromodomains. This guide provides the foundational technical information required for researchers to effectively utilize and further investigate the cellular impact of this potent dual inhibitor.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. toolsbiotech.com [toolsbiotech.com]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
BAY-299 as a chemical probe for TAF1 and BRD1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-299 is a potent and selective chemical probe targeting the bromodomains of TATA-box binding protein associated factor 1 (TAF1) and Bromodomain-containing protein 1 (BRD1), also known as BRPF2. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its use. The information is intended to facilitate the use of this compound as a tool to investigate the biological roles of TAF1 and BRD1 in health and disease.
Introduction
Epigenetic regulation is a critical layer of gene expression control, and "reader" domains that recognize post-translational modifications on histones are key players in this process. Bromodomains are a class of reader domains that specifically bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. The dysregulation of bromodomain-containing proteins has been implicated in a variety of diseases, including cancer and inflammatory disorders.
TAF1 is the largest subunit of the general transcription factor TFIID, playing a central role in the initiation of transcription by RNA polymerase II.[1][2] It possesses two bromodomains (BD1 and BD2) that are involved in recognizing acetylated histones and other acetylated proteins, contributing to the regulation of gene expression.[3][4] BRD1 (BRPF2) is a scaffolding protein that is a component of histone acetyltransferase (HAT) complexes, specifically the MOZ/MORF and HBO1 complexes.[5][6] These complexes are involved in the acetylation of histones H3 and H4, leading to transcriptional activation.[6]
Given the therapeutic potential of targeting bromodomains, the development of potent and selective chemical probes is crucial for dissecting the specific functions of individual bromodomain-containing proteins. This compound has emerged as a valuable tool for studying the roles of TAF1 and BRD1.[5]
Quantitative Data
The following tables summarize the in vitro and cellular potency and selectivity of this compound against various bromodomains.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (nM) | Reference |
| TAF1 BD2 | TR-FRET | 8 | [7] |
| TAF1 BD2 | BROMOscan® | 13 | [5][8] |
| BRD1 (BRPF2) BD | TR-FRET | 67 | [7] |
| BRD1 (BRPF2) BD | AlphaScreen | 97 | [7] |
| BRD1 (BRPF2) | BROMOscan® | 6 | [5][9] |
| TAF1L BD2 | TR-FRET | 106 | [7] |
| BRPF1 BD | TR-FRET | 3150 | [7] |
| BRPF3 BD | TR-FRET | 5550 | [7] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Target Interaction | IC50 (nM) | Reference |
| NanoBRET™ | HEK293 | BRD1 (BRPF2) - Histone H4 | 575 | [7][10] |
| NanoBRET™ | HEK293 | BRD1 (BRPF2) - Histone H3.3 | 825 | [7][10] |
| NanoBRET™ | HEK293 | TAF1 BD2 - Histone H4 | 970 | [7] |
| NanoBRET™ | HEK293 | TAF1 BD2 - Histone H3.3 | 1400 | [7][10] |
| Cell Proliferation (GI50) | MOLM-13 | - | 1060 | [7] |
| Cell Proliferation (GI50) | MV4-11 | - | 2630 | [7] |
| Cell Proliferation (GI50) | 769-P | - | 3210 | [7] |
| Cell Proliferation (GI50) | Jurkat | - | 3900 | [7] |
| Cell Proliferation (IC50) | MDA-MB-231 | - | 48,000 | [7] |
Table 3: Selectivity Profile of this compound
| Target Family | Selectivity | Reference |
| BRPF family (over BRPF1 and BRPF3) | >30-fold | [5][10] |
| BRD9 and ATAD2 | >30-fold | [5][10] |
| BRD4 | >300-fold | [5][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Binding Assays
This assay is used to measure the binding affinity of this compound to purified bromodomain proteins.
-
Materials:
-
Purified, biotinylated TAF1 BD2 or BRD1 (BRPF2) bromodomain protein.
-
Acetylated histone peptide ligand (e.g., H4K5acK8acK12acK16ac).
-
Europium-labeled streptavidin (donor fluorophore).
-
APC-labeled anti-histone antibody (acceptor fluorophore).
-
Assay buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
This compound serially diluted in DMSO.
-
384-well low-volume black plates.
-
-
Protocol:
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the assay plate.
-
Prepare a master mix containing the biotinylated bromodomain protein and the acetylated histone peptide in assay buffer. Add 4 µL of this mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a detection mix containing Europium-labeled streptavidin and APC-labeled anti-histone antibody in assay buffer. Add 4 µL of this mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the data against the logarithm of the inhibitor concentration to determine the IC50 value.
-
This bead-based proximity assay also measures binding affinity.
-
Materials:
-
GST-tagged TAF1 BD2 or BRD1 (BRPF2) bromodomain protein.
-
Biotinylated acetylated histone peptide ligand.
-
Glutathione-coated donor beads.
-
Streptavidin-coated acceptor beads.
-
Assay buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA.
-
This compound serially diluted in DMSO.
-
384-well white opaque plates.
-
-
Protocol:
-
Add 2.5 µL of serially diluted this compound or DMSO to the assay plate.
-
Add 2.5 µL of a solution containing the GST-tagged bromodomain and biotinylated histone peptide in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a suspension containing both donor and acceptor beads in assay buffer.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cellular Target Engagement Assay
This assay measures the engagement of this compound with its target proteins in live cells.
-
Materials:
-
HEK293 cells.
-
Plasmid encoding NanoLuc®-TAF1 BD2 or NanoLuc®-BRD1 (BRPF2) fusion protein.
-
Plasmid encoding HaloTag®-Histone H3.3 or H4.
-
Opti-MEM I Reduced Serum Medium.
-
Transfection reagent (e.g., FuGENE® HD).
-
NanoBRET™ Nano-Glo® Substrate.
-
HaloTag® NanoBRET™ 618 Ligand (tracer).
-
This compound serially diluted in DMSO.
-
96-well white plates.
-
-
Protocol:
-
Co-transfect HEK293 cells with the NanoLuc®-bromodomain and HaloTag®-histone plasmids and seed into 96-well plates.
-
Incubate for 24 hours.
-
Treat the cells with the HaloTag® NanoBRET™ 618 Ligand and incubate for 4 hours.
-
Add serially diluted this compound or DMSO to the wells and incubate for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer capable of measuring filtered luminescence (donor emission at 460 nm and acceptor emission >600 nm).
-
Calculate the NanoBRET™ ratio and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay
This colorimetric assay is used to determine the effect of this compound on cell proliferation.
-
Materials:
-
Cancer cell lines of interest (e.g., MOLM-13, MV4-11).
-
Complete cell culture medium.
-
Cell Counting Kit-8 (CCK-8) solution.
-
This compound serially diluted in DMSO.
-
96-well clear plates.
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serially diluted this compound or DMSO (vehicle control).
-
Incubate for 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the GI50/IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling roles of TAF1 and BRD1 and a typical experimental workflow for characterizing a chemical probe like this compound.
Caption: TAF1's role in the TFIID complex and transcription initiation.
Caption: BRD1's function as a scaffold in HAT complexes.
Caption: A typical workflow for characterizing a chemical probe.
Conclusion
This compound is a well-characterized chemical probe that exhibits high potency for the bromodomains of TAF1 and BRD1, along with good selectivity over other bromodomain families. Its demonstrated cellular activity and the availability of detailed experimental protocols make it an invaluable tool for the scientific community. By using this compound, researchers can further elucidate the specific roles of TAF1 and BRD1 in transcriptional regulation, DNA damage response, and cell cycle control, and explore their potential as therapeutic targets in various diseases. The structurally similar inactive control, BAY-364, provides a crucial tool for validating on-target effects.[5] Careful consideration of the dual-target nature of this compound is essential when interpreting experimental results.
References
- 1. genecards.org [genecards.org]
- 2. Gene Set - TAF1 [maayanlab.cloud]
- 3. reactionbiology.com [reactionbiology.com]
- 4. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. TAF1 | SGD [yeastgenome.org]
- 9. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dojindo.com [dojindo.com]
In-Depth Technical Guide: Preliminary Studies of BAY-299 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical investigations of BAY-299, a potent and selective chemical probe, in various cancer cell lines. The document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the associated signaling pathways and workflows.
Core Concepts: An Introduction to this compound
This compound is a dual inhibitor that primarily targets the bromodomain and PHD finger (BRPF) family member BRPF2, as well as the TATA box binding protein-associated factors TAF1 and TAF1L.[1] It has been identified as a potent and selective inhibitor of the second bromodomain of TAF1 and BRD1 (also known as BRPF2).[2] TAF1 is a critical component of the TFIID transcriptional complex and plays a significant role in regulating genes involved in the cell cycle and cell death in cancer cells.[3][4] Given the elevated expression of TAF1 in multiple tumor types, its inhibition presents a promising therapeutic strategy.[3] this compound serves as a crucial research tool for exploring the therapeutic potential of targeting these epigenetic readers in oncology.[5]
Mechanism of Action in Cancer Cell Lines
Preliminary studies in acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC) cell lines have elucidated several mechanisms through which this compound exerts its anti-cancer effects.
-
Induction of Apoptosis and Cell Cycle Arrest: In AML cell lines, treatment with this compound leads to a significant inhibition of cell growth, an increase in cell death, and a reduction in EdU incorporation, indicating cell cycle inhibition.[3] The compound was observed to increase the cleavage of key pro-apoptotic proteins.[3] This apoptotic response is suggested to be mediated through the activation of RIKP1 signaling, as the RIPK1 inhibitor Nec-2 could rescue AML cell death induced by this compound.[3] Furthermore, this compound treatment is associated with the upregulation of cell cycle inhibitor genes such as CDKN1A and CDKN2B.[3]
-
Promotion of Pyroptosis: Beyond apoptosis, this compound has been shown to induce other forms of cell death. In AML cells, it significantly elevates the expression of genes that promote pyroptosis, including caspase 1, caspase 4, GSDMB, GSDMC, and GSDME.[3] This suggests that this compound can trigger cell death through multiple pathways.[3]
-
Induction of Anti-Tumor Immunity: In the context of triple-negative breast cancer, this compound has a distinct mechanism. Its inhibition of TAF1 induces the expression of endogenous retroviruses (ERVs) and the formation of double-stranded RNA (dsRNA).[4][6] This mimics a viral infection, leading to the activation of interferon responses and subsequent suppression of cell growth.[4][6]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and cellular growth inhibition of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| TAF1 BD2 | 8 | TR-FRET |
| TAF1 BD2 | 13 | BROMOscan® |
| TAF1L BD2 | 106 | Not Specified |
| BRPF2 BD | 67 | TR-FRET |
| BRD1 (BRPF2) | 6 | BROMOscan® |
Data sourced from multiple studies.[1][2][7]
Table 2: Cellular Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 1060 |
| MV4-11 | Acute Myeloid Leukemia | 2630 |
| 769-P | Renal Cancer | 3210 |
| Jurkat | T-cell Leukemia | 3900 |
| NCI-H526 | Small Cell Lung Cancer | 6860 |
| CHL-1 | Melanoma | 7400 |
| 5637 | Bladder Cancer | 7980 |
Data from MedchemExpress.[7]
Detailed Experimental Protocols
The following are methodologies for key experiments used to characterize the effects of this compound in cancer cell lines.
-
Cell Viability Assay (CCK-8):
-
Seed cancer cell lines (e.g., MV4-11, NB4) in 96-well plates.
-
Treat cells with varying concentrations of this compound or DMSO as a control.
-
Incubate for the desired time periods (e.g., 48 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[3]
-
-
Cell Death Analysis by Flow Cytometry:
-
Treat AML cells with this compound (e.g., 4 µM) for 48 hours.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Resuspend cells in a binding buffer.
-
Stain cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify apoptotic and necrotic cell populations.[3]
-
-
EdU Incorporation Assay:
-
Treat cells with this compound.
-
Add 5-ethynyl-2'-deoxyuridine (EdU) to the cell culture and incubate to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Perform a click chemistry reaction to label the incorporated EdU with a fluorescent dye.
-
Analyze the fluorescence intensity of individual cells by flow cytometry to measure DNA synthesis and cell proliferation.[3]
-
-
Cell Differentiation Analysis:
-
Treat AML cell lines with this compound.
-
Harvest cells and stain with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD14.
-
Analyze the expression of these markers using flow cytometry to assess the extent of cell differentiation.[3]
-
-
Western Blot Analysis:
-
Lyse this compound-treated and control cells to extract total proteins.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane and probe with primary antibodies against target proteins (e.g., cleaved caspases, PARP).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR):
-
Isolate total RNA from this compound-treated and control cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform real-time PCR using gene-specific primers for target genes (e.g., CDKN1A, CDKN2B, caspase 1, GSDME) and a reference gene (e.g., GAPDH).
-
Analyze the amplification data to determine the relative expression levels of the target genes.[3][4]
-
-
In Vitro Activity and Cellular Target Engagement Assays:
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Used to determine the in vitro inhibitory activity (IC50) of this compound against its targets by measuring the disruption of protein-protein interactions.[5]
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer): A cellular assay to confirm target engagement by measuring the ability of this compound to disrupt the interaction between its target bromodomain and histones within living cells.[2][5]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes related to this compound studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting TAF1 with this compound induces antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
BAY-299 for studying embryonic stem cell differentiation
An In-Depth Technical Guide to Utilizing BAY-299 for the Study of Embryonic Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Embryonic stem cells (ESCs) hold immense promise in regenerative medicine due to their capacity for self-renewal and their ability to differentiate into all cell lineages of the body. The intricate molecular machinery governing the transition from pluripotency to a differentiated state is a subject of intense research. Chromatin remodeling and transcriptional regulation are central to this process. This compound is a potent and selective chemical probe that serves as a dual inhibitor of the bromodomain-containing protein BRPF2 (Bromodomain and PHD Finger Containing Protein 2) and the TATA-box binding protein associated factor 1 (TAF1).[1][2][3]
The targets of this compound are deeply implicated in stem cell biology. BRPF2 is a critical scaffolding protein for histone acetyltransferase (HAT) complexes, and its knockout in mice leads to embryonic lethality, suggesting a vital role in ESC differentiation.[1] TAF1, a major component of the TFIID basal transcription initiation complex, is essential for stem cell reprogramming.[1][3] Given these roles, this compound emerges as a valuable tool for dissecting the specific functions of BRPF2 and TAF1 in maintaining pluripotency and guiding lineage specification in embryonic stem cells. This guide provides a comprehensive overview of this compound, its mechanism of action, and proposed experimental frameworks for its application in ESC differentiation studies.
Mechanism of Action: Dual Inhibition of BRPF2 and TAF1
This compound exerts its effects by targeting the bromodomains of BRPF2 and TAF1. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby "reading" the epigenetic code to regulate gene expression.
-
Inhibition of BRPF2: BRPF2 acts as a scaffold to assemble MOZ/MORF family HAT complexes.[3] By inhibiting the BRPF2 bromodomain, this compound prevents the recruitment of these HAT complexes to specific chromatin locations. This disrupts the acetylation of histones, altering the chromatin landscape and affecting the transcription of target genes essential for development.[3]
-
Inhibition of TAF1: TAF1 contains two bromodomains which are thought to facilitate the anchoring of the TFIID transcription initiation complex to acetylated chromatin.[1] this compound's inhibition of the second TAF1 bromodomain (BD2) interferes with the assembly of the pre-initiation complex at gene promoters, thereby modulating global and specific gene transcription programs.[1][2]
The dual inhibitory nature of this compound makes it a unique tool to investigate the combined roles of these two critical regulators in the complex process of stem cell differentiation.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the inhibitory potency and cellular activity of this compound based on published data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| BRPF2 | TR-FRET | 67 | [1][2][4] |
| AlphaScreen | 97 | [2] | |
| NanoBRET (vs. H4) | 575 | [2] | |
| TAF1 BD2 | TR-FRET | 8 | [1][2][4] |
| BROMOscan® | 13 | [3] | |
| NanoBRET (vs. H4) | 970 | [2] | |
| TAF1L BD2 | TR-FRET | 106 | [2][4] |
| BRPF1 | TR-FRET | >3,100 | [2] |
| BRPF3 | TR-FRET | >5,500 | [2] |
| BRD4 | NanoBRET | >10,000 |[2] |
Table 2: Cellular Proliferation Inhibition (GI₅₀) by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) | Reference(s) |
|---|---|---|---|
| MOLM-13 | Acute Myeloid Leukemia | 1060 | [2] |
| MV4-11 | Acute Myeloid Leukemia | 2630 | [2] |
| 769-P | Renal Cancer | 3210 | [2] |
| Jurkat | T-cell Leukemia | 3900 | [2] |
| NCI-H526 | Small Cell Lung Cancer | 6860 |[2] |
Table 3: Effect of this compound on Myeloid Differentiation Markers in AML Cell Lines (4µM for 48h)
| Cell Line | Marker | % Positive Cells (Control) | % Positive Cells (this compound) | Reference(s) |
|---|---|---|---|---|
| MV4-11 | CD11b | ~5% | ~25% | [5] |
| CD14 | ~2% | ~15% | [5] | |
| CD38 | ~20% | ~60% | [5] | |
| NB4 | CD11b | ~10% | ~40% | [5] |
| CD14 | ~2% | ~20% | [5] |
Note: Percentages are estimated from published charts and represent a significant increase in differentiation.[5]
Proposed Experimental Protocols for ESC Differentiation
While direct protocols for this compound in ESCs are not yet published, the following methodologies, adapted from related studies, provide a robust starting point for investigation.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10-20 mM): Dissolve this compound powder in fresh, anhydrous DMSO to create a high-concentration stock solution.[4] Aliquot into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2]
-
Working Solutions: On the day of the experiment, dilute the DMSO stock solution directly into pre-warmed ESC culture medium to the final desired concentrations (e.g., ranging from 100 nM to 10 µM for initial dose-response studies). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity or differentiation.
Protocol 2: Treatment of Embryonic Stem Cells
-
Cell Plating: Plate undifferentiated ESCs on an appropriate matrix (e.g., Matrigel or vitronectin) in a pluripotent stem cell maintenance medium. Allow cells to attach and reach approximately 50-60% confluency.
-
Initiation of Differentiation: To assess the pro-differentiation effects of this compound, switch the cells to a basal differentiation medium (e.g., DMEM/F12) lacking pluripotency-maintaining factors (like bFGF).
-
Compound Administration: Add this compound working solutions to the basal medium at various concentrations. Include a vehicle control (medium with 0.1% DMSO) in all experiments.
-
Time-Course: Culture the cells for a period of 3 to 14 days, refreshing the medium with the compound every 24-48 hours. Harvest cells at different time points (e.g., Day 3, 5, 7) for analysis.
Protocol 3: Assessment of Differentiation Status
-
Flow Cytometry:
-
Harvest cells using a gentle dissociation reagent.
-
Fix and permeabilize cells according to standard protocols for intracellular staining.
-
Stain cell populations with fluorescently conjugated antibodies against:
-
Pluripotency Markers: OCT4, SOX2, NANOG.
-
Ectoderm Marker: PAX6, Nestin.
-
Mesoderm Marker: Brachyury (T), NCAM1 (CD56).
-
Endoderm Marker: GATA4, SOX17, FOXA2.
-
-
Analyze the percentage of positive cells for each marker using a flow cytometer. The AML differentiation protocol suggests staining with CD markers for 20 minutes in the dark at room temperature.[5]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from harvested cells and synthesize cDNA.
-
Perform qRT-PCR using primers for key pluripotency genes (e.g., POU5F1, SOX2, NANOG) and lineage-specific genes (as listed above).
-
Normalize expression levels to a housekeeping gene (e.g., GAPDH, ACTB). Calculate fold changes relative to the vehicle-treated control.
-
-
Immunofluorescence Microscopy:
-
Grow ESCs on coverslips and treat with this compound as described.
-
Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with bovine serum albumin.
-
Incubate with primary antibodies against pluripotency and lineage markers overnight at 4°C.
-
Incubate with corresponding secondary antibodies and counterstain nuclei with DAPI.
-
Visualize changes in protein expression, localization, and cell morphology using a fluorescence microscope.
-
Conclusion
This compound is a powerful chemical probe with a well-defined mechanism of action targeting BRPF2 and TAF1, two key regulators of chromatin dynamics and transcription. While its effects have been primarily characterized in the context of cancer, the fundamental roles of its targets in developmental biology strongly suggest its utility in studying embryonic stem cell differentiation. The data and protocols presented here provide a solid foundation for researchers to design and execute experiments aimed at elucidating the precise functions of BRPF2- and TAF1-mediated transcriptional regulation in the critical processes of pluripotency maintenance and lineage commitment. Future studies using this compound are poised to yield significant insights into the epigenetic control of early embryonic development.
References
An In-depth Technical Guide to the Selective Bromodomain Inhibitor BAY-299 and its Negative Control
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the selective bromodomain inhibitor BAY-299 and its corresponding negative control, BAY-364. This document details the necessary information for the procurement and effective utilization of these compounds in research settings, including experimental protocols and an exploration of the relevant signaling pathways.
Purchasing Information
This compound and its negative control, BAY-364, are available from several reputable chemical suppliers catering to the research community.
| Compound | Supplier(s) |
| This compound | Tocris, Sigma-Aldrich, Cayman Chemical, MedChemExpress, APExBIO, Biosynth, AbMole BioScience |
| BAY-364 (Negative Control) | Sigma-Aldrich, MedChemExpress (as BAY-299N) |
It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compounds.
Core Compound Characteristics
This compound is a potent and selective inhibitor of the bromodomains of Bromodomain and PHD finger-containing protein 2 (BRPF2, also known as BRD1) and TATA-box binding protein associated factor 1 (TAF1).[1] Its structurally similar analog, BAY-364, serves as an ideal negative control for in-vitro and in-cell experiments due to its significantly reduced or lack of inhibitory activity against the primary targets of this compound.[1]
Physicochemical Properties
| Property | This compound | BAY-364 |
| Molecular Weight | 429.47 g/mol | 401.4 g/mol |
| Molecular Formula | C25H23N3O4 | Not explicitly found, but structurally similar to this compound |
| CAS Number | 2080306-23-4 | Not explicitly found |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Target Affinity and Selectivity
This compound exhibits high affinity for the bromodomains of BRPF2 and TAF1, with significantly lower activity against other bromodomain-containing proteins, highlighting its selectivity.
| Target | Assay Type | IC50 (nM) |
| BRPF2 (BRD1) | TR-FRET | 67[2] |
| AlphaScreen | 97[2] | |
| TAF1 (BD2) | TR-FRET | 8[2] |
| TAF1L (BD2) | TR-FRET | 106[2] |
| BRPF1 | TR-FRET | >47-fold selectivity vs BRPF2[2] |
| BRPF3 | TR-FRET | >83-fold selectivity vs BRPF2[2] |
| BRD4 | BROMOscan® | >300-fold selectivity vs BRD1[1] |
Cellular Activity
This compound demonstrates cellular target engagement and antiproliferative effects in various cancer cell lines.
| Assay | Cell Line | IC50 / GI50 (nM) |
| NanoBRET (BRPF2-Histone H4 interaction) | - | 575[2] |
| NanoBRET (BRPF2-Histone H3.3 interaction) | - | 825[2] |
| NanoBRET (TAF1 BD2-Histone H4 interaction) | - | 970[2] |
| NanoBRET (TAF1 BD2-Histone H3.3 interaction) | - | 1400[2] |
| Cell Proliferation (GI50) | MOLM-13 | 1060[2] |
| MV4-11 | 2630[2] | |
| 769-P | 3210[2] | |
| Jurkat | 3900[2] | |
| NCI-H526 | 6860[2] | |
| CHL-1 | 7400[2] | |
| 5637 | 7980[2] |
Experimental Protocols
The following protocols are provided as a guide for the use of this compound and BAY-364 in common cellular and biochemical assays. Researchers should optimize these protocols for their specific experimental systems.
Cell-Based Assays
3.1.1. Cell Viability Assay (CCK-8) [3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Compound Treatment: Treat cells with the desired concentrations of this compound or BAY-364 (e.g., 2 µM and 4 µM). Include a DMSO-treated control group.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72, and 96 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control.
3.1.2. Flow Cytometry for Apoptosis (Annexin V/PI Staining) [3]
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 12-well plate and treat with this compound or BAY-364 (e.g., 4 µM) for 48 hours.
-
Cell Harvesting: Collect the cells and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V and Propidium Iodide (PI) for 20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
3.1.3. Western Blot Analysis [3][4][5]
-
Cell Lysis: Treat 1 x 10^6 cells with 4 µM this compound or BAY-364 for 48 hours. Harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the cell lysate with SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3.1.4. Quantitative Real-Time PCR (qRT-PCR) [6][7]
-
Cell Treatment and RNA Extraction: Treat cells with this compound or BAY-364. Extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and gene-specific primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene.
Biochemical Assays
3.2.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [8][9][10]
This assay is used to measure the binding of this compound to its target bromodomains.
-
Reagent Preparation: Prepare assay buffer, Europium-labeled donor (e.g., Eu-tagged BRPF2 or TAF1), and APC-labeled acceptor (e.g., biotinylated histone peptide and streptavidin-APC).
-
Compound Dispensing: Dispense serial dilutions of this compound, BAY-364, or a known inhibitor (positive control) into a 384-well plate.
-
Reagent Addition: Add the donor and acceptor reagents to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Signal Detection: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor emission and plot the results against the compound concentration to determine the IC50 value.
3.2.2. AlphaScreen Assay [11][12][13]
This proximity-based assay can also be used to study the inhibition of protein-protein interactions.
-
Reagent Preparation: Prepare buffer, donor beads (e.g., streptavidin-coated), and acceptor beads (e.g., nickel chelate-coated). Prepare biotinylated and His-tagged versions of the interacting proteins (e.g., bromodomain and histone tail).
-
Reaction Setup: In a 384-well plate, combine the biotinylated protein, His-tagged protein, and the test compounds (this compound or BAY-364).
-
Bead Addition: Add the acceptor beads and incubate. Then, add the donor beads and incubate in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the protein-protein interaction. Calculate IC50 values from the dose-response curves.
3.2.3. NanoBRET™ Target Engagement Assay [14][15][16]
This assay measures compound binding to a target protein in live cells.
-
Cell Preparation: Transfect cells with a vector expressing the target bromodomain (BRPF2 or TAF1) fused to NanoLuc® luciferase.
-
Tracer Addition: Add the NanoBRET™ tracer specific for the target bromodomain to the cells.
-
Compound Treatment: Add serial dilutions of this compound or BAY-364 to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer capable of measuring BRET.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by inhibiting the function of BRPF2 and TAF1, two critical proteins involved in the regulation of gene expression through chromatin modification and transcription initiation.
BRPF2 (BRD1) and the MOZ/MORF Histone Acetyltransferase Complexes
BRPF2 is a scaffolding protein that is a core component of the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[1][17] These complexes play a crucial role in acetylating histones, particularly H3, leading to a more open chromatin structure that is permissive for transcription. By binding to the bromodomain of BRPF2, this compound is thought to disrupt the recruitment or stabilization of the MOZ/MORF complexes at specific gene promoters, thereby inhibiting histone acetylation and subsequent gene expression.[18][19]
TAF1 and Transcription Initiation
TAF1 is the largest subunit of the general transcription factor TFIID.[20] TFIID is a key complex that recognizes and binds to the core promoter of genes, initiating the assembly of the pre-initiation complex (PIC) and recruiting RNA Polymerase II to start transcription.[21] The bromodomains of TAF1 are thought to play a role in recognizing acetylated histones, thereby facilitating the recruitment of TFIID to active promoters. By inhibiting the TAF1 bromodomains, this compound can disrupt this process, leading to a downregulation of gene transcription.[22]
TAF1 and p53 Regulation
TAF1 has also been implicated in the regulation of the tumor suppressor protein p53. TAF1 can phosphorylate p53 at Threonine 55, which leads to the dissociation of p53 from the promoters of its target genes, such as p21, and subsequent p53 degradation.[23] This results in the inactivation of p53-mediated transcription. By inhibiting TAF1, this compound may prevent this phosphorylation event, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis.[1]
This technical guide provides a solid foundation for researchers interested in utilizing this compound and its negative control. By understanding the procurement, biochemical properties, experimental applications, and underlying mechanisms of action, scientists can effectively employ these tools to investigate the roles of BRPF2 and TAF1 in health and disease.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.origene.com [cdn.origene.com]
- 5. bio-rad.com [bio-rad.com]
- 6. scispace.com [scispace.com]
- 7. elearning.unite.it [elearning.unite.it]
- 8. In vitro assay [bio-protocol.org]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. resources.revvity.com [resources.revvity.com]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 15. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. Crosstalk between epigenetic readers regulates the MOZ/MORF HAT complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. libsearch.bethel.edu [libsearch.bethel.edu]
- 20. TAF1 - Wikipedia [en.wikipedia.org]
- 21. uniprot.org [uniprot.org]
- 22. The roles of TAF1 in neuroscience and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phosphorylation of p53 by TAF1 inactivates p53-dependent transcription in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
BAY-299: A Technical Overview of a Potent Dual BRPF2 and TAF1 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-299 is a potent and selective chemical probe that functions as a dual inhibitor of the bromodomain of Bromodomain and PHD Finger Containing Protein 2 (BRPF2), also known as BRD1, and the second bromodomain (BD2) of TATA-Box Binding Protein Associated Factor 1 (TAF1).[1][2][3] Its high affinity and selectivity make it a valuable tool for elucidating the biological roles of these epigenetic reader domains in health and disease. This document provides a comprehensive technical guide to the core characteristics, mechanism of action, and experimental considerations for this compound.
Core Data Summary
All quantitative data for this compound, including its chemical properties and inhibitory activities, are summarized in the tables below for clear reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2080306-23-4 | [1][2] |
| Molecular Weight | 429.47 g/mol | [2] |
| Molecular Formula | C₂₅H₂₃N₃O₄ | [2] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ (nM) | Reference(s) |
| BRPF2 BD | TR-FRET | 67 | [1][2] |
| BRPF2 BD | AlphaScreen | 97 | [2] |
| TAF1 BD2 | TR-FRET | 8 | [1][2] |
| TAF1L BD2 | TR-FRET | 106 | [1][2] |
| BRPF1 BD | TR-FRET | 3150 | [2] |
| BRPF3 BD | TR-FRET | 5550 | [2] |
Table 3: Cellular Inhibitory Activity of this compound (NanoBRET Assay)
| Target Interaction | IC₅₀ (nM) | Reference(s) |
| BRPF2 BD with Histone H4 | 575 | [2] |
| BRPF2 BD with Histone H3.3 | 825 | [2] |
| TAF1 BD2 with Histone H4 | 970 | [2] |
| TAF1 BD2 with Histone H3.3 | 1400 | [2] |
Table 4: Anti-proliferative Activity of this compound (GI₅₀, nM)
| Cell Line | Cell Type | GI₅₀ (nM) | Reference(s) |
| MOLM-13 | Acute Myeloid Leukemia | 1060 | [2] |
| MV4-11 | Acute Myeloid Leukemia | 2630 | [2] |
| 769-P | Renal Cell Adenocarcinoma | 3210 | [2] |
| Jurkat | T-cell Leukemia | 3900 | [2] |
| NCI-H526 | Small Cell Lung Cancer | 6860 | [2] |
| CHL-1 | Melanoma | 7400 | [2] |
| 5637 | Bladder Carcinoma | 7980 | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of the BRPF2 and TAF1 bromodomains. This inhibition disrupts the recruitment of these proteins to acetylated histones and other acetylated proteins, thereby modulating gene transcription.
In the context of acute myeloid leukemia (AML), treatment with this compound has been shown to induce cell death through multiple pathways, including apoptosis and pyroptosis.[4] This is accompanied by an upregulation of cell cycle inhibitor genes such as CDKN1A and CDKN2B, and genes promoting pyroptosis, including various caspases and gasdermins.[4]
In triple-negative breast cancer (TNBC), inhibition of TAF1 by this compound can induce the expression of endogenous retroviruses (ERVs) and the formation of double-stranded RNA (dsRNA).[5] This triggers an anti-viral mimicry effect, leading to the activation of interferon responses and subsequent suppression of cell growth.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the in vitro inhibitory potency of this compound against isolated bromodomains.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. FRET occurs when the donor and acceptor are in close proximity.
-
Methodology:
-
Reactions are typically performed in a 384-well plate.
-
A constant concentration of the GST-tagged bromodomain and the biotinylated histone peptide are incubated with varying concentrations of this compound.
-
The Europium-labeled anti-GST antibody and the Streptavidin-conjugated acceptor are added.
-
After an incubation period, the TR-FRET signal is measured using a suitable plate reader.
-
The IC₅₀ value is calculated from the dose-response curve.
-
AlphaScreen Assay
Similar to TR-FRET, this assay quantifies the interaction between the bromodomain and a histone peptide.
-
Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. One bead is coated to bind the bromodomain, and the other to bind the histone peptide.
-
Methodology:
-
The GST-tagged bromodomain is incubated with Streptavidin-coated donor beads.
-
The biotinylated histone peptide is incubated with anti-GST acceptor beads.
-
These two components are mixed in the presence of varying concentrations of this compound.
-
The plate is incubated in the dark, and the signal is read on an AlphaScreen-capable plate reader.
-
IC₅₀ values are determined from the resulting inhibition curve.
-
NanoBRET™ Cellular Assay
This assay measures the inhibition of bromodain-histone interactions within living cells.
-
Principle: The bromodomain is expressed as a fusion protein with NanoLuc® luciferase (the energy donor), and the histone is expressed as a fusion with HaloTag® protein labeled with a fluorescent ligand (the energy acceptor). BRET occurs when the two fusion proteins interact.
-
Methodology:
-
Cells are co-transfected with plasmids encoding the NanoLuc®-bromodomain fusion and the HaloTag®-histone fusion.
-
The cells are treated with the HaloTag® NanoBRET™ 618 Ligand.
-
Varying concentrations of this compound are added to the cells.
-
The NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured.
-
The BRET ratio is calculated, and IC₅₀ values are determined.
-
Cell Viability (CCK-8) Assay
This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Principle: The Cell Counting Kit-8 (CCK-8) utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a formazan dye, which is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.
-
Methodology:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound for a specified duration (e.g., 72 or 96 hours).
-
At the end of the treatment period, 10 µL of the CCK-8 solution is added to each well.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance at 450 nm is measured using a microplate reader.
-
The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is calculated.[4]
-
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure changes in gene expression following treatment with this compound.
-
Principle: qRT-PCR measures the amplification of a target gene's cDNA in real-time. The amount of amplified product is quantified using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Methodology:
-
RNA is extracted from cells treated with this compound or a vehicle control.
-
The RNA is reverse-transcribed into cDNA.
-
The qRT-PCR reaction is set up with the cDNA, gene-specific primers, and a PCR master mix containing a fluorescent dye.
-
The reaction is run on a real-time PCR system.
-
The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH).
-
The fold change in gene expression is calculated relative to the control-treated cells.[4]
-
Conclusion
This compound is a well-characterized and highly valuable chemical probe for studying the functions of BRPF2 and TAF1. Its dual inhibitory activity, coupled with its selectivity over other bromodomain family members, provides a powerful tool for dissecting the roles of these epigenetic regulators in various biological and pathological processes. The experimental protocols outlined in this guide offer a foundation for the effective utilization of this compound in future research endeavors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting TAF1 with this compound induces antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of BAY-299 for in vitro assays
An In-Depth Technical Guide to the Solubility and Stability of BAY-299 for In Vitro Assays
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount for the successful design and execution of in vitro assays. This guide provides a comprehensive overview of the solubility and stability of this compound, a potent and selective dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 (also known as BRD1) and the TATA box binding protein-associated factors TAF1 and TAF1L.[1][2]
Solubility Profile of this compound
The solubility of this compound is a critical factor for ensuring accurate and reproducible results in cell-based and biochemical assays. The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Remarks | Source |
| DMSO | 100 mM | - | |
| DMSO | 86 mg/mL (~200.24 mM) | Use of fresh DMSO is recommended as moisture can reduce solubility. | [2] |
| DMSO | 20 mg/mL | - | [3] |
| DMSO | 10 mM | - | [4] |
| DMF | 30 mg/mL | - | [3] |
| Aqueous Solutions | 10 mg/L | - | [5] |
Stability and Storage of this compound
Proper storage of this compound is essential to maintain its integrity and biological activity. Below are the recommended storage conditions for both solid compound and stock solutions.
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | ≥ 4 years | [2][3] |
| Stock Solution in DMSO | -80°C | 1 year | [2] |
| Stock Solution in DMSO | -20°C | 1 month | [2] |
| Stock Solution (general) | -80°C | 2 years | [1] |
| Stock Solution (general) | -20°C | 1 year | [1] |
It has been noted that this compound is stable enough to be shipped at room temperature without compromising its biological activity.[6]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and consistent data. The following sections outline protocols for preparing this compound solutions and assessing its solubility and stability.
Preparation of Stock and Working Solutions
1. Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is approximately 429.5 g/mol .[3]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for 1 mL of a 10 mM solution, add 1 mL of DMSO to 4.295 mg of this compound).
-
Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C as per the stability guidelines.[1][2]
-
2. Preparation of Aqueous Working Solutions: For many in vitro assays, a high concentration of DMSO can be toxic to cells. Therefore, the DMSO stock solution needs to be diluted in an appropriate aqueous buffer or cell culture medium.
-
Procedure:
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
-
Serially dilute the stock solution in the desired aqueous buffer or medium to achieve the final working concentration.
-
It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid precipitation.[1]
-
If precipitation occurs upon dilution, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Kinetic Solubility Assay Protocol (Nephelometry)
This protocol provides a high-throughput method to assess the kinetic solubility of this compound.[7]
-
Materials: this compound DMSO stock solution, phosphate-buffered saline (PBS) or other relevant aqueous buffer, 96-well microplate, nephelometer (light-scattering plate reader).
-
Procedure:
-
Add a small volume of the this compound DMSO stock solution to the aqueous buffer.
-
Serially dilute this solution across a microtiter plate.
-
Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the presence of undissolved particles (precipitate).
-
The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
-
In Vitro Metabolic Stability Assay Protocol
This protocol outlines a general method to assess the susceptibility of this compound to metabolism by liver enzymes.[8]
-
Materials: this compound, liver microsomes or S9 fraction, NADPH regenerating system, appropriate buffer (e.g., phosphate buffer), quenching solution (e.g., acetonitrile), analytical instrument (LC-MS/MS).
-
Procedure:
-
Pre-incubate the liver microsomes or S9 fraction with the buffer at 37°C.
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound.
-
The rate of disappearance of this compound over time is used to determine its metabolic stability.
-
Signaling Pathway of this compound
This compound functions as an inhibitor of BRPF2 and TAF1, which are key components of chromatin-modifying complexes.[5] BRPF2 acts as a scaffold protein for histone acetyltransferase (HAT) complexes, which are involved in transcriptional activation.[5][9] TAF1 is a subunit of the transcription factor IID (TFIID) complex and also possesses bromodomain activity, playing a crucial role in transcription initiation.[10][11] By inhibiting the bromodomains of BRPF2 and TAF1, this compound prevents their interaction with acetylated histones, thereby modulating gene expression.
Caption: Signaling pathway of this compound.
Experimental and Logical Workflows
Visualizing experimental workflows can aid in the planning and execution of assays.
Workflow for Solubility Assessment
Caption: Workflow for kinetic solubility assessment.
Workflow for In Vitro Stability Assessment
Caption: Workflow for in vitro metabolic stability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. BAY299 (this compound) | BRPF1/TAF1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting TAF1 with this compound induces antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Initial Technical Assessment of BAY-299 in Acute Myeloid Leukemia
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a significant need for novel therapeutic strategies.[1][2] This document provides an initial technical assessment of BAY-299, a potent and selective inhibitor of the TATA-box binding protein associated factor 1 (TAF1), as a potential therapeutic agent for AML.[1][3] Preclinical evidence demonstrates that this compound effectively inhibits the proliferation of AML cells, induces cell death through multiple mechanisms including apoptosis and pyroptosis, and promotes cell differentiation.[1][2][4] This guide synthesizes the currently available data on this compound's mechanism of action, its effects on AML cell lines, and detailed experimental protocols for its evaluation.
Core Compound Information
This compound is a small molecule inhibitor targeting the second bromodomain (BD2) of TAF1 and the bromodomain of BRD1.[3][5] TAF1 is a critical component of the TFIID transcription factor complex and has been identified as a potential therapeutic target in AML due to its role in transcriptional regulation and leukemogenesis.[1][3]
| Parameter | Value | Reference |
| Target(s) | TAF1 (BD2), BRD1 | [3][5] |
| IC50 (TAF1 BD2) | 8 - 13 nM | [3][5] |
| IC50 (BRD1) | 6 - 67 nM | [3][5] |
| Molecular Weight | 429.5 g/mol | [3] |
In Vitro Efficacy in AML Cell Lines
Studies utilizing the human AML cell lines MV4-11 and NB4 have demonstrated the anti-leukemic activity of this compound. Treatment with this compound leads to a significant, dose- and time-dependent inhibition of cell growth.[1] Notably, MV4-11 cells exhibit greater sensitivity to this compound compared to NB4 cells.[1]
Cell Viability and Proliferation
The anti-proliferative effects of this compound have been quantified using CCK-8 assays and EdU incorporation analysis.
| Cell Line | Treatment | Observation | Reference |
| MV4-11 | This compound (2 and 4 µM) | Dramatic, dose-dependent inhibition of cell growth over 96 hours. | [1][4] |
| NB4 | This compound (2 and 4 µM) | Significant, dose-dependent inhibition of cell growth over 96 hours. | [1][4] |
| MV4-11 & NB4 | This compound (4 µM) | Significant decrease in EdU incorporation after 48 hours. | [1][4] |
Induction of Cell Death
This compound induces cell death in AML cells through multiple pathways, including apoptosis and pyroptosis.[1][2] Flow cytometry analysis shows a significant increase in cell death in both MV4-11 and NB4 cell lines after 48 hours of treatment with 4 µM this compound.[1][4]
| Cell Line | Treatment | Observation | Reference |
| MV4-11 | This compound (4 µM) | Increased cell death after 48 hours. | [1][4] |
| NB4 | This compound (4 µM) | Increased cell death after 48 hours. | [1][4] |
The induction of apoptosis is further evidenced by the increased cleavage of key apoptotic proteins such as PARP, caspase-3, and caspase-9.[1] This effect can be partially rescued by the pan-caspase inhibitor Z-VAD-FMK and the RIPK1 inhibitor Necrostatin-2, suggesting the involvement of both caspase-dependent and -independent pathways.[1][2]
Induction of Myeloid Differentiation
Treatment with this compound has been shown to promote the differentiation of AML cells.
| Cell Line | Treatment | Observation | Reference |
| MV4-11 | This compound (4 µM) | Elevated expression of CD11b, CD14, and CD38 after 48 hours. | [1] |
| NB4 | This compound (4 µM) | Elevated expression of CD11b and CD14 after 48 hours. | [1] |
Mechanism of Action
This compound's primary mechanism of action in AML is the inhibition of TAF1. This leads to downstream effects on gene expression, ultimately resulting in cell cycle arrest, apoptosis, and differentiation.
Signaling Pathways
dot
Caption: Proposed signaling pathway of this compound in AML cells.
Gene Expression Changes
Quantitative real-time PCR (qRT-PCR) has revealed that this compound treatment upregulates the expression of cell cycle inhibitor genes and genes involved in pyroptosis.[1][4]
| Gene | Function | Observation | Reference |
| CDKN1A | Cell cycle inhibitor | Upregulated | [1] |
| CDKN2B | Cell cycle inhibitor | Upregulated | [1] |
| Pyroptosis-promoting genes | Programmed cell death | Upregulated | [1][2][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound in AML.
Cell Viability Assay (CCK-8)
Caption: Experimental workflow for cell death analysis by flow cytometry.
Protocol:
-
AML cells are treated with this compound (e.g., 4 µM) for 48 hours. [4]2. Cells are harvested by centrifugation and washed with cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15-20 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and dead (Annexin V-/PI+) cells.
Western Blot Analysis
Protocol:
-
AML cells are treated with this compound for the desired time.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against PARP, cleaved caspase-3, and cleaved caspase-9 overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
Protocol:
-
Total RNA is extracted from this compound-treated and control AML cells using an appropriate RNA isolation kit.
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR is performed using a SYBR Green-based master mix and primers specific for the genes of interest (e.g., CDKN1A, CDKN2B) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2^-ΔΔCt method.
Conclusion and Future Directions
The initial assessment of this compound in AML is promising. The compound demonstrates potent in vitro activity against AML cell lines, inducing cell death and differentiation through the inhibition of its primary target, TAF1. [1][2]The multifaceted mechanism of action, involving apoptosis, pyroptosis, and cell cycle arrest, suggests that this compound could be an effective therapeutic agent.
Further research is warranted to fully elucidate the therapeutic potential of this compound in AML. This includes:
-
In vivo studies in animal models of AML to assess efficacy and safety.
-
Expansion of testing to a broader panel of AML cell lines and primary patient samples to understand the spectrum of activity.
-
Investigation of potential combination therapies with existing AML treatments.
-
Further characterization of the molecular mechanisms underlying this compound-induced pyroptosis.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The presented data and protocols should facilitate further investigation into this promising therapeutic candidate for acute myeloid leukemia.
References
- 1. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.4. CCK8 assay [bio-protocol.org]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Apoptosis by Propidium Iodide Only - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
The Impact of BAY-299 on Triple-Negative Breast Cancer: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. This document explores the preclinical evidence for BAY-299, a potent and selective inhibitor of the TAF1 bromodomain, as a novel therapeutic strategy for TNBC. By targeting TAF1, this compound induces a unique anti-tumor response characterized by the activation of endogenous retroviruses (ERVs) and subsequent interferon (IFN) signaling, a phenomenon known as viral mimicry. This guide details the mechanism of action, presents available quantitative data, outlines key experimental methodologies, and visualizes the core signaling pathways and workflows.
Introduction to this compound and its Target: TAF1
This compound is a chemical probe and a potent dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 and the TATA-box binding protein-associated factor 1 (TAF1).[1] Specifically, it targets the second bromodomain (BD2) of TAF1. TAF1 is a critical component of the TFIID transcription factor complex, playing a central role in the regulation of gene expression.[1][2] Dysregulation of TAF1 has been implicated in the development and progression of various cancers, making it an attractive therapeutic target.
Triple-negative breast cancer is a heterogeneous subtype of breast cancer characterized by the lack of expression of the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1][2] This lack of well-defined molecular targets limits treatment options primarily to chemotherapy, which is often associated with significant toxicity and the development of resistance.
Quantitative Data on this compound Activity
The potency of this compound has been characterized against its primary targets. While comprehensive data across a wide panel of TNBC cell lines is still emerging, the foundational inhibitory concentrations are presented below.
| Target | IC50 (nM) |
| TAF1 BD2 | 8 |
| TAF1L BD2 | 106 |
| BRPF2 BD | 67 |
Table 1: In vitro inhibitory activity of this compound against key bromodomains.[1]
Studies have shown that TNBC cell lines exhibit a heterogeneous response to TAF1 inhibition by this compound.[1][2] This variability in sensitivity suggests the presence of underlying biomarkers that could predict treatment efficacy.
Mechanism of Action: Viral Mimicry and Interferon Response
The primary mechanism by which this compound exerts its anti-tumor effects in TNBC is through the induction of a "viral mimicry" state.[1][2] This process can be broken down into a key signaling pathway:
Caption: Signaling pathway of this compound in TNBC.
Inhibition of TAF1 by this compound leads to the transcriptional de-repression and subsequent expression of endogenous retroviruses (ERVs).[1][2] This results in the formation of double-stranded RNA (dsRNA), which is recognized by the cell's innate immune sensors, triggering a potent interferon response.[1][2] This activation of the interferon signaling pathway ultimately leads to the suppression of tumor cell growth.
PCNA as a Predictive Biomarker
Research indicates that high levels of Proliferating Cell Nuclear Antigen (PCNA) may serve as a predictive biomarker for resistance to TAF1 inhibition with this compound.[1][2] High PCNA expression is associated with suppressive tumor immune responses, which may counteract the anti-tumor effects of the this compound-induced interferon response.[1][2] This suggests that patient stratification based on PCNA expression could be crucial for the clinical development of this compound.
Caption: Logical relationship of PCNA as a biomarker.
Experimental Protocols
This section outlines the methodologies for key experiments to evaluate the impact of this compound on TNBC.
Cell Viability and IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of TNBC cell lines.
Protocol:
-
Seed TNBC cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent cell viability assay (e.g., CellTiter-Glo).
-
Measure fluorescence or luminescence using a plate reader.
-
Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Signaling Pathway Components
Objective: To confirm the inhibition of TAF1 downstream signaling and the activation of the interferon response pathway.
Protocol:
-
Treat TNBC cells with this compound at a concentration around the determined IC50 for various time points (e.g., 24, 48, 72 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key proteins such as p-STAT1, STAT1, IRF7, and PCNA. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantification of Endogenous Retrovirus (ERV) Expression
Objective: To measure the induction of ERV expression following this compound treatment.
Protocol:
-
Treat TNBC cells with this compound as described for Western blot analysis.
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for various ERV families (e.g., HERV-K, HERV-W).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate the fold change in expression relative to untreated control cells.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of TNBC.
Protocol:
-
Implant a suitable TNBC cell line (e.g., MDA-MB-231) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) or vehicle control.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for PCNA and interferon-stimulated genes).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in TNBC.
Caption: Preclinical evaluation workflow for this compound in TNBC.
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for a subset of triple-negative breast cancers. Its unique mechanism of action, involving the induction of viral mimicry and a subsequent interferon response, offers a new paradigm for targeting this challenging disease. The identification of PCNA as a potential predictive biomarker highlights the importance of a personalized medicine approach for the future clinical development of TAF1 inhibitors. Further research is warranted to establish a broader quantitative dataset of this compound's efficacy across diverse TNBC subtypes, to further elucidate the mechanisms of resistance, and to explore potential combination therapies that could enhance its anti-tumor activity. As of now, there are no registered clinical trials specifically for this compound in TNBC, indicating that this compound is still in the early stages of preclinical development.
References
Methodological & Application
Application Notes and Protocols for BAY-299 In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of BAY-299, a potent and selective dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 and the TATA-box binding protein-associated factor 1 (TAF1).[1][2] This document includes recommended working concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.
Mechanism of Action and In Vitro Activity
This compound is a chemical probe that potently inhibits the bromodomains of BRPF2 and the second bromodomain (BD2) of TAF1 and TAF1L.[1][2] By binding to these bromodomains, this compound disrupts their interaction with acetylated histones, thereby modulating gene transcription.[3] This inhibition has been shown to induce cell cycle arrest, apoptosis, and pyroptosis in cancer cells, making this compound a valuable tool for cancer research.[4][5]
In Vitro Potency and Efficacy:
A summary of the in vitro inhibitory concentrations (IC50) and growth inhibition concentrations (GI50) of this compound against its primary targets and various cancer cell lines is provided in the table below.
| Target/Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| Biochemical Assays | |||
| BRPF2 BD | TR-FRET | 67 | [1][2] |
| TAF1 BD2 | TR-FRET | 8 | [1][2] |
| TAF1L BD2 | TR-FRET | 106 | [1] |
| BRPF2 BD | AlphaScreen | 97 | [2] |
| BRD1 | BROMOscan® | 6 | |
| TAF1 BD2 | BROMOscan® | 13 | |
| Cellular Assays | |||
| BRPF2-Histone H4 Interaction | NanoBRET | 575 | [2] |
| BRPF2-Histone H3.3 Interaction | NanoBRET | 825 | [2] |
| TAF1 BD2-Histone H4 Interaction | NanoBRET | 970 | [2] |
| TAF1 BD2-Histone H3.3 Interaction | NanoBRET | 1400 | [2] |
| MOLM-13 (AML) | Proliferation | 1060 | |
| MV4-11 (AML) | Proliferation | 2630 | |
| 769-P (Renal) | Proliferation | 3210 | |
| Jurkat (T-cell leukemia) | Proliferation | 3900 | |
| NCI-H526 (SCLC) | Proliferation | 6860 | |
| CHL-1 (Melanoma) | Proliferation | 7400 | |
| 5637 (Bladder) | Proliferation | 7980 |
Recommended Working Concentrations
The optimal in vitro working concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on published data, a starting concentration range of 1 µM to 10 µM is recommended for most cell-based assays.
For specific applications:
-
Cell Viability and Proliferation Assays: In acute myeloid leukemia (AML) cell lines MV4-11 and NB4, concentrations of 2 µM and 4 µM have been shown to effectively inhibit cell growth and induce cell death over a 24-96 hour period.[4]
-
Apoptosis and Cell Cycle Analysis: A concentration of 4 µM has been used to induce apoptosis and cell cycle arrest in AML cells.[4]
-
Gene Expression Analysis (qRT-PCR): Treatment with 4 µM this compound for 24 hours has been shown to significantly alter the expression of cell cycle and pyroptosis-related genes in AML cells.[4]
-
HIV Latency Reactivation: In cell line models of HIV latency, this compound has been used at concentrations of 1 µM and 4 µM to enhance HIV transcription.
It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Signaling Pathway
This compound's primary mechanism of action involves the inhibition of TAF1 and BRPF2, which are key components of transcriptional regulatory complexes. TAF1 is a subunit of the general transcription factor TFIID, while BRPF2 acts as a scaffold protein in histone acetyltransferase (HAT) complexes. By inhibiting these proteins, this compound disrupts the reading of acetylated histone marks, leading to downstream changes in gene expression. This results in the upregulation of cell cycle inhibitors (e.g., CDKN1A, CDKN2B) and genes involved in programmed cell death pathways, including apoptosis and pyroptosis. In some contexts, the induction of apoptosis by this compound is partially mediated through the RIPK1 signaling pathway.
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
Application Notes and Protocols for BAY-299 with BAY-364 Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-299 is a potent and selective dual inhibitor of the bromodomains of Bromodomain and PHD Finger-Containing Protein 2 (BRPF2, also known as BRD1) and the TATA-Box Binding Protein Associated Factor 1 (TAF1) and its paralog, TAF1L.[1][2] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histone tails and other proteins, thereby recruiting regulatory complexes to chromatin to modulate gene expression.[3] By targeting BRPF2 and TAF1, this compound disrupts key transcriptional processes, making it a valuable tool for investigating the roles of these proteins in health and disease, particularly in oncology.
BAY-364 is a structurally similar analog of this compound with significantly reduced activity against BRPF2 and only moderate activity against TAF1, rendering it an ideal negative control for in vitro and in vivo experiments.[4] The use of BAY-364 alongside this compound is critical for distinguishing specific on-target effects from potential off-target or compound-specific, non-bromodomain-related activities.
These application notes provide a detailed experimental design for utilizing this compound and its negative control BAY-364, complete with protocols for key assays and data presentation guidelines.
Mechanism of Action and Signaling Pathway
BRPF2 is a scaffolding protein that is essential for the assembly and activity of histone acetyltransferase (HAT) complexes, such as the MOZ/MORF complexes. These complexes play a crucial role in acetylating histones, leading to a more open chromatin structure and transcriptional activation.[4] TAF1 is the largest subunit of the general transcription factor TFIID, which is a key component of the RNA polymerase II preinitiation complex. The bromodomains of TAF1 are thought to be important for tethering TFIID to acetylated chromatin, thereby facilitating the initiation of transcription.[4][5]
This compound, by inhibiting the bromodomains of BRPF2 and TAF1, prevents their recruitment to acetylated chromatin. This leads to a disruption of HAT complex function and TFIID-mediated transcription initiation at specific gene loci. The downstream consequences include alterations in the expression of genes regulated by these complexes, which can lead to cell cycle arrest, apoptosis, and modulation of the immune response.[3][6]
Caption: Mechanism of Action of this compound.
Data Presentation
Quantitative data from experiments with this compound and BAY-364 should be summarized in clear, well-structured tables to facilitate comparison.
Table 1: In Vitro Inhibitory Activity of this compound and BAY-364
| Target/Assay | This compound IC50 (nM) | BAY-364 IC50 (µM) | Reference(s) |
| Biochemical Assays | |||
| BRPF2 Bromodomain | 67 | >20 (inactive vs BRD1) | [1][4] |
| TAF1 Bromodomain 2 | 8 | 3 | [1][4] |
| TAF1L Bromodomain 2 | 106 | N/A | [1] |
| Cellular Assays (NanoBRET) | |||
| BRPF2-Histone Interaction | 575 | Inactive | [1][7] |
| TAF1-Histone Interaction | 970 - 1400 | Inactive | [1][7] |
N/A: Data not available.
Table 2: Cellular Proliferation (GI50) and Cytotoxicity of this compound and BAY-364
| Cell Line | Cancer Type | This compound GI50 (nM) | BAY-364 IC50 (µM) | Reference(s) |
| MOLM-13 | Acute Myeloid Leukemia | 1060 | N/A | [1] |
| MV4-11 | Acute Myeloid Leukemia | 2630 | N/A | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | N/A | 1.0 | [8] |
| K562 | Chronic Myeloid Leukemia | N/A | 10.0 | [8] |
| 769-P | Renal Cancer | 3210 | N/A | [1] |
| Jurkat | T-cell Leukemia | 3900 | N/A | [1] |
N/A: Data not available.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound, using BAY-364 as a negative control.
Experimental Workflow Diagram
Caption: General experimental workflow.
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound and BAY-364 on the proliferation and viability of cancer cell lines (e.g., MV4-11, NB4).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound and BAY-364 (dissolved in DMSO to create a 10 mM stock)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and BAY-364 in complete culture medium. A final concentration range of 1 nM to 10 µM is recommended. Include a DMSO vehicle control.
-
Add 10 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for an additional 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the GI50 values.
Western Blot for Apoptosis Markers and Histone Modifications
This protocol is to determine if this compound induces apoptosis and alters histone acetylation.
Materials:
-
Cells treated with this compound, BAY-364, or DMSO for 24-48 hours.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-H3K14ac, anti-H4K5ac, anti-Total Histone H3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Lyse treated cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or Total Histone H3).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is to measure changes in the expression of genes known to be affected by this compound.[3]
Materials:
-
Cells treated with this compound, BAY-364, or DMSO for 24 hours.
-
RNA extraction kit (e.g., RNeasy Kit).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for target genes (e.g., CDKN1A, CDKN2B, CASP1, GSDME) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR system.
Procedure:
-
Extract total RNA from treated cells according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up qPCR reactions in triplicate for each sample and primer set using a qPCR master mix.
-
Perform the qPCR reaction on a real-time PCR system using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
Conclusion
The experimental framework provided here will enable researchers to rigorously investigate the cellular and molecular effects of this compound. The inclusion of BAY-364 as a negative control is paramount for attributing the observed biological activities to the specific inhibition of BRPF2 and TAF1 bromodomains. These protocols and data presentation formats are designed to generate robust and easily interpretable results, advancing our understanding of the therapeutic potential of targeting these epigenetic readers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. The roles of TAF1 in neuroscience and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting TAF1 with this compound induces antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Preparing BAY-299 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: BAY-299 is a potent and selective dual inhibitor of the bromodomain-containing protein BRPF2 (Bromodomain and PHD Finger Containing, 2), also known as BRD1, and the TATA-Box Binding Protein Associated Factor 1 (TAF1) and TAF1L.[1][2] It acts by binding to the bromodomains of these proteins, preventing their interaction with acetylated histones, which in turn modulates gene transcription.[3] This inhibitory activity makes this compound a valuable chemical probe for studying epigenetic mechanisms and a potential therapeutic agent, particularly in oncology.[4]
Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo experiment to ensure the reliability and reproducibility of results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
I. This compound Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₅H₂₃N₃O₄[1][3][5] |
| Molecular Weight | 429.47 g/mol [1][6] |
| CAS Number | 2080306-23-4[1][2][3][5] |
| Appearance | Light yellow to yellow solid[1] |
| Purity | >98%[3][5] |
II. Solubility of this compound in DMSO
This compound exhibits good solubility in DMSO. However, the reported maximum concentration varies between suppliers. It is crucial to use high-quality, anhydrous (or newly opened) DMSO, as its hygroscopic nature can lead to the absorption of water, which may reduce the solubility of the compound.[1][2]
| Solvent | Maximum Concentration | Notes |
| DMSO | 20 mg/mL to 86 mg/mL[1][2][5] | Solubility can be facilitated by warming and ultrasonication.[1] |
| (~46.5 mM to ~200 mM) | Use of fresh, anhydrous DMSO is highly recommended.[1][2] |
III. Signaling Pathway of this compound
This compound exerts its effect by inhibiting BRPF2 and TAF1, key components of epigenetic regulatory complexes. BRPF2 is a scaffold protein for histone acetyltransferase (HAT) complexes, while TAF1 is the largest subunit of the transcription factor TFIID. By blocking the bromodomains of these proteins, this compound disrupts their function in chromatin remodeling and transcription initiation.
Caption: Inhibition of BRPF2 and TAF1 by this compound.
IV. Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
A. Materials and Equipment:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and appropriate sterile tips
-
Vortex mixer
-
Sonicator bath (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
B. Safety Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
C. Calculation: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated.
-
Molecular Weight (MW) of this compound: 429.47 g/mol
-
Desired Concentration (C): 10 mM = 0.010 mol/L
-
Desired Volume (V): e.g., 1 mL = 0.001 L
Formula: Mass (g) = C (mol/L) x V (L) x MW ( g/mol )
Calculation Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mmol/L * 1 mL * 429.47 mg/mmol / 1000 mL/L
-
Mass = 4.2947 mg
Therefore, 4.30 mg of this compound is needed to make 1 mL of a 10 mM stock solution.
D. Stock Solution Preparation Workflow:
Caption: Workflow for this compound stock solution preparation.
E. Step-by-Step Procedure:
-
Tare a clean, sterile microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh out the calculated amount of this compound powder (e.g., 4.30 mg for a 1 mL, 10 mM stock) and record the exact weight.
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex at high speed for 1-2 minutes until the powder is fully dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If undissolved solid remains, sonicate the tube in a water bath for 5-10 minutes or warm gently (e.g., to 37°C) to aid dissolution.[1]
-
Once fully dissolved, briefly centrifuge the tube to collect the solution at the bottom.
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in cryovials or microcentrifuge tubes.[1][2]
-
Clearly label all aliquots with the compound name, concentration, date, and solvent.
V. Pre-calculated Stock Solution Table
This table provides quick reference values for preparing common stock concentrations of this compound.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.43 mg | 2.15 mg | 4.30 mg |
| 5 mM | 2.15 mg | 10.74 mg | 21.47 mg |
| 10 mM | 4.30 mg | 21.47 mg | 42.95 mg |
| 25 mM | 10.74 mg | 53.68 mg | 107.37 mg |
| 50 mM | 21.47 mg | 107.37 mg | 214.74 mg |
VI. Storage and Stability
Proper storage is essential to maintain the biological activity of the this compound stock solution.
| Condition | Storage Temperature | Stability Period |
| Solid Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In DMSO | -80°C | 2 years[1][2] |
| -20°C | 1 year[1][2] |
Key Storage Recommendations:
-
Avoid Freeze-Thaw Cycles: Aliquoting into single-use volumes is the best practice to preserve the integrity of the compound.[1][2] While some studies show DMSO solutions can be stable through multiple freeze-thaw cycles, minimizing them is a widely accepted precaution.[7]
-
Protect from Light: Store aliquots in amber or light-blocking tubes.
-
Working Solutions: For in-vivo experiments or cell culture, it is recommended to prepare fresh working solutions from the frozen stock on the day of use.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, TAF1 and BRD1 inhibitor (CAS 2080306-23-4) | Abcam [abcam.com]
- 4. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY-299 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-299 is a potent and selective dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 and the TATA-box binding protein-associated factor 1 (TAF1).[1][2][3][4] By targeting these key epigenetic readers, this compound disrupts transcriptional processes that are critical for the proliferation and survival of certain cancer cells. Preclinical studies have demonstrated its ability to induce cell death and inhibit cell cycle progression in various cancer cell lines, including those from acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[5][6][7][8] These promising in vitro results warrant further investigation of this compound's therapeutic potential in in vivo animal models to assess its efficacy, pharmacokinetics, and safety profile.
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo animal studies with this compound, specifically focusing on subcutaneous xenograft models, a common preclinical model for evaluating anti-cancer therapeutics.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the bromodomains of BRPF2 and TAF1, preventing their interaction with acetylated histones. This inhibition disrupts the formation of active transcription complexes, leading to the downregulation of key oncogenes and cell cycle regulators. This ultimately results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[5][7]
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Reference |
| BRPF2 BD | TR-FRET | 67 | [1][2] |
| TAF1 BD2 | TR-FRET | 8 | [1][2] |
| TAF1L BD2 | TR-FRET | 106 | [1][2] |
| BRPF2 | NanoBRET | 575 | [2] |
| TAF1 BD2 | NanoBRET | 970 | [2] |
| MOLM-13 (AML) | Proliferation | 1060 | [2] |
| MV4-11 (AML) | Proliferation | 2630 | [2] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Reference |
| Bioavailability (F) | 73% | [2] |
| Terminal Half-life (t½) | 10 hours | [2] |
| Blood Clearance | Low (~17% of hepatic blood flow) | [2] |
| Volume of Distribution (Vss) | High | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice, based on common vehicle formulations for similar small molecule inhibitors.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve this compound in fresh DMSO to a concentration of 86 mg/mL.[1] Ensure complete dissolution. This stock solution can be stored at -20°C for short periods.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution by mixing PEG300, Tween® 80, and sterile water/PBS. A common formulation is 40% PEG300, 5% Tween® 80, and 55% sterile water/PBS.
-
-
Final Formulation:
-
For a 1 mL final working solution, add 50 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween® 80 to the mixture and mix thoroughly.
-
Add 500 µL of sterile water or PBS to reach the final volume of 1 mL and mix until a clear solution is formed.[1]
-
The final concentration of the working solution should be calculated based on the desired dosage for the animals.
-
Note: It is recommended to prepare the final formulation fresh on the day of administration.
-
Protocol 2: Subcutaneous Xenograft Tumor Model and Efficacy Study
This protocol outlines the establishment of a subcutaneous xenograft model using a suitable cancer cell line and subsequent evaluation of this compound's anti-tumor efficacy.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML or a TNBC cell line)
-
Appropriate cell culture medium and supplements
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel® (optional, can improve tumor take rate)
-
Sterile PBS
-
Trypsin-EDTA
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
-
This compound formulation and vehicle control
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line under sterile conditions according to the supplier's recommendations.
-
Harvest cells during the exponential growth phase. For adherent cells, use trypsin-EDTA to detach them. For suspension cells, collect them by centrifugation.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® (if used) at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100 µL). Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an approved method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., daily or twice daily). The dosing volume should be based on the animal's body weight (e.g., 10 mL/kg).
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
At the end of the study (when tumors in the control group reach a predetermined size or at a specified time point), euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Tumor growth inhibition (TGI) can be calculated as: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Xenograft Experimental Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC-Mediated Degradation of TAF1 Induces Apoptosis in AML Cells and Inhibits Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel bivalent BET inhibitor N2817 exhibits potent anticancer activity and inhibits TAF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting TAF1 with this compound induces antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of BAY-299 in CRISPR Screening: Identifying Modulators of BRPF2 and TAF1 Inhibition
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-299 is a potent and selective chemical probe that dually inhibits the bromodomain and PHD finger (BRPF) family member BRPF2 (also known as BRD1) and the TATA-box binding protein associated factor 1 (TAF1).[1][2][3] Both BRPF2 and TAF1 are critical components of transcriptional regulatory complexes, and their inhibition by this compound has been shown to induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML).[4][5] The precise molecular mechanisms and the broader network of genes that modulate cellular responses to this compound are not fully elucidated. CRISPR-based functional genomics screening offers a powerful, unbiased approach to systematically identify genes and pathways that confer sensitivity or resistance to small molecule inhibitors. This document provides a detailed protocol for the application of this compound in a genome-wide CRISPR-Cas9 knockout screen to identify novel genetic modulators of the this compound response, thereby uncovering potential combination therapies and resistance mechanisms.
Data Presentation
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| BRPF2 BD | TR-FRET | 67 | [1][2] |
| TAF1 BD2 | TR-FRET | 8 | [1][2] |
| TAF1L BD2 | TR-FRET | 106 | [1] |
| BRPF2 BD | AlphaScreen | 97 | [1] |
| BRD1 | BROMOscan® | 6 | [3] |
| TAF1 BD2 | BROMOscan® | 13 | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| MOLM-13 | Proliferation | GI50 | 1060 | [1] |
| MV4-11 | Proliferation | GI50 | 2630 | [1] |
| 769-P | Proliferation | GI50 | 3210 | [1] |
| Jurkat | Proliferation | GI50 | 3900 | [1] |
| NCI-H526 | Proliferation | GI50 | 6860 | [1] |
| CHL-1 | Proliferation | GI50 | 7400 | [1] |
| 5637 | Proliferation | GI50 | 7980 | [1] |
| BRPF2 BD | NanoBRET | IC50 | 575 | [2] |
| TAF1 BD2 | NanoBRET | IC50 | 825 | [2] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
CRISPR Screening Workflow with this compound
Caption: CRISPR-Cas9 knockout screen workflow.
Experimental Protocols
This protocol describes a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when knocked out, confer resistance to this compound.
Cell Line Preparation and Lentivirus Production
1.1. Cell Line Selection and Culture : Choose a cancer cell line sensitive to this compound (e.g., MOLM-13 or MV4-11). Culture the cells in the recommended medium and conditions.
1.2. Generation of Cas9-Expressing Cells : Stably express Cas9 in the chosen cell line by lentiviral transduction followed by selection (e.g., with blasticidin). Validate Cas9 activity using a functional assay (e.g., GFP knockout).
1.3. Lentiviral Library Production :
- Amplify a genome-wide sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3).
- Co-transfect the sgRNA library plasmids with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids into HEK293T cells using a suitable transfection reagent.
- Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
- Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
- Titer the lentiviral library on the Cas9-expressing target cells to determine the optimal multiplicity of infection (MOI).
CRISPR-Cas9 Library Transduction and Selection
2.1. Lentiviral Transduction :
- Seed the Cas9-expressing cells at a density that ensures a low MOI (0.1-0.3) to minimize the likelihood of multiple sgRNA integrations per cell.
- Transduce the cells with the sgRNA lentiviral library at a representation that ensures high coverage of the library (e.g., >200 cells per sgRNA). Include a polybrene concentration of 4-8 µg/mL to enhance transduction efficiency.
- Incubate for 24-48 hours.
2.2. Antibiotic Selection :
- Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined concentration that effectively kills non-transduced cells.
- Maintain puromycin selection for 2-3 days until a non-transduced control plate shows complete cell death.
This compound Treatment and Sample Collection
3.1. Initial Cell Harvest (T0) : After puromycin selection, harvest a representative population of cells to serve as the baseline (T0) for sgRNA representation.
3.2. This compound Treatment :
- Split the remaining cells into two arms: a control group treated with DMSO and an experimental group treated with this compound.
- The concentration of this compound should be pre-determined to be the GI50 or GI75 for the specific cell line to provide sufficient selective pressure.
- Culture the cells for 14-21 days, passaging as needed and maintaining a cell number that preserves the library representation.
3.3. Final Cell Harvest : After the treatment period, harvest the surviving cells from both the DMSO and this compound treated populations.
sgRNA Sequencing and Data Analysis
4.1. Genomic DNA Extraction : Extract genomic DNA from the T0, DMSO-treated, and this compound-treated cell pellets.
4.2. sgRNA Amplification : Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.
4.3. Next-Generation Sequencing (NGS) : Pool the barcoded PCR products and perform high-throughput sequencing on an appropriate platform (e.g., Illumina NextSeq or NovaSeq).
4.4. Data Analysis :
- Demultiplex the sequencing reads based on the barcodes.
- Align the reads to the sgRNA library reference to determine the read counts for each sgRNA.
- Normalize the read counts.
- Use statistical packages like MAGeCK or BAGEL to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated population. These enriched sgRNAs correspond to genes whose knockout confers resistance to this compound.
- Perform pathway analysis on the identified hit genes to understand the biological mechanisms of resistance.
Conclusion
The application of this compound in a CRISPR-Cas9 screen provides a powerful tool to dissect the genetic dependencies of cells on the BRPF2 and TAF1 bromodomains. The identification of genes that modulate the cellular response to this compound can reveal novel therapeutic targets for combination therapies, elucidate mechanisms of drug resistance, and provide a deeper understanding of the biological roles of BRPF2 and TAF1 in health and disease. This protocol provides a robust framework for conducting such screens, enabling researchers to leverage the precision of CRISPR technology to explore the therapeutic potential of this promising epigenetic inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Time-Course Gene Expression Analysis Following BAY-299 Treatment
Introduction
BAY-299 is a potent and selective dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 (also known as BRD1) and the TATA-box binding protein-associated factor 1 (TAF1).[1][2][3][4] It specifically targets the second bromodomain (BD2) of TAF1 and TAF1L.[1][3][5] By inhibiting the interaction of these bromodomains with acetylated histones, this compound effectively modulates transcriptional regulation. Its mechanism of action has significant downstream consequences, including the inhibition of cancer cell growth, induction of cell death (apoptosis and pyroptosis), and cell cycle arrest, making it a valuable chemical probe for cancer biology research.[6][7][8]
These application notes provide a framework for designing and executing time-course experiments to analyze the dynamic changes in gene expression induced by this compound. Understanding the temporal response of genes to this compound treatment is critical for elucidating its precise molecular mechanisms and identifying downstream target genes and pathways.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative data for this compound, providing essential information for experimental design, including effective concentrations for in vitro and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound against Target Bromodomains
| Target | Assay Type | IC50 Value | Reference(s) |
| TAF1 BD2 | TR-FRET | 8 nM | [1][3][5] |
| BRPF2 (BRD1) | BROMOscan® / TR-FRET | 6 - 67 nM | [2][3] |
| TAF1L BD2 | - | 106 nM | [1][3] |
Table 2: Cellular Activity and Proliferation Inhibition by this compound
| Assay Type | Target / Cell Line | IC50 / GI50 Value | Reference(s) |
| NanoBRET Assay | BRPF2 - Histone H4 | 575 nM | [5] |
| NanoBRET Assay | TAF1 - Histone H4 | 900 nM (0.9 µM) | |
| Proliferation Assay | MOLM-13 (AML) | 1060 nM (1.06 µM) | [3] |
| Proliferation Assay | MV4-11 (AML) | 2630 nM (2.63 µM) | [3] |
| Proliferation Assay | 769-P (Renal) | 3210 nM (3.21 µM) | [3] |
Table 3: Reported Gene Expression Changes Induced by this compound in AML Cells
A study in MV4-11 and NB4 Acute Myeloid Leukemia (AML) cell lines demonstrated that treatment with 4 µM this compound for 24 hours leads to significant changes in the expression of genes involved in cell cycle regulation and programmed cell death.[6]
| Gene Category | Upregulated Genes | Biological Function | Reference(s) |
| Cell Cycle Inhibitors | CDKN1A, CDKN2B | Inhibit cyclin-dependent kinases, leading to cell cycle arrest. | [6] |
| Pyroptosis-Promoting | CASP1, CASP4, GSDMB, GSDMC, GSDME | Mediate a lytic, inflammatory form of programmed cell death. | [6] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the mechanism of this compound and the general workflow for a time-course gene expression experiment.
Caption: Mechanism of action for this compound leading to downstream gene expression and cellular effects.
Caption: A generalized workflow for time-course gene expression analysis using this compound.
Experimental Protocols
Protocol 1: Time-Course Treatment of Cultured Cells with this compound
This protocol describes the treatment of adherent or suspension cells with this compound over a specified time course for subsequent gene expression analysis.
Materials:
-
Cell line of interest (e.g., MV4-11, NB4, or a TNBC cell line)
-
Complete cell culture medium
-
This compound compound (Tocris, Abcam, MedchemExpress, etc.)[2]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates (e.g., 6-well plates)
-
Reagents for cell counting (e.g., Trypan blue and hemocytometer)
Procedure:
-
Reagent Preparation:
-
Cell Seeding:
-
One day prior to treatment, seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the final time point.
-
For example, seed 0.5 x 10⁶ cells per well in 2 mL of medium. Include triplicate wells for each time point and each condition (vehicle control and this compound).
-
-
This compound Treatment:
-
On the day of the experiment, dilute the 10 mM this compound stock solution in pre-warmed complete medium to the desired final concentration. A final concentration between 1 µM and 5 µM is a typical starting point based on published data.[6]
-
Vehicle Control: Prepare a corresponding dilution of DMSO in medium (e.g., if the final this compound dilution is 1:10,000, the vehicle control should contain 0.01% DMSO).
-
Aspirate the old medium from the cells (for adherent cells) and add the medium containing either this compound or the DMSO vehicle.
-
-
Time-Course Sample Collection:
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
At each designated time point (e.g., 0h, 6h, 12h, 24h, 48h), harvest the cells.
-
Adherent Cells: Wash wells once with cold PBS, then lyse the cells directly in the plate by adding the appropriate buffer from an RNA extraction kit (e.g., Buffer RLT from Qiagen RNeasy kit).
-
Suspension Cells: Transfer the cell suspension to a conical tube, centrifuge at 300 x g for 5 minutes, wash the pellet once with cold PBS, and lyse the cell pellet.
-
-
Immediately process the cell lysates for RNA extraction or store them at -80°C.
-
Protocol 2: RNA Extraction and Quality Control
This protocol outlines the isolation of high-quality total RNA, which is essential for reliable downstream analysis.
Materials:
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit, TRIzol Reagent)
-
DNase I, RNase-free
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer or equivalent for integrity assessment
Procedure:
-
RNA Extraction:
-
Extract total RNA from the cell lysates collected in Protocol 1, following the manufacturer's instructions for the chosen kit.
-
Include an on-column DNase digestion step (for column-based kits) or a separate DNase I treatment to eliminate any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Quantification and Purity: Measure the RNA concentration and purity using a spectrophotometer. Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2.
-
Integrity: Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar capillary electrophoresis system. Aim for a RIN value ≥ 8 for optimal results in downstream applications like RNA-sequencing.
-
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol provides a method for validating and quantifying the expression of specific target genes identified from the literature or discovery screens.
Materials:
-
High-quality total RNA (from Protocol 2)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green-based mix)
-
Nuclease-free water
-
Primers for target genes (e.g., CDKN1A, GSDME) and a stable housekeeping gene (e.g., GAPDH, ACTB). Primers should be designed to span an exon-exon junction.
-
qPCR instrument
Procedure:
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well plate. A typical 10 µL reaction includes:
-
5 µL 2x SYBR Green Master Mix
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
1 µL cDNA template (diluted 1:5 or 1:10)
-
3 µL Nuclease-free water
-
-
Include "no template" controls (NTC) for each primer set and "no reverse transcriptase" (-RT) controls for each RNA sample.
-
-
qPCR Run:
-
Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each sample.
-
Calculate the relative gene expression using the delta-delta Cq (ΔΔCq) method. Normalize the Cq value of the target gene to the Cq value of the housekeeping gene (ΔCq) and then normalize this value to the vehicle control at the corresponding time point (ΔΔCq).
-
The fold change in gene expression is calculated as 2^(-ΔΔCq).
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BAY299 (this compound) | BRPF1/TAF1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining BAY-299 with Other Inhibitors in Co-Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-299 is a potent and selective dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 and the TATA-box binding protein-associated factors TAF1 and TAF1L.[1][2][3][4] By targeting these key epigenetic readers, this compound disrupts transcriptional programs that are essential for the proliferation and survival of various cancer cells.[5][6] Preclinical studies have demonstrated its single-agent efficacy in hematological malignancies such as acute myeloid leukemia (AML) and in solid tumors like triple-negative breast cancer (TNBC).[5][6] This document provides detailed application notes and protocols for designing and conducting co-treatment studies involving this compound with other inhibitors to explore potential synergistic anti-cancer effects.
Rationale for Co-Treatment Strategies
The complexity and heterogeneity of cancer often necessitate combination therapies to achieve durable responses and overcome resistance. Combining this compound with other targeted agents or conventional chemotherapy can be a promising strategy for several reasons:
-
Synergistic Apoptosis Induction: this compound has been shown to induce apoptosis in AML cells.[5] Combining it with inhibitors of anti-apoptotic proteins (e.g., BCL-2 family inhibitors) could lead to a synergistic increase in cancer cell death.
-
Targeting Multiple Cell Death Pathways: this compound upregulates genes involved in pyroptosis, another form of programmed cell death.[7] Co-treatment with agents that induce or enhance pyroptosis could represent a novel and potent anti-cancer strategy.[7]
-
Enhancing Immunotherapy: In TNBC, this compound can induce an anti-tumor immune response.[6] Combining it with immune checkpoint inhibitors could further potentiate the immune system's ability to recognize and eliminate cancer cells.
-
Overcoming Resistance: Cancer cells can develop resistance to single-agent therapies. A multi-pronged attack with inhibitors targeting different oncogenic pathways can prevent or delay the emergence of resistant clones.
Data Presentation: In Vitro Co-Treatment Studies
The following tables summarize key quantitative data from preclinical studies involving this compound as a single agent and in combination with other inhibitors.
Table 1: Single-Agent Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | GI50 | 1060 | [3] |
| MV4-11 | Acute Myeloid Leukemia | GI50 | 2630 | [3] |
| 769-P | Renal Cancer | GI50 | 3210 | [3] |
| Jurkat | T-cell Leukemia | GI50 | 3900 | [3] |
| NCI-H526 | Small Cell Lung Cancer | GI50 | 6860 | [3] |
| CHL-1 | Melanoma | GI50 | 7400 | [3] |
| 5637 | Bladder Cancer | GI50 | 7980 | [3] |
Table 2: Co-treatment of this compound with Cell Death Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Co-treatment Agent | Concentration | Effect on this compound-Induced Cell Death | Reference |
| MV4-11 | Z-VAD-FMK (Pan-caspase inhibitor) | Not Specified | Partial Rescue | [5][7] |
| NB4 | Z-VAD-FMK (Pan-caspase inhibitor) | Not Specified | Partial Rescue | [5][7] |
| MV4-11 | Necrostatin-2 (RIPK1 inhibitor) | Not Specified | Partial Rescue | [5][7] |
| NB4 | Necrostatin-2 (RIPK1 inhibitor) | Not Specified | Partial Rescue | [5][7] |
Signaling Pathways and Mechanisms of Action
This compound Induced Cell Death Pathways in AML
This compound treatment in AML cell lines has been shown to induce apoptosis through the activation of RIPK1 signaling, leading to the cleavage of caspase-9, caspase-3, and PARP.[5][7] Additionally, this compound upregulates the expression of genes involved in pyroptosis, suggesting a multi-faceted mechanism of cell death induction.[7]
Figure 1: Simplified signaling pathway of this compound induced cell death in AML.
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy using the Chou-Talalay Method
This protocol describes a general workflow for determining the synergistic, additive, or antagonistic effects of this compound in combination with another inhibitor in cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MV4-11, NB4)
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
Inhibitor of interest (powder or stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)
-
Plate reader for luminescence or absorbance
-
Drug synergy analysis software (e.g., CompuSyn, SynergyFinder)[8][9]
Experimental Workflow:
Figure 2: Experimental workflow for assessing drug synergy.
Procedure:
-
Single-Agent IC50 Determination:
-
Individually treat the selected cancer cell lines with a range of concentrations of this compound and the second inhibitor to determine the 50% inhibitory concentration (IC50) for each drug. This is crucial for designing the combination study.
-
-
Drug Combination Plate Setup (Checkerboard Assay):
-
Prepare serial dilutions of this compound (e.g., 8 concentrations centered around its IC50) and the second inhibitor.
-
Seed cells in a 96-well plate at a predetermined density.
-
Add the drugs to the wells in a matrix format, where each well receives a unique combination of concentrations of the two drugs. Include wells for each drug alone and untreated controls.
-
-
Cell Viability Assay:
-
After the desired incubation period (e.g., 72 hours), add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis and Combination Index (CI) Calculation:
-
Normalize the data to the untreated controls to determine the fraction of affected (inhibited) cells for each drug concentration and combination.
-
Use a software package that employs the Chou-Talalay method to calculate the Combination Index (CI).[8][10]
-
The CI value quantitatively defines the interaction between the two drugs:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: Western Blot Analysis of Apoptosis and Signaling Pathways
This protocol is to investigate the molecular mechanisms underlying the observed synergistic or antagonistic effects.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound, the second inhibitor, and the combination at concentrations determined to be synergistic.
-
After the desired treatment time, harvest the cells and lyse them to extract total protein.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Western Blotting:
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against key proteins in the pathways of interest (e.g., cleaved Caspase-3, cleaved PARP, p-AKT, p-ERK).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
Logical Relationship for Interpreting Co-Treatment Outcomes
Figure 3: Decision-making workflow for co-treatment studies.
Conclusion
Combining this compound with other inhibitors holds significant promise for advancing cancer therapy. The protocols and application notes provided herein offer a framework for the systematic evaluation of this compound-based combination strategies. Rigorous in vitro and subsequent in vivo testing, guided by a strong mechanistic rationale, will be crucial for identifying the most effective co-treatment regimens for further clinical development.
References
- 1. 2.5. Combination Synergy Testing [bio-protocol.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A Methodological Workflow to Analyze Synthetic Lethality and Drug Synergism in Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Targeting TAF1 with this compound induces antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. punnettsquare.org [punnettsquare.org]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Measuring the Anti-proliferative Effects of BAY-299: Application Notes and Protocols for IC50 Determination in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of BAY-299, a potent dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2, and the TATA box binding protein-associated factors TAF1 and TAF1L.[1] Accurate and reproducible measurement of IC50 values is critical for characterizing the anti-proliferative activity of this compound across various cancer cell lines, providing valuable data for drug development and mechanistic studies. This guide covers the underlying signaling pathways, step-by-step protocols for common cell viability assays, and data presentation guidelines.
Introduction
This compound is a chemical probe that potently and selectively inhibits the bromodomains of BRPF2 and the second bromodomain (BD2) of TAF1 and TAF1L.[2] These proteins are key epigenetic readers, playing crucial roles in the regulation of gene transcription through the recognition of acetylated histones. TAF1 is a core component of the TFIID transcription initiation complex, and its inhibition can disrupt the transcription of genes essential for cell proliferation and survival.[3] BRPF2 acts as a scaffold protein for histone acetyltransferase (HAT) complexes.[4] By inhibiting these targets, this compound has been shown to induce cell cycle arrest, apoptosis, and inhibit the proliferation of various cancer cell lines.[2][5] The determination of its IC50 or GI50 (50% growth inhibition) is a fundamental step in evaluating its therapeutic potential.
Signaling Pathway of this compound Action
This compound targets the bromodomains of TAF1 and BRPF2, preventing their interaction with acetylated lysine residues on histones. This disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes and cell cycle regulators, and the upregulation of tumor suppressor genes. Inhibition of TAF1 has been shown to upregulate cell cycle inhibitors such as CDKN1A and CDKN2B, leading to G1 phase arrest.[5][6] This ultimately culminates in the induction of apoptosis, characterized by the cleavage of pro-apoptotic proteins.[1][5]
Caption: this compound Signaling Pathway
Data Presentation
The anti-proliferative activity of this compound is cell-line dependent. Below is a summary of reported 50% growth inhibition (GI50) values for this compound in various cancer cell lines. It is recommended to use a broad concentration range when determining the IC50 in a new cell line, for example, from 1 nM to 100 µM.
| Cell Line | Cancer Type | GI50 (nM) | Citation |
| MOLM-13 | Acute Myeloid Leukemia | 1060 | [2] |
| MV4-11 | Acute Myeloid Leukemia | 2630 | [2] |
| 769-P | Renal Cell Carcinoma | 3210 | [2] |
| Jurkat | T-cell Leukemia | 3900 | [2] |
| NCI-H526 | Small Cell Lung Cancer | 6860 | [2] |
| CHL-1 | Melanoma | 7400 | [2] |
| 5637 | Bladder Cancer | 7980 | [2] |
For comparison and as a negative control, the structurally similar but less active compound, BAY-364, can be used.[4]
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Kasumi-1 | Acute Myeloid Leukemia | 1.0 | [7][8][9] |
| K562 | Chronic Myeloid Leukemia | 10.0 | [7][8][9] |
| CD34+ | Normal Hematopoietic Cells | 10.4 | [7][8][9] |
Experimental Protocols
The following are detailed protocols for two common colorimetric/luminescent assays to determine the IC50 of this compound. The choice of assay may depend on the cell line, available equipment, and desired sensitivity.
Experimental Workflow Overview
Caption: IC50 Determination Workflow
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
This compound (and BAY-364 as a negative control)
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer cell lines
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. It is advisable to perform a preliminary experiment with a wide range of concentrations to determine the optimal range for your cell line.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized for each cell line.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in software such as GraphPad Prism.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells. The assay generates a luminescent signal that is proportional to the amount of ATP present.
Materials:
-
This compound (and BAY-364 as a negative control)
-
DMSO
-
Selected cancer cell lines
-
Appropriate cell culture medium
-
FBS
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Drug Preparation and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
CellTiter-Glo® Assay:
-
After the 48-72 hour incubation period, equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis as described for the MTT assay.
-
Logical Relationship for Data Analysis
Caption: Data Analysis Flowchart
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to accurately and reproducibly measure the IC50 of this compound in various cell lines. Adherence to these detailed methodologies will ensure the generation of high-quality, comparable data, which is essential for advancing our understanding of the therapeutic potential of this promising epigenetic inhibitor. The provided signaling pathway and data analysis workflow further aid in the interpretation of experimental results and the design of subsequent studies.
References
- 1. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are TAF1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The cell cycle inhibitor RB is diluted in G1 and contributes to controlling cell size in the mouse liver [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
BAY-299 not showing expected phenotype in cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BAY-299 who are not observing the expected phenotype in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 (also known as BRD1) and the TATA box binding protein-associated factors TAF1 and TAF1L.[1][2] It specifically targets the bromodomains of these proteins, which are involved in recognizing acetylated histones and play a crucial role in transcriptional regulation.[3] By inhibiting these bromodomains, this compound disrupts their function in assembling histone acetyltransferase (HAT) complexes and the basal transcription initiation complex TFIID, respectively.[3][4]
Q2: What is the expected phenotype of this compound in cancer cell lines?
The expected phenotype of this compound in sensitive cancer cell lines, such as certain Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC) cells, includes:
-
Inhibition of cell proliferation: this compound has been shown to inhibit the growth of various cancer cell lines in a dose- and time-dependent manner.[2][5]
-
Induction of cell death: The compound can induce apoptosis and pyroptosis, leading to a significant increase in cell death.[5]
-
Cell cycle arrest: this compound can cause cell cycle inhibition, often associated with the increased expression of cell cycle inhibitor genes like CDKN1A and CDKN2B.[5]
-
Induction of cell differentiation: In AML cells, this compound has been observed to promote cell differentiation.[5]
-
Activation of interferon responses: In some TNBC cells, this compound can induce the expression of endogenous retroviruses (ERVs) and the formation of double-stranded RNA (dsRNA), leading to an antiviral-like mimicry effect and activation of interferon pathways.[6]
Q3: What are the recommended working concentrations for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. As a starting point, concentrations ranging from 1 µM to 10 µM are often used in cell-based assays.[2][5] For example, GI50 values (concentration for 50% growth inhibition) have been reported to range from 1.06 µM in MOLM-13 cells to 7.98 µM in 5637 cells.[2]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1][7] For example, it is soluble at 20 mg/mL in DMSO.[7] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] The stability of the stock solution is at least one year when stored at -20°C and two years at -80°C.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.
Troubleshooting Guide
Problem: No or weak phenotypic response observed after this compound treatment.
This is a common issue that can arise from several factors. Follow this step-by-step troubleshooting guide to identify the potential cause.
Step 1: Verify Compound Integrity and Handling
-
Question: Is the this compound compound of good quality and properly stored?
-
Troubleshooting:
-
Ensure the compound was purchased from a reputable supplier and has a high purity (≥98%).[7]
-
Confirm that the stock solution was prepared correctly in high-quality, anhydrous DMSO and stored in appropriate aliquots at -20°C or -80°C.[2] Repeated freeze-thaw cycles can degrade the compound.
-
Consider the age of the stock solution. If it is old, prepare a fresh stock.
-
Step 2: Optimize Experimental Conditions
-
Question: Are the experimental parameters, such as concentration and treatment duration, optimized for your cell line?
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the IC50 or GI50 for your specific cell line. Different cell lines exhibit varying sensitivities.[2]
-
Time-Course Experiment: The phenotypic effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration.[5]
-
Cell Density: The initial cell seeding density can influence the outcome of proliferation and viability assays. Optimize the seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Step 3: Evaluate Cell Line Characteristics
-
Question: Is your chosen cell line a suitable model for observing the expected phenotype?
-
Troubleshooting:
-
Target Expression: Confirm that your cell line expresses the primary targets of this compound: BRPF2, TAF1, and/or TAF1L. You can check this through qPCR, Western blot, or by consulting databases like The Cancer Genome Atlas (TCGA).[5]
-
Cell Line Sensitivity: Not all cell lines are sensitive to this compound. The compound's anti-proliferative effects have been demonstrated in specific AML and TNBC cell lines.[2][5][6] If you are using a different cell type, it may be inherently resistant.
-
Negative Control Compound: Use a structurally similar but inactive control compound, such as BAY-364, to confirm that the observed phenotype (or lack thereof) is specific to the inhibition of BRPF2 and TAF1.[3]
-
Step 4: Assess Assay-Specific Parameters
-
Question: Is the assay you are using sensitive enough to detect the expected phenotype?
-
Troubleshooting:
-
Proliferation/Viability Assays: Ensure your chosen assay (e.g., CCK-8, MTT, CellTiter-Glo) is appropriate for your cell line and experimental conditions. For example, some assays can be affected by changes in cell metabolism.
-
Apoptosis/Cell Death Assays: Use multiple methods to assess cell death, such as Annexin V/PI staining by flow cytometry and western blotting for cleaved PARP or caspases.[5]
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to analyze cell cycle distribution.
-
Quantitative Data Summary
| Parameter | Value | Target | Assay | Reference |
| IC50 | 67 nM | BRPF2 BD | TR-FRET | [1] |
| 8 nM | TAF1 BD2 | TR-FRET | [1] | |
| 106 nM | TAF1L BD2 | TR-FRET | [1] | |
| Cellular IC50 | 575 nM | BRPF2-Histone Interaction | NanoBRET | [2] |
| 970 nM | TAF1-Histone Interaction | NanoBRET | [2] | |
| GI50 | 1060 nM | MOLM-13 cells | Proliferation Assay | [2] |
| 2630 nM | MV4-11 cells | Proliferation Assay | [2] | |
| 3210 nM | 769-P cells | Proliferation Assay | [2] | |
| 3900 nM | Jurkat cells | Proliferation Assay | [2] |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 20 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting TAF1 with this compound induces antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
optimizing BAY-299 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of BAY-299 to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 (also known as BRD1) and the second bromodomain (BD2) of TAF1 (TATA-box binding protein associated factor 1) and TAF1L.[1][2][3][4][5][6] These proteins are involved in the regulation of gene transcription through the recognition of acetylated histones.
Q2: What are the known in vitro potencies of this compound against its primary targets?
A2: The inhibitory potency (IC50) of this compound has been determined in various biochemical assays. The table below summarizes these values.
| Target | Assay Type | IC50 (nM) |
| BRPF2 (BRD1) | TR-FRET | 67[1][2][4] |
| BRPF2 (BRD1) | BROMOscan® | 6[3][5] |
| TAF1 BD2 | TR-FRET | 8[1][2][4] |
| TAF1 BD2 | BROMOscan® | 13[3][5] |
| TAF1L BD2 | TR-FRET | 106[1][2] |
Q3: How selective is this compound for its primary targets?
A3: this compound exhibits high selectivity for BRPF2 and TAF1 over other bromodomain-containing proteins. It is over 30-fold selective against other BRPF family members (BRPF1 and BRPF3) and other bromodomains such as BRD9 and ATAD2.[3][6] Notably, it shows over 300-fold selectivity against the well-studied BET family member BRD4.[3][6]
Q4: What is a recommended starting concentration range for cellular experiments with this compound?
A4: Based on published cellular assays, a starting concentration range of 100 nM to 10 µM is recommended. Cellular growth inhibition (GI50) values have been reported to range from 1 µM to 8 µM in various cancer cell lines.[2] For example, in MOLM-13 acute myeloid leukemia cells, the GI50 is approximately 1.06 µM.[2] It is crucial to perform a dose-response curve in your specific cell line to determine the optimal concentration.
Troubleshooting Guide
Issue 1: I am observing high levels of cytotoxicity or unexpected cell death at concentrations where I expect on-target effects.
-
Possible Cause: The concentration of this compound being used may be too high, leading to off-target effects. In some acute myeloid leukemia cell lines, concentrations of 2-4 µM have been shown to induce apoptosis and other forms of cell death.[7]
-
Solution:
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, CCK-8, or CellTiter-Glo) with a wide range of this compound concentrations (e.g., 10 nM to 50 µM) to determine the EC50 for cytotoxicity in your specific cell line.
-
Select a Concentration Below the Cytotoxic Threshold: For mechanistic studies, aim to use a concentration that is at or slightly above the cellular IC50 for target engagement but well below the concentration that induces significant cell death.
-
Use a Negative Control: Include a structurally similar but inactive control compound, if available, to distinguish between on-target and off-target cytotoxicity.
-
Issue 2: My experimental results are inconsistent or not reproducible.
-
Possible Cause: The cellular bioavailability of this compound may be low or variable in your experimental setup. Factors such as compound stability in media, non-specific binding to plasticware, and cell permeability can all affect the intracellular concentration of the inhibitor.
-
Solution:
-
Assess Compound Stability: Determine the stability of this compound in your cell culture medium over the time course of your experiment.
-
Optimize Cell Seeding Density: Ensure consistent cell numbers across experiments, as this can influence the effective inhibitor concentration per cell.
-
Consider Cellular Bioavailability Studies: For advanced troubleshooting, you can perform experiments to measure the intracellular concentration of this compound using techniques like HPLC-MS.
-
Issue 3: I am not observing the expected phenotype, even at high concentrations of this compound.
-
Possible Cause: The targeted pathway may not be critical for the phenotype being measured in your specific cellular context. Alternatively, the cellular concentration of this compound may not be sufficient to inhibit its targets.
-
Solution:
-
Confirm Target Engagement: Whenever possible, use a downstream biomarker to confirm that this compound is engaging its targets (BRPF2 and/or TAF1) in your cells. This could involve measuring changes in the expression of target genes.
-
Re-evaluate the Biological Hypothesis: Consider whether the BRPF2/TAF1 pathway is the primary driver of the phenotype you are investigating in your model system.
-
Check Compound Integrity: Ensure the purity and integrity of your this compound stock.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Cell Viability Assay
This protocol describes a general method for determining the cytotoxic effects of this compound on a given cell line using a colorimetric assay like CCK-8.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common approach is to use a 2-fold or 3-fold dilution series to cover a wide concentration range (e.g., 0.01 µM to 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration that inhibits cell growth by 50%).
Protocol 2: Assessing Off-Target Effects via Apoptosis Assay
This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis induced by this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (including concentrations that showed cytotoxicity in the viability assay) and a vehicle control for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and then resuspend them in the binding buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Annexin V-negative, PI-negative cells are live.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Annexin V-negative, PI-positive cells are necrotic.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis and necrosis induced by different concentrations of this compound.
Visualizations
References
- 1. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from BAY-299 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving the dual BRPF2 and TAF1/TAF1L bromodomain inhibitor, BAY-299.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 (also known as BRD1) and the second bromodomain of TATA-box binding protein associated factor 1 (TAF1) and its paralog TAF1L.[1][2][3][4] It functions by competitively binding to the acetyl-lysine binding pockets of these bromodomains, thereby disrupting their interaction with acetylated histones and other proteins. This interference with chromatin-templated processes leads to downstream effects on gene transcription, cell cycle progression, and cell survival.[5]
Q2: What are the typical cellular effects observed with this compound treatment?
A2: Treatment of cancer cell lines with this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote programmed cell death through both apoptosis and pyroptosis.[6][7] Specifically, in acute myeloid leukemia (AML) cells, this compound treatment leads to the upregulation of cell cycle inhibitors and genes promoting pyroptosis.[7] In triple-negative breast cancer, this compound can induce an anti-tumor immune response by stimulating the expression of endogenous retroviruses.[8]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided.
Q4: Does this compound have known off-target effects?
A4: While this compound is highly selective for BRPF2 and TAF1/TAF1L bromodomains over other bromodomain families like BETs, some minor off-target activities have been observed at higher concentrations.[5] A screening against a panel of receptors, ion channels, and enzymes showed some inhibition of the A1 receptor, a GABA-gated Cl- channel, and PDE2A1 at a concentration of 10 µM.[5] Researchers should consider these potential off-target effects when interpreting results from experiments using high concentrations of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular activities of this compound across various assays and cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| BRPF2 BD | TR-FRET | 67 | [3][4] |
| TAF1 BD2 | TR-FRET | 8 | [3][4] |
| TAF1L BD2 | TR-FRET | 106 | [3][4] |
| BRPF2 BD | AlphaScreen | 97 | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| MOLM-13 | Proliferation | GI50 | 1060 | [3] |
| MV4-11 | Proliferation | GI50 | 2630 | [3] |
| 769-P | Proliferation | GI50 | 3210 | [3] |
| Jurkat | Proliferation | GI50 | 3900 | [3] |
| NCI-H526 | Proliferation | GI50 | 6860 | [3] |
| CHL-1 | Proliferation | GI50 | 7400 | [3] |
| 5637 | Proliferation | GI50 | 7980 | [3] |
| BRPF2 BD - Histone H4 | NanoBRET | IC50 | 575 | [3] |
| BRPF2 BD - Histone H3.3 | NanoBRET | IC50 | 825 | [3] |
| TAF1 BD2 - Histone H4 | NanoBRET | IC50 | 970 | [3] |
| TAF1 BD2 - Histone H3.3 | NanoBRET | IC50 | 1400 | [3] |
Experimental Workflows and Signaling Pathways
Caption: A typical experimental workflow for characterizing the effects of this compound.
Caption: A simplified signaling pathway illustrating the effects of this compound.
Troubleshooting Guides
Biochemical Assays (TR-FRET & AlphaScreen)
| Unexpected Result | Possible Cause | Recommended Solution |
| No or low signal in positive control | Reagent degradation (e.g., light exposure of beads). | Use fresh reagents and protect AlphaScreen beads from light.[9] |
| Incorrect buffer composition (e.g., presence of quenchers). | Avoid azide and transition metals in the buffer.[9] | |
| Incompatible microplate. | Use opaque white plates for AlphaScreen.[9] | |
| High background signal | Non-specific binding. | Increase concentration of blocking agents (e.g., BSA) and detergents (e.g., Tween-20).[10] |
| High concentration of donor/acceptor beads. | Titrate bead concentrations to find the optimal signal-to-background window. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations. | Ensure consistent incubation temperatures.[9] | |
| IC50 values differ significantly from published data | Incorrect protein or ligand concentration. | Verify the concentration and purity of all reagents. |
| Different assay conditions (e.g., incubation time, buffer components). | Standardize the protocol and compare with published methods. |
Cellular Assays
| Unexpected Result | Possible Cause | Recommended Solution |
| Low BRET signal | Low expression of the NanoLuc fusion protein. | Optimize transfection conditions to increase protein expression. |
| Tracer concentration is too low or tracer has poor cell permeability. | Verify tracer concentration and consider using a higher concentration or a more permeable tracer.[11] | |
| High background | Non-specific binding of the tracer. | Test for non-specific binding using a negative control cell line lacking the target protein. |
| Autofluorescence of the compound. | Test the compound for autofluorescence at the emission wavelength of the tracer. | |
| IC50 values do not correlate with cellular potency | Compound has poor cell permeability. | Assess compound permeability using other methods. |
| Compound is rapidly metabolized or effluxed from the cells. | Use efflux pump inhibitors or test at earlier time points. |
| Unexpected Result | Possible Cause | Recommended Solution |
| Weak or no signal for target protein | Insufficient protein loading. | Increase the amount of protein loaded per lane (typically 20-40 µg of total cell lysate).[12] |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage) and check the transfer buffer composition.[13] | |
| Primary antibody has low affinity or is used at a suboptimal dilution. | Titrate the primary antibody to determine the optimal concentration. | |
| High background or non-specific bands | Inadequate blocking. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[12] |
| Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of wash steps.[12] | |
| Inconsistent loading between lanes | Inaccurate protein quantification. | Use a reliable protein quantification method (e.g., BCA assay) and run a loading control (e.g., GAPDH, β-actin). |
| "Smiley" or distorted bands | Gel electrophoresis issues (e.g., high voltage, uneven heating). | Run the gel at a lower voltage in a cold room or with a cooling pack. |
| Unexpected Result | Possible Cause | Recommended Solution |
| Poor resolution of cell cycle phases | High flow rate. | Use the lowest possible flow rate on the cytometer. |
| Cell clumps. | Gently pipette the cell suspension before analysis and consider using a cell strainer. | |
| Inappropriate cell concentration. | Aim for a cell concentration of approximately 1x10^6 cells/mL.[14] | |
| High percentage of debris in the sample | Harsh cell handling. | Handle cells gently during harvesting and staining to minimize cell lysis.[15] |
| Cells were overgrown. | Harvest cells when they are in the logarithmic growth phase. | |
| Inconsistent staining for apoptosis markers (e.g., Annexin V) | Loss of membrane integrity due to harsh trypsinization (for adherent cells). | Use a gentle cell detachment method or allow cells to recover after trypsinization before staining. |
| Staining buffer lacks necessary components (e.g., Ca2+ for Annexin V). | Ensure the use of the appropriate binding buffer provided with the apoptosis detection kit. | |
| Unexpected cell population shifts | Compound-induced autofluorescence. | Run an unstained control of cells treated with this compound to check for autofluorescence. |
| Off-target effects of the compound. | Consider the possibility of off-target effects, especially at high concentrations, and validate findings with a secondary assay. |
Detailed Experimental Protocols
TR-FRET Assay for this compound Inhibition of BRPF2/TAF1
This protocol is a general guideline for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the inhibition of the interaction between a bromodomain and an acetylated peptide by this compound.
Materials:
-
Purified, tagged (e.g., GST- or His-tagged) BRPF2 or TAF1 bromodomain protein.
-
Biotinylated acetylated histone peptide (the specific peptide will depend on the bromodomain being tested).
-
TR-FRET donor (e.g., Europium-labeled anti-tag antibody).
-
TR-FRET acceptor (e.g., Streptavidin-labeled fluorophore).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
-
This compound compound series.
-
384-well low-volume black plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of a solution containing the tagged bromodomain protein and the TR-FRET donor antibody in assay buffer.
-
Add 4 µL of a solution containing the biotinylated histone peptide and the TR-FRET acceptor in assay buffer.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the acceptor and donor emission signals and plot the results against the compound concentration to determine the IC50 value.
Western Blot Analysis of Apoptosis Markers
Materials:
-
Cells treated with this compound or vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells treated with this compound or vehicle control.
-
Phosphate-buffered saline (PBS).
-
Cold 70% ethanol.
-
RNase A.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
Pyroptosis Detection by Caspase-1 Activity Assay
Materials:
-
Cells treated with this compound or vehicle control.
-
Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay).
-
Luminometer.
Procedure:
-
Plate cells in a 96-well white-walled plate and treat with this compound or vehicle control for the desired time.
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add the Caspase-1 reagent directly to the wells containing the cells in culture medium.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of active caspase-1 in the sample.[1]
References
- 1. promega.com [promega.com]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. researchgate.net [researchgate.net]
- 7. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. bosterbio.com [bosterbio.com]
Technical Support Center: Troubleshooting BAY-299 in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential issues with BAY-299 in long-term experimental setups. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a focus on preventing the degradation of target proteins and ensuring the stability of your experimental system.
Frequently Asked Questions (FAQs)
Q1: My target protein levels are decreasing over the course of my long-term experiment with this compound. Is the compound causing protein degradation?
A1: While this compound is a stable compound, a decrease in your target protein levels during a long-term experiment is more likely due to endogenous cellular processes like protein degradation by proteases. It is crucial to ensure your experimental setup includes measures to minimize the activity of these enzymes. This includes using fresh cell lysates and adding protease inhibitors to your lysis buffer.[1][2][3]
Q2: I'm observing inconsistent results in my cell-based assays with this compound over several weeks. Could the compound be degrading in my cell culture medium?
A2: this compound is a chemical probe with good in vivo stability, suggesting it is also relatively stable in in vitro culture conditions.[4] However, inconsistent results can arise from various factors, including the degradation of your target protein within the cells, variations in cell health, or repeated freeze-thaw cycles of your this compound stock solution. For long-term experiments, it is recommended to prepare fresh dilutions of this compound from a stock solution for each treatment.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: For long-term storage, this compound should be stored at -20°C.[5] Stock solutions are typically prepared in DMSO and should also be stored at -20°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: Can the observed effects of this compound, such as cell death, be mistaken for compound instability?
A4: Yes, it's important to differentiate between the intended pharmacological effects of this compound and potential experimental artifacts. This compound has been shown to induce cell death in cancer cell lines like acute myeloid leukemia (AML) through mechanisms including apoptosis and pyroptosis.[6][7] Therefore, observing increased cell death is an expected outcome in sensitive cell lines and should not be misinterpreted as a result of compound degradation leading to toxic byproducts.
Troubleshooting Guides
Guide 1: Investigating Decreased Target Protein Levels
If you are observing a time-dependent decrease in your target protein of interest when using this compound, follow these steps to troubleshoot the issue.
Potential Cause & Solution Table
| Potential Cause | Recommended Solution |
| Proteolytic Degradation | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[2][3] |
| Perform all protein extraction and handling steps at 4°C or on ice to minimize protease activity.[1][3] | |
| Use fresh samples whenever possible, as the age of a lysate can lead to increased protein degradation.[2] | |
| Suboptimal Lysis Buffer | Ensure your lysis buffer is appropriate for the subcellular localization of your target protein. For example, membrane-bound proteins may require a buffer with stronger detergents like RIPA.[3] |
| Consider adjusting the pH of your lysis buffer. | |
| Cell Health Issues | Monitor cell viability throughout the experiment to ensure the observed protein loss is not due to widespread cell death unrelated to the specific effect of this compound on its target. |
Experimental Protocol: Western Blot Analysis to Assess Protein Stability
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or another suitable lysis buffer) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against your target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent.
-
Guide 2: Addressing Inconsistent Cellular Assay Results
Inconsistent results in long-term cellular assays can be frustrating. This guide provides a systematic approach to identify the source of the variability.
Troubleshooting Workflow
Caption: A logical workflow to diagnose and resolve sources of inconsistency in long-term cellular assays.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound is a potent and selective dual inhibitor of the bromodomains of BRPF2 (BRD1) and TAF1.[4][5][8] These proteins are involved in chromatin remodeling and transcriptional regulation.
Caption: this compound inhibits the interaction of BRPF2 and TAF1 with acetylated histones, thereby modulating gene transcription.
Experimental Workflow for Assessing Compound Stability and Efficacy
Caption: A standardized workflow for conducting long-term experiments to ensure reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-techne.com [bio-techne.com]
- 6. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
how to confirm BAY-299 is entering the cells
Technical Support Center: BAY-299
This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the cellular entry and target engagement of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its intracellular targets?
This compound is a potent and selective dual inhibitor of the bromodomains of Bromodomain-containing protein 1 (BRD1), also known as BRPF2, and Transcription initiation factor TFIID subunit 1 (TAF1).[1][2][3] These proteins are key regulators of gene transcription. By binding to the bromodomains of BRD1 and TAF1, this compound disrupts their interaction with acetylated histones, thereby modulating gene expression programs.
Q2: How can I be sure that this compound is entering the cells in my experiment?
Confirming that this compound is entering the cells and engaging with its intended targets is a critical step. Direct evidence of intracellular target engagement can be obtained using techniques such as the Cellular Thermal Shift Assay (CETSA) or the NanoBRET™ Target Engagement Assay. Indirect evidence can be observed by measuring downstream effects, such as changes in gene expression or inhibition of cell proliferation.[4][5]
Q3: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. For target engagement assays like NanoBRET, concentrations around the cellular IC50 values, which are reported to be in the range of 0.5 µM to 1.5 µM for BRD1 and TAF1, are a good starting point.[5][6] For cell proliferation assays, GI50 values have been reported in the range of 1 µM to 8 µM in various cell lines.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is there a negative control compound available for this compound?
Yes, a structurally similar compound, BAY-364, is available and can be used as a negative control. BAY-364 is inactive against BRD1 and has significantly weaker activity against TAF1 compared to this compound.[6] Using a negative control is crucial to ensure that the observed effects are specific to the inhibition of BRD1 and TAF1 by this compound.
Troubleshooting Guides
Issue 1: No observable effect of this compound on my cells.
Possible Cause 1: Poor cell permeability in the selected cell line.
-
Troubleshooting Step: Confirm cellular uptake and target engagement directly using methods like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay. These assays directly measure the binding of this compound to its intracellular targets.
Possible Cause 2: Incorrect compound concentration.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your cell line and assay.
Possible Cause 3: Low expression of target proteins (BRD1 and TAF1) in the cell line.
-
Troubleshooting Step: Verify the expression levels of BRD1 and TAF1 in your cell line of interest using techniques like Western blotting or qPCR.
Issue 2: High background signal in the NanoBRET™ Target Engagement Assay.
Possible Cause 1: Spectral overlap between the NanoLuc® donor and the fluorescent tracer.
-
Troubleshooting Step: Ensure you are using the recommended filter sets for the NanoBRET™ assay to minimize spectral overlap. The NanoBRET™ system is designed with a significant separation between the donor emission and acceptor excitation wavelengths to reduce background.[7]
Possible Cause 2: Suboptimal ratio of donor (NanoLuc®-target fusion) to acceptor (tracer).
-
Troubleshooting Step: Optimize the expression level of the NanoLuc®-BRD1 or NanoLuc®-TAF1 fusion protein and the concentration of the NanoBRET™ tracer. A titration experiment is recommended to find the optimal balance that provides a good signal-to-background ratio.[8]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is based on the principle that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Methodology:
-
Cell Treatment: Culture your cells of interest to 70-80% confluency. Treat the cells with this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Protein Quantification: Separate the soluble protein fraction (containing folded, stable target protein) from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble BRD1 or TAF1 in the supernatant by Western blotting or other protein detection methods. A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the this compound-treated samples compared to the vehicle-treated samples.
Protocol 2: NanoBRET™ Target Engagement Assay for this compound
This assay measures the binding of this compound to its targets in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Methodology:
-
Cell Transfection: Co-transfect cells with a plasmid expressing the target protein (BRD1 or TAF1) fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
Compound and Tracer Addition: Add this compound at various concentrations to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the same target.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with the appropriate filters. A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive binding to the target protein.
Quantitative Data Summary
| Parameter | This compound | BAY-364 (Negative Control) | Reference |
| Target(s) | BRD1 (BRPF2), TAF1 | Inactive on BRD1, weak on TAF1 | [1][2][6] |
| In Vitro IC50 (BRD1) | ~6-67 nM | >20 µM | [1][9][10] |
| In Vitro IC50 (TAF1) | ~8-13 nM | ~3 µM | [1][9][10] |
| Cellular IC50 (NanoBRET) | ~0.58 µM (BRD1), ~0.9 µM (TAF1) | Not reported | [5][6] |
| Cell Proliferation GI50 | ~1-8 µM (cell line dependent) | Not reported | [5] |
| Recommended CETSA Conc. | 1-20x cellular EC50 | Same as this compound | [4] |
| Recommended NanoBRET Conc. | Titration around cellular IC50 | Same as this compound | [8] |
Visualizations
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.ee]
- 2. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 3. promega.com [promega.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 9. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
minimizing cytotoxicity of BAY-299 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of BAY-299 at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 (also known as BRD1) and the second bromodomain of TAF1 (Transcription Initiation Factor TFIID Subunit 1).[1][2][3] It functions by binding to the acetyl-lysine binding pockets of these bromodomains, thereby interfering with their role in transcriptional regulation.
Q2: I'm observing significant cell death at high concentrations of this compound. Is this expected?
A2: Yes, this compound is known to induce cell death in various cancer cell lines as part of its anti-proliferative activity.[1] However, at high concentrations, off-target effects or generalized cellular stress can contribute to excessive cytotoxicity, which may not be relevant to its specific mechanism of action. This guide provides strategies to mitigate non-specific cytotoxicity.
Q3: What are the known off-targets for this compound?
A3: this compound is considered highly selective. However, at a concentration of 10 µM, it has shown some minor binding activity to the A1 receptor, Cl- channel (GABA-gated), and PDE2A1.[4] It displays greater than 30-fold selectivity over other BRPF family members and over 300-fold selectivity over BRD4.[2]
Troubleshooting Guide: Minimizing High-Concentration Cytotoxicity
This guide provides systematic approaches to troubleshoot and minimize excessive cytotoxicity when using high concentrations of this compound.
Issue 1: Excessive Cell Death Obscuring On-Target Effects
High concentrations of small molecule inhibitors can induce cytotoxicity through off-target effects or by overwhelming cellular homeostatic mechanisms. The following steps can help to de-risk this issue.
The duration of exposure and the density of cells at the time of treatment can significantly impact the observed cytotoxicity.
-
Detailed Protocol: Optimizing Incubation Time and Cell Density
-
Cell Seeding: Plate your cells at three different densities: low, medium (your standard density), and high. Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
This compound Preparation: Prepare a dilution series of this compound in your cell culture medium.
-
Treatment: Treat the cells at different densities with a range of this compound concentrations.
-
Time-Course Experiment: For each concentration and density, set up parallel experiments to be harvested at different time points (e.g., 6, 12, 24, 48, and 72 hours).[5][6]
-
Washout Experiment: For a subset of wells, after a shorter incubation period (e.g., 6 or 12 hours), remove the medium containing this compound, wash the cells gently with sterile PBS, and replace with fresh medium. Culture these cells for the remainder of the total experiment time (e.g., up to 72 hours).[5]
-
Viability Assessment: At each time point, assess cell viability using a suitable method (e.g., resazurin-based assays, or a method that is not dependent on cellular metabolism if mitochondrial toxicity is suspected).
-
Data Analysis: Plot cell viability against this compound concentration for each cell density and incubation time. Determine the optimal conditions that achieve the desired on-target effect (e.g., inhibition of a specific downstream marker) with minimal cytotoxicity.
-
-
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time and concentration.
At high concentrations, this compound may induce oxidative stress, contributing to cytotoxicity. Co-treatment with antioxidants can help mitigate these effects.
-
Detailed Protocol: Co-incubation with N-Acetylcysteine (NAC)
-
NAC Stock Solution: Prepare a sterile stock solution of N-Acetylcysteine (NAC) in water or PBS. A common stock concentration is 1 M.
-
Cell Seeding: Plate cells at your optimized density and allow them to adhere.
-
Pre-treatment (Optional but Recommended): Pre-incubate the cells with NAC at a final concentration of 1-5 mM for 1-2 hours before adding this compound.[7]
-
Co-treatment: Prepare your this compound dilutions in media that also contains the desired final concentration of NAC. Replace the pre-treatment media with the this compound and NAC co-treatment media.
-
Incubation: Incubate for your optimized duration.
-
Controls: Include controls for untreated cells, cells treated with this compound alone, and cells treated with NAC alone to assess the effect of the antioxidant on its own.
-
Assessment: Measure cell viability and your on-target endpoint.
-
-
Table of Recommended Antioxidant Concentrations for In Vitro Use
| Antioxidant | Typical Stock Solution | Recommended Final Concentration | Reference |
| N-Acetylcysteine (NAC) | 1 M in H₂O or PBS | 1 - 10 mM | [7] |
| Vitamin C (Ascorbic Acid) | 100 mM in H₂O | 50 - 200 µM | [8] |
| Vitamin E (α-Tocopherol) | 100 mM in Ethanol | 50 - 100 µM | [9] |
Issue 2: Differentiating On-Target vs. Off-Target Cytotoxicity
It is crucial to determine if the observed cytotoxicity is a result of this compound's intended activity or off-target effects.
A structurally similar but biologically inactive analog of this compound can help to distinguish on-target from off-target effects.
-
Detailed Protocol: Comparison with an Inactive Analog
-
Obtain Negative Control: The compound BAY-364 is a structurally similar analog of this compound that is inactive against BRD1 and has significantly reduced activity against TAF1, making it a suitable negative control.[4]
-
Experimental Setup: Set up your experiment with parallel treatments of this compound and BAY-364 at the same concentrations.
-
Treatment and Incubation: Treat your cells with both compounds for the optimized duration.
-
Assessment: Measure cell viability and on-target effects for both treatments.
-
Interpretation:
-
If this compound shows cytotoxicity and on-target effects while BAY-364 shows neither, the cytotoxicity is likely on-target.
-
If both compounds induce similar levels of cytotoxicity but only this compound shows on-target effects, the cytotoxicity at that concentration is likely due to off-target effects or non-specific chemical toxicity.
-
-
-
Logical Flow for Differentiating On- and Off-Target Effects
Signaling Pathways and Considerations
This compound's on-target effects are related to the inhibition of BRPF2 and TAF1, which are components of histone acetyltransferase (HAT) and transcription initiation complexes, respectively. Disruption of these can lead to cell cycle arrest and apoptosis.
-
Potential Off-Target Signaling Pathways
While this compound is highly selective, at very high concentrations, promiscuous binding to other bromodomains or kinases, although weak, could potentially activate or inhibit other pathways. Given the minor off-target activities observed, pathways involving adenosine receptors or phosphodiesterases might be slightly perturbed at micromolar concentrations. [4]
-
Signaling Pathway Diagram: On-Target Action of this compound
Caption: Simplified signaling pathway of this compound's on-target effects.
Summary of Quantitative Data
-
In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Assay |
| BRPF2 BD | 67 | TR-FRET |
| TAF1 BD2 | 8 | TR-FRET |
| TAF1L BD2 | 106 | TR-FRET |
Data sourced from MedchemExpress and Selleck Chemicals. [1][3]
-
Cellular Proliferation Inhibition (GI₅₀) of this compound
| Cell Line | GI₅₀ (nM) |
| MOLM-13 | 1060 |
| MV4-11 | 2630 |
| 769-P | 3210 |
| Jurkat | 3900 |
| NCI-H526 | 6860 |
| CHL-1 | 7400 |
| 5637 | 7980 |
Data sourced from MedchemExpress. [1] Disclaimer: This information is for research use only. The provided protocols are general guidelines and should be optimized for your specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
why is my BAY-299 experiment not reproducible?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BAY-299 in their experiments. Unraveling the complexities of experimental irreproducibility is critical for advancing scientific discovery. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving potential issues encountered during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 (also known as BRD1) and the TATA box binding protein-associated factor 1 (TAF1) and its paralog TAF1L.[1] It exhibits high affinity for the bromodomains of these proteins, thereby interfering with their function in transcriptional regulation.
Q2: What are the known cellular effects of this compound?
Treatment of cancer cell lines with this compound has been shown to inhibit cell proliferation and induce cell death.[2] Mechanistic studies have revealed that this compound can induce apoptosis, as evidenced by the cleavage of PARP, caspase-9, and caspase-3.[2] Furthermore, it has been observed to cause an upregulation of genes involved in pyroptosis, another form of programmed cell death.[2] In some cancer cell lines, this compound treatment leads to cell cycle arrest.[2]
Q3: In which cancer types has this compound shown activity?
This compound has demonstrated anti-proliferative activity in various cancer cell lines, including those from acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[2] It is important to note that heterogeneous responses have been observed across different cell lines, suggesting that the cellular context is a critical determinant of sensitivity to this compound.
Troubleshooting Guide
Issue 1: Inconsistent IC50/GI50 values in cell viability assays.
Inconsistent half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are a common source of irreproducibility in cell-based assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Line Integrity and Passage Number | Ensure the use of authenticated, mycoplasma-free cell lines. High passage numbers can lead to genetic drift and altered drug responses. It is advisable to use cells within a consistent and low passage range for all experiments. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Over-confluent or sparsely seeded cells can exhibit differential sensitivity to inhibitors. |
| Compound Solubility and Stability | This compound is soluble in DMSO.[1] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure complete dissolution of the compound in culture medium and visually inspect for any precipitation. Moisture-absorbing DMSO can reduce solubility, so use fresh DMSO.[1] |
| Assay-Specific Variability | Different viability assays measure distinct cellular parameters (e.g., metabolic activity, ATP content, membrane integrity). The choice of assay can influence the outcome. If possible, validate findings using an orthogonal method (e.g., direct cell counting). |
| Incubation Time | The duration of drug exposure can significantly impact the observed effect. Ensure that the incubation time is consistent across all experiments. Time-course experiments are recommended to determine the optimal endpoint. |
Issue 2: Variable results in Western blot analysis for downstream markers.
Difficulty in consistently detecting expected changes in downstream signaling molecules can be a significant hurdle.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Performance | Validate primary antibodies for specificity and optimal dilution. Use positive and negative controls to ensure antibody performance. For apoptosis markers, consider using cell lysates treated with a known apoptosis inducer as a positive control. |
| Timing of Lysate Collection | The induction of apoptosis and changes in cell cycle markers are time-dependent processes. Perform a time-course experiment to identify the optimal time point for observing changes in your specific cell line after this compound treatment. |
| Loading Controls | Use reliable and stable loading controls. Note that the expression of some common housekeeping genes may be affected by experimental conditions. It may be necessary to validate your loading control for the specific experimental setup. |
| Protein Extraction and Handling | Ensure efficient and consistent protein extraction. Use protease and phosphatase inhibitors in your lysis buffer to prevent degradation and maintain the phosphorylation status of your target proteins. |
Issue 3: Unexpected or off-target effects.
Observing phenotypes that are not readily explained by the known targets of this compound can be confusing.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Compound Concentration | At higher concentrations, the selectivity of small molecule inhibitors can decrease, leading to off-target effects. A screen of this compound at 10 µM showed some binding to the A1 receptor (48% inhibition) and PDE2A1 (49% inhibition).[3] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize the risk of off-target activities. |
| Cellular Context | The expression levels of BRPF2, TAF1, and potential off-target proteins can vary significantly between cell lines. This can lead to different phenotypic outcomes. Characterize the expression of the primary targets in your model system. |
| Dual Inhibition Profile | This compound inhibits both BRPF2 and TAF1. The observed phenotype is a result of the combined inhibition of these two distinct targets. Dissecting the individual contributions of each target may require complementary approaches, such as genetic knockdown of each target. |
Experimental Protocols
Cell Viability Assay (Based on CCK-8)
This protocol is adapted from a study on the effect of this compound on AML cells.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., a dose range from 0.1 to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Western Blot Analysis of Apoptosis Markers
This protocol is based on a study investigating this compound-induced apoptosis.[2]
-
Cell Treatment and Lysis: Seed 1 x 10^6 cells in a 100-mm dish and treat with 4 µM this compound or DMSO for 48 hours. Harvest the cells, wash with PBS, and lyse the cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-9, and cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: Inhibition of BRPF2 by this compound disrupts the HBO1 HAT complex, affecting histone acetylation and gene expression.
Caption: this compound inhibits the TAF1 subunit of the TFIID complex, impacting transcription initiation and downstream cellular processes.
Experimental Workflow
Caption: A logical workflow for conducting and troubleshooting experiments with this compound.
References
addressing variability in cell response to BAY-299
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BAY-299, a potent dual inhibitor of the BRPF2 and TAF1/TAF1L bromodomains.
Troubleshooting Guide
Variability in cellular response to this compound can arise from several factors, ranging from experimental setup to inherent biological differences in cell lines. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Higher than Expected IC50/GI50 Values or Lack of Cellular Response
Possible Causes and Solutions
| Cause | Recommended Action |
| Compound Integrity and Handling | |
| Improper Storage | This compound stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the molecular weight of your specific batch of this compound and recalculate the concentration. Ensure complete dissolution in a suitable solvent like fresh DMSO.[2] |
| Degradation in Media | Prepare fresh dilutions of this compound in culture media for each experiment. Some compounds can be unstable in aqueous solutions over time. |
| Cellular Factors | |
| Low Target Expression | Confirm the expression levels of BRPF2 and TAF1 in your cell line of interest. Cell lines with lower target expression may exhibit a weaker response. |
| Cell Line Misidentification or Contamination | Authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.[3][4][5][6] Routinely test for mycoplasma contamination, as it can alter cellular physiology and drug response.[4][5][6] |
| Cell Passage Number and Confluency | High passage numbers can lead to phenotypic drift.[7] Use cells within a consistent and low passage number range. Cell density can also affect drug response; standardize seeding density for all experiments.[7] |
| Assay Conditions | |
| Suboptimal Assay Duration | The effects of this compound may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage or using serum-free media if your cell line can tolerate it. |
| Edge Effects in Multi-well Plates | Evaporation and temperature gradients in the outer wells of a microplate can lead to inconsistent results.[8] Avoid using the outer wells or fill them with a mock solution (e.g., media only). |
Issue 2: Inconsistent Results Between Experiments
Possible Causes and Solutions
| Cause | Recommended Action |
| Procedural Variability | |
| Inconsistent Cell Handling | Standardize all cell culture procedures, including seeding density, passage number, and media composition.[7] |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and ensure consistent mixing. |
| Variation in Reagent Lots | Different lots of media, serum, or other reagents can introduce variability. If possible, use the same lot for a series of related experiments. |
| Data Analysis | |
| Inappropriate Curve Fitting | Use a non-linear regression model to calculate IC50 values from dose-response curves. Ensure you have a sufficient number of data points to generate a reliable curve. |
| Lack of Normalization | Normalize your data to the vehicle control (e.g., DMSO) to account for plate-to-plate variation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of the bromodomain of BRPF2 and the second bromodomain of TATA-box binding protein-associated factor 1 (TAF1) and TAF1L.[1][2][9] By inhibiting these bromodomains, this compound disrupts their interaction with acetylated histones, leading to downstream effects on gene transcription.[9] In acute myeloid leukemia (AML) cells, this compound has been shown to induce cell death through apoptosis and potentially pyroptosis.[10] In triple-negative breast cancer (TNBC) cells, it can induce an anti-viral mimicry effect.[11]
Q2: In which solvent should I dissolve this compound?
A2: this compound is soluble in DMSO.[2] For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all treatments, including the vehicle control.
Q3: What are the known IC50 and GI50 values for this compound in different cell lines?
A3: The inhibitory activity of this compound varies across different assays and cell lines. Below is a summary of reported values.
In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50 (nM) |
| BRPF2 BD (TR-FRET) | 67 |
| TAF1 BD2 (TR-FRET) | 8 |
| TAF1L BD2 (TR-FRET) | 106 |
| BRPF2 BD (AlphaScreen) | 97 |
| BRPF2 BD - Histone H4 interaction (NanoBRET) | 575 |
| BRPF2 BD - Histone H3.3 interaction (NanoBRET) | 825 |
| TAF1 BD2 - Histone H4 interaction (NanoBRET) | 970 |
| TAF1 BD2 - Histone H3.3 interaction (NanoBRET) | 1400 |
Data sourced from MedchemExpress.[1]
Cellular Proliferation Inhibition (GI50) of this compound
| Cell Line | GI50 (nM) |
| MOLM-13 | 1060 |
| MV4-11 | 2630 |
| 769-P | 3210 |
| Jurkat | 3900 |
| NCI-H526 | 6860 |
| CHL-1 | 7400 |
| 5637 | 7980 |
Data sourced from MedchemExpress.[1]
Q4: How can I investigate potential resistance mechanisms to this compound?
A4: While specific resistance mechanisms to this compound are not yet well-documented, mechanisms observed for other bromodomain inhibitors, particularly BET inhibitors, may be relevant. These can include:
-
Kinome Reprogramming: Cells may adapt by activating alternative pro-survival signaling pathways.[12]
-
BRD4 Hyper-phosphorylation: In some cases of resistance to BET inhibitors, BRD4 becomes hyper-phosphorylated, which can be mediated by decreased activity of phosphatases like PP2A.[13]
-
Upregulation of other transcriptional co-regulators: Cells might bypass the inhibition of BRPF2/TAF1 by utilizing other transcriptional machinery.[14]
To investigate resistance, you could consider long-term culture of cells in the presence of increasing concentrations of this compound to select for resistant populations. Subsequent analysis of these resistant cells using techniques like RNA-seq, proteomics, and phosphoproteomics could help identify altered signaling pathways.
Experimental Protocols
Cell Viability Assay (e.g., CCK-8)
This protocol is adapted from a study on the effects of this compound on AML cells.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Treatment: After allowing cells to adhere (if applicable), treat them with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of solvent used for the drug dilutions.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the dose-response curve to determine the IC50/GI50 value.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is a general guideline for analyzing changes in gene expression upon this compound treatment, as was done in a study on AML cells.[10]
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate duration. Harvest the cells and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for your genes of interest. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.
Visualizations
Signaling Pathway of this compound Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. What Are the Differences Between Cell Line Authentication and Mycoplasma Testing? [synapse.patsnap.com]
- 5. Cell lines authentication and mycoplasma detection as minimun quality control of cell lines in biobanking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting TAF1 with this compound induces antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
BAY-299 off-target effects on other kinases or enzymes
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions regarding the off-target effects of BAY-299, a potent dual inhibitor of the BRPF2 (Bromodomain and PHD finger containing protein 2) and TAF1/TAF1L (TATA-box binding protein associated factor 1/1L) bromodomains.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and potency of this compound?
This compound is a highly potent dual inhibitor of the BRPF2 and TAF1/TAF1L bromodomains. Its potency has been determined using various biochemical and cellular assays, with IC50 values in the nanomolar range.
Q2: What is the selectivity profile of this compound against other bromodomains?
This compound exhibits significant selectivity for BRPF2 and TAF1/TAF1L over other bromodomain families, including other members of the BRPF family and the well-studied BET family (e.g., BRD4).[1] The following table summarizes the in vitro potency and selectivity of this compound against a panel of bromodomains.
Quantitative Data Summary: this compound Bromodomain Selectivity
| Target Bromodomain | Assay Type | IC50 (nM) | Selectivity vs. BRPF2 (fold) |
| BRPF2 (BRD1) | TR-FRET | 67 | - |
| AlphaScreen | 97 | - | |
| TAF1 BD2 | TR-FRET | 8 | - |
| TAF1L BD2 | TR-FRET | 106 | - |
| BRPF1 | TR-FRET | 3150 | ~47 |
| AlphaScreen | 2231 | ~23 | |
| BRPF3 | TR-FRET | 5550 | ~83 |
| AlphaScreen | 2425 | ~25 | |
| BRD4 | Various | >300-fold selectivity | >300 |
Q3: What are the known off-target effects of this compound on kinases?
To assess its kinase selectivity, this compound was screened against a large panel of kinases.
Kinase Off-Target Profile
In a comprehensive screen of 300 kinases, this compound exhibited minimal off-target activity. At a concentration of 10 µM, it showed less than 50% inhibitory activity against all kinases tested.[2] This indicates a high degree of selectivity for its primary bromodomain targets over the tested kinome.
Q4: Has this compound been profiled against other enzyme and receptor targets?
Yes, this compound was evaluated in a Eurofins CEREP Diversity Profile screen against a panel of 68 potential protein targets at a concentration of 10 µM.[2][3] The results showed no significant inhibition or stimulation (>25%) for most targets.[2] However, minor activity was observed for a few targets, as detailed in the table below.
Quantitative Data Summary: this compound Off-Target Enzyme and Receptor Interactions
| Off-Target | Assay Type | Concentration (µM) | % Inhibition/Stimulation |
| Adenosine A1 Receptor | Radioligand Binding | 10 | 48% Inhibition |
| Chloride Channel (GABA-gated) | Radioligand Binding | 10 | 23% Inhibition |
| Phosphodiesterase 2A1 (PDE2A1) | Enzyme Activity | 10 | 49% Inhibition |
| Phosphodiesterase 5 (PDE5) | Enzyme Activity | 10 | -2% Stimulation |
Q5: What experimental methods were used to determine the selectivity of this compound?
Several key in vitro and cellular assays were utilized to characterize the selectivity profile of this compound. Below are detailed methodologies for these experiments.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bromodomain Inhibition
This assay quantitatively measures the binding of this compound to bromodomains by monitoring the disruption of the interaction between a bromodomain-containing protein and a labeled histone peptide ligand.
-
Reagent Preparation :
-
Prepare a 4X stock solution of the test compound (e.g., this compound) in assay buffer.
-
Prepare a 2X solution of the Europium-labeled anti-tag antibody and the tagged bromodomain protein in assay buffer.
-
Prepare a 2X solution of the APC-labeled histone peptide ligand in assay buffer.
-
-
Assay Procedure :
-
Add 5 µL of the 4X test compound solution to the wells of a 384-well plate.
-
Add 10 µL of the 2X bromodomain/antibody mixture to each well.
-
Incubate for 15 minutes at room temperature to allow for pre-equilibration.
-
Add 5 µL of the 2X labeled histone peptide solution to initiate the binding reaction.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition :
-
Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the compound concentration to determine the IC50 value.
-
AlphaScreen Assay for Bromodomain Inhibition
This bead-based proximity assay measures the inhibition of the interaction between a bromodomain and a histone peptide.
-
Reagent Preparation :
-
Prepare stock solutions of the test compound, biotinylated histone peptide, and His-tagged bromodomain protein.
-
Prepare a suspension of Streptavidin-coated Donor beads and anti-His-tag-coated Acceptor beads in assay buffer.
-
-
Assay Procedure :
-
Add the test compound to the wells of a 384-well plate.
-
Add the His-tagged bromodomain protein and biotinylated histone peptide to the wells.
-
Incubate to allow for binding.
-
Add the Donor and Acceptor bead mixture.
-
Incubate in the dark to allow for bead-protein complex formation.
-
-
Data Acquisition :
-
Read the plate using an AlphaScreen-compatible plate reader.
-
The signal is inversely proportional to the inhibitory activity of the compound. Plot the signal against the compound concentration to calculate the IC50.
-
NanoBRET™ Cellular Assay for Bromodomain Target Engagement
This assay measures the binding of a compound to its target bromodomain within living cells.
-
Cell Preparation :
-
Co-transfect cells with plasmids encoding a NanoLuc® luciferase-bromodomain fusion protein (the "donor") and a HaloTag®-histone fusion protein (the "acceptor").
-
Plate the transfected cells in a 96- or 384-well plate.
-
-
Assay Procedure :
-
Treat the cells with the HaloTag® NanoBRET™ 618 ligand, which serves as the energy acceptor.
-
Add varying concentrations of the test compound (this compound).
-
Add the NanoBRET™ Nano-Glo® substrate to measure NanoLuc® luminescence.
-
-
Data Acquisition :
-
Measure both the donor (luminescence at 460 nm) and acceptor (fluorescence at 618 nm) signals.
-
Calculate the NanoBRET™ ratio. A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Plot the ratio against the compound concentration to determine the cellular IC50.
-
Kinase Profiling Assay (General Protocol)
Kinase profiling is typically performed by specialized contract research organizations (CROs) using various assay formats. A common approach is a radiometric assay.
-
Reaction Setup :
-
In a multi-well plate, combine the kinase, a suitable substrate (peptide or protein), and the test compound at the desired concentration (e.g., 10 µM).
-
-
Initiation and Incubation :
-
Initiate the kinase reaction by adding a mixture of ATP and radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubate the reaction mixture at a controlled temperature for a specific period.
-
-
Termination and Detection :
-
Stop the reaction.
-
Separate the radiolabeled substrate from the unreacted radiolabeled ATP, often by spotting the reaction mixture onto a filter membrane that captures the substrate.
-
Wash the membrane to remove unincorporated ATP.
-
-
Data Analysis :
-
Quantify the radioactivity on the filter membrane using a scintillation counter.
-
Calculate the percent inhibition of kinase activity by the test compound relative to a control reaction without the compound.
-
Visualizations
Caption: Experimental workflow for characterizing this compound selectivity.
Caption: this compound inhibits the recognition of acetylated histones.
References
improving the signal-to-noise ratio in BAY-299 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their BAY-299 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 (also known as BRD1) and the TATA-box binding protein associated factor 1 (TAF1).[1] It functions by binding to the bromodomains of these proteins, thereby interfering with their role in recognizing acetylated lysine residues on histones and other proteins. This disruption of protein-protein interactions ultimately modulates gene transcription.
Q2: Which assays are commonly used to measure this compound activity?
A2: The activity of this compound is typically assessed using a variety of in vitro biochemical and cellular assays. Commonly reported methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), and NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays.[2][3] These assays are designed to measure the binding of BRPF2 and TAF1 to acetylated histone peptides and the inhibitory effect of this compound on these interactions.
Q3: What are the reported IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the target and the assay format. The following table summarizes the reported IC50 values.
| Target | Assay Type | IC50 (nM) |
| BRPF2 (BRD1) | TR-FRET | 67 |
| BRPF2 (BRD1) | AlphaScreen | 97 |
| BRPF2 (BRD1) | BROMOscan® | 6 |
| TAF1 (BD2) | TR-FRET | 8 |
| TAF1 (BD2) | BROMOscan® | 13 |
| TAF1L (BD2) | TR-FRET | 106 |
| BRPF1 | TR-FRET | 3150 |
| BRPF3 | TR-FRET | 5550 |
Data compiled from multiple sources.[1][2]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during this compound experiments that can lead to a poor signal-to-noise ratio.
Low Signal or No Signal
Issue: The assay signal is weak or indistinguishable from the background.
| Possible Cause | Recommended Solution |
| Incorrect Reagent Concentration | Optimize the concentrations of the protein (BRPF2/TAF1), histone peptide, and detection reagents. Titrate each component to find the optimal concentration that provides a robust signal. |
| Degraded Reagents | Ensure all reagents, including this compound, proteins, and peptides, are stored correctly and have not expired. Prepare fresh dilutions of this compound for each experiment. |
| Suboptimal Assay Buffer | The pH, salt concentration, and presence of detergents in the assay buffer can significantly impact protein stability and interactions. Ensure the buffer composition is optimized for the specific assay. |
| Incorrect Instrument Settings | For TR-FRET and NanoBRET™ assays, verify that the correct excitation and emission wavelengths, as well as delay and integration times, are being used.[4][5] Consult your instrument's manual and the assay kit's protocol for recommended settings. |
| Low Transfection Efficiency (Cell-based assays) | In cellular assays like NanoBRET™, low expression of the fusion proteins will result in a weak signal. Optimize the transfection protocol, including the DNA-to-transfection reagent ratio and cell density. |
| Insufficient Incubation Time | Ensure that all incubation steps are performed for the recommended duration to allow for complete binding and signal development. |
High Background Signal
Issue: The background signal is excessively high, reducing the assay window.
| Possible Cause | Recommended Solution |
| Light Leakage or Autofluorescence of Microplates | Use high-quality, opaque white plates for luminescence and AlphaScreen assays to minimize crosstalk and background.[6] For fluorescence-based assays, black plates are generally recommended. Store plates in the dark before use. |
| Contaminated Reagents or Buffers | Use high-purity water and reagents to prepare buffers. Filter-sterilize buffers to remove any particulate matter that could scatter light. |
| Compound Interference | This compound itself may autofluoresce or interfere with the assay signal at high concentrations. Run control wells with this compound alone to assess its contribution to the background signal. |
| Non-specific Binding | Include a non-specific binding control in your assay. Adding a blocking agent like Bovine Serum Albumin (BSA) or a mild detergent (e.g., Tween-20) to the assay buffer can help reduce non-specific interactions. |
| Donor Bead Photobleaching (AlphaScreen) | Protect AlphaScreen donor beads from light as much as possible to prevent photobleaching, which can lead to increased background.[7] |
| High Donor Concentration (TR-FRET/NanoBRET™) | An excess of the donor fluorophore can lead to high background signal. Optimize the donor-to-acceptor ratio to maximize the specific signal. |
High Variability Between Replicates
Issue: There is a large variation in the signal between replicate wells.
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracies | Ensure pipettes are properly calibrated. Use a multichannel pipette for adding reagents to multiple wells to improve consistency. For critical steps, consider using a liquid handling robot if available. |
| Incomplete Mixing | Mix all reagents thoroughly before and after addition to the assay plate. Gentle orbital shaking can help ensure a homogeneous reaction in each well. |
| Edge Effects | Evaporation from the outer wells of a microplate can lead to changes in reagent concentrations and variability. To mitigate this, avoid using the outermost wells or fill them with buffer/media. |
| Cell Clumping (Cell-based assays) | Ensure a single-cell suspension before plating to achieve even cell distribution in each well. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay to avoid temperature-dependent variations in reaction rates. |
Experimental Protocols
General Protocol for a TR-FRET Assay to Determine this compound IC50
-
Reagent Preparation:
-
Prepare a 10X stock of this compound in 100% DMSO. Create a serial dilution series of this compound in assay buffer.
-
Dilute the BRPF2 or TAF1 protein (tagged with a donor fluorophore, e.g., Terbium chelate) and the biotinylated histone peptide in assay buffer to their optimal concentrations.
-
Dilute the acceptor fluorophore (e.g., Streptavidin-d2) in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilutions to the wells of a 384-well low-volume black plate.
-
Add 5 µL of the BRPF2/TAF1 protein solution to each well.
-
Add 5 µL of the biotinylated histone peptide solution to each well.
-
Add 5 µL of the acceptor fluorophore solution to each well.
-
Incubate the plate at room temperature for the optimized time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader.
-
Excite at the appropriate wavelength for the donor (e.g., 337 nm for Terbium).
-
Measure emission at the donor and acceptor wavelengths (e.g., 620 nm for Terbium and 665 nm for d2).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
Validation & Comparative
Comparative Analysis of BAY-299 and Other TAF1 Bromodomain Inhibitors: A Guide for Researchers
In the landscape of epigenetic drug discovery, the TATA-box binding protein associated factor 1 (TAF1) has emerged as a compelling target. As a critical component of the general transcription factor TFIID complex, TAF1 plays a pivotal role in the initiation of transcription. Its two bromodomains, which recognize acetylated lysine residues on histones and other proteins, are key to its function in chromatin remodeling and gene regulation. This guide provides a detailed comparison of BAY-299, a potent dual inhibitor of the BRPF2 and TAF1/TAF1L bromodomains, with other notable TAF1 bromodomain inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.
Biochemical Potency and Selectivity
The inhibitory activity of small molecules against the TAF1 bromodomain is a critical measure of their potential as therapeutic agents. A comparative analysis of this compound, GNE-371, and AZD6738 reveals distinct profiles in terms of potency and selectivity.
This compound is a highly potent dual inhibitor, demonstrating strong activity against the second bromodomain of TAF1 (TAF1 BD2) with IC50 values in the low nanomolar range in biochemical assays such as TR-FRET and AlphaScreen.[1][2] It also potently inhibits the bromodomain of BRPF2.[1] Notably, this compound exhibits significant selectivity against other bromodomain families, including the well-studied BET family member BRD4.[1]
GNE-371 is another potent and highly selective inhibitor of the TAF1 second bromodomain (TAF1(2)).[1][2][3][4][5][6][7][8][9] It demonstrates an IC50 of 10 nM for TAF1(2) and exhibits excellent selectivity over other bromodomain family members.[1][2][3][4][5][6][7][8][9]
AZD6738 , primarily known as a clinical-stage ATR kinase inhibitor, has also been identified as a bona fide inhibitor of the TAF1 bromodomain with potent submicromolar activity.[10][11][12][13] While its primary design was not as a bromodomain inhibitor, its activity against TAF1 makes it a relevant compound for comparative studies.
| Inhibitor | Target(s) | TR-FRET IC50 (nM) | AlphaScreen IC50 (nM) | NanoBRET IC50 (nM) |
| This compound | TAF1 BD2, BRPF2 | 8[1][2] | 97 (for BRPF2)[2] | 970 (TAF1 BD2-H4), 1400 (TAF1 BD2-H3.3)[2] |
| GNE-371 | TAF1(2) | 10[1][2][3][4][5][6][7][8][9] | Not widely reported | 38 (cellular target engagement)[1][2][3][4][5] |
| AZD6738 | ATR, TAF1 | Submicromolar activity reported[10][12][13] | Not reported for TAF1 | Not reported for TAF1 |
Table 1: Comparison of in vitro potencies of TAF1 bromodomain inhibitors. Data is compiled from various sources and assays as indicated.
Cellular Activity and Anti-proliferative Effects
The translation of biochemical potency to cellular efficacy is a crucial step in drug development. The anti-proliferative effects of this compound, GNE-371, and AZD6738 have been evaluated in various cancer cell lines.
This compound has demonstrated anti-proliferative activity across a range of cancer cell lines, including acute myeloid leukemia (AML) and various solid tumors.[2][5] In AML cell lines such as MV4-11 and NB4, this compound treatment leads to a significant inhibition of cell growth, induction of apoptosis, and cell cycle arrest.[5][14]
GNE-371 has been shown to exhibit anti-proliferative synergy with the BET inhibitor JQ1, suggesting that dual targeting of TAF1 and BET bromodomains could be a promising therapeutic strategy.[1][2][3][4][5][6][7][8][9]
AZD6738 , as an ATR inhibitor, has shown broad anti-proliferative activity in numerous cancer cell lines, particularly those with defects in DNA damage response pathways.[15][16][17] Its activity as a TAF1 inhibitor may contribute to its overall cellular effects.
| Inhibitor | Cell Line | Assay | GI50 / IC50 (nM) |
| This compound | MOLM-13 (AML) | Proliferation | 1060[2] |
| MV4-11 (AML) | Proliferation | 2630[2] | |
| 769-P (Renal) | Proliferation | 3210[2] | |
| Jurkat (T-cell leukemia) | Proliferation | 3900[2] | |
| GNE-371 | Various | Proliferation | Synergistic with JQ1[1][2][3][4][5] |
| AZD6738 | Various | Proliferation | < 1000 in 73/197 cell lines[15] |
Table 2: Comparison of cellular anti-proliferative activities of TAF1 bromodomain inhibitors.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: TAF1 Signaling in Transcription Initiation
Caption: TR-FRET Experimental Workflow
Caption: NanoBRET Experimental Workflow
Detailed Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay measures the binding of the TAF1 bromodomain to an acetylated histone peptide.
-
Reagents and Materials:
-
Europium (Eu)-labeled TAF1 bromodomain (donor)
-
Allophycocyanin (APC)-labeled acetylated histone H4 peptide (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well low-volume microplates
-
TR-FRET-capable plate reader
-
-
Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (control) to the wells of the microplate.
-
Add 4 µL of Eu-labeled TAF1 bromodomain to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Add 4 µL of APC-labeled acetylated histone peptide to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, with excitation at ~340 nm and emission at ~620 nm (Eu) and ~665 nm (APC).
-
The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated and used to determine the IC50 values of the inhibitors.
-
NanoBRET™ Cellular Assay
This assay measures the target engagement of an inhibitor with the TAF1 bromodomain in living cells.
-
Reagents and Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-TAF1 fusion protein (donor) and HaloTag®-Histone fusion protein (acceptor)
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore)
-
NanoBRET™ Nano-Glo® Substrate (donor substrate)
-
Test compounds (e.g., this compound)
-
White 96-well cell culture plates
-
Luminometer capable of measuring BRET
-
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-TAF1 and HaloTag®-Histone expression vectors.
-
24 hours post-transfection, seed the cells into a 96-well plate.
-
Treat the cells with the HaloTag® NanoBRET™ 618 Ligand and the serially diluted test compounds.
-
Incubate for the desired time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the luminescence at 460 nm (donor) and 618 nm (acceptor) within 10 minutes.
-
The BRET ratio (acceptor emission / donor emission) is calculated to determine the IC50 values.
-
AlphaScreen® Assay
This bead-based proximity assay is used to measure the inhibition of the TAF1 bromodomain-histone interaction.
-
Reagents and Materials:
-
GST-tagged TAF1 bromodomain
-
Biotinylated acetylated histone peptide
-
Glutathione-coated donor beads
-
Streptavidin-coated acceptor beads
-
Assay buffer
-
Test compounds
-
384-well microplates
-
AlphaScreen-capable plate reader
-
-
Procedure:
-
Add test compounds to the wells of the microplate.
-
Add GST-tagged TAF1 bromodomain and biotinylated acetylated histone peptide.
-
Incubate for 30 minutes at room temperature.
-
Add glutathione-coated donor beads and incubate for 60 minutes.
-
Add streptavidin-coated acceptor beads and incubate for 30 minutes in the dark.
-
Read the plate on an AlphaScreen reader. A decrease in the signal indicates inhibition of the interaction.
-
Cellular Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Test compounds
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the DMSO-treated control cells, and the GI50 values are determined.[7][14][18][19]
-
This guide provides a foundational comparison of this compound with other TAF1 bromodomain inhibitors. Further research and head-to-head studies will be crucial for a more definitive understanding of their relative merits and potential therapeutic applications.
References
- 1. uniprot.org [uniprot.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure of promoter-bound TFIID and model of human pre-initiation complex assembly [escholarship.org]
- 4. The roles of TAF1 in neuroscience and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. GNE-371, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Dual TAF1-ATR Inhibitors and Ligand-Induced Structural Changes of the TAF1 Tandem Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Discovery of Dual TAF1-ATR Inhibitors and Ligand-Induced Structural Changes of the TAF1 Tandem Bromodomain - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 14. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AZD6738 [openinnovation.astrazeneca.com]
- 16. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 18. TAF1 - Wikipedia [en.wikipedia.org]
- 19. Protein–protein interaction map for yeast TFIID - PMC [pmc.ncbi.nlm.nih.gov]
Validating BAY-299 Results with Genetic Knockdown of BRD1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical probe BAY-299 and genetic knockdown techniques for studying the function of Bromodomain-containing protein 1 (BRD1). Due to a lack of publicly available studies directly comparing this compound with genetic knockdown of BRD1, this document offers a parallel evaluation based on existing literature. It aims to equip researchers with the necessary information to design and interpret experiments to validate the on-target effects of this compound.
Introduction to this compound and BRD1
BRD1 is a scaffold protein that plays a crucial role in gene transcription. It is a component of histone acetyltransferase (HAT) complexes, specifically the MOZ/MORF and HBO1 complexes, which are involved in chromatin remodeling and the regulation of gene expression.[1] BRD1's function is implicated in hematopoiesis, embryonic development, and has been linked to neuropsychiatric disorders such as schizophrenia and bipolar disorder.
This compound is a potent and selective chemical probe that acts as a dual inhibitor of the bromodomains of BRD1 (also known as BRPF2) and Transcription initiation factor TFIID subunit 1 (TAF1) .[1] Its high affinity and selectivity make it a valuable tool for investigating the biological roles of these two proteins. However, its dual-target nature necessitates careful validation to distinguish the effects stemming from BRD1 inhibition versus TAF1 inhibition. Genetic knockdown of BRD1 serves as a critical orthogonal approach to confirm that the observed phenotypes of this compound treatment are indeed due to its interaction with BRD1.
Comparative Analysis: this compound vs. BRD1 Genetic Knockdown
As no direct comparative studies have been published, this section presents a qualitative comparison based on separate lines of evidence.
This compound: A Chemical Probe Approach
This compound offers a rapid and reversible method to inhibit BRD1 function. Its primary advantages are dose-dependent control over inhibition and the ability to study the acute effects of BRD1 bromodomain inhibition. However, the key consideration is its dual activity against TAF1, which can confound data interpretation.
BRD1 Genetic Knockdown: A Genetic Approach
Genetic methods such as siRNA, shRNA, or CRISPR-Cas9-mediated knockout provide a highly specific means to reduce or eliminate BRD1 expression. This approach is considered the gold standard for validating the on-target effects of a chemical probe. However, genetic knockdown can induce compensatory mechanisms and the observed phenotypes may result from the chronic loss of the entire BRD1 protein, not just the function of its bromodomain.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the reported effects of BRD1 genetic knockdown from separate studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| BRD1 (BRPF2) | 6 | BROMOscan® | [1] |
| BRD1 (BRPF2) | 67 | TR-FRET | |
| TAF1 (BD2) | 13 | BROMOscan® | [1] |
| TAF1 (BD2) | 8 | TR-FRET | |
| BRPF1 | >30-fold selective vs BRD1 | Various | [1] |
| BRPF3 | >30-fold selective vs BRD1 | Various | [1] |
| BRD4 | >300-fold selective vs BRD1 | Various | [1] |
| BRD9 | >30-fold selective vs BRD1 | Various | [1] |
| ATAD2 | >30-fold selective vs BRD1 | Various | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | GI50 (nM) | Phenotype | Reference |
| MOLM-13 | 1060 | Proliferation Inhibition | [2] |
| MV4-11 | 2630 | Proliferation Inhibition | [2] |
| 769-P | 3210 | Proliferation Inhibition | [2] |
| Jurkat | 3900 | Proliferation Inhibition | [2] |
Table 3: Reported Phenotypes of BRD1 Genetic Knockdown/Knockout
| Model System | Genetic Method | Phenotype | Reference |
| Mouse | Conditional knockout in CNS | Reduced exploratory behavior, increased seizure susceptibility, altered histone H3 acetylation | [3] |
| Mouse | Heterozygous knockout | Depression-like behaviors (female mice), altered brain morphometry, monoaminergic system imbalances | [4] |
Experimental Protocols
To facilitate direct comparison in your own research, detailed protocols for both this compound treatment and BRD1 genetic knockdown are provided below.
Protocol 1: Cellular Proliferation Assay with this compound
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the GI50 value.
Protocol 2: BRD1 Knockdown using siRNA
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Prepare a 20 µM stock solution of a validated BRD1-targeting siRNA and a non-targeting control siRNA.
-
Transfection Complex Formation: For each well, dilute 5 µL of the 20 µM siRNA stock in 100 µL of serum-free medium. In a separate tube, dilute 5 µL of a lipid-based transfection reagent in 100 µL of serum-free medium. Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature.
-
Transfection: Add the 210 µL transfection complex to the cells in 2 mL of complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Validation of Knockdown: Harvest the cells and assess BRD1 protein levels by Western blot or mRNA levels by qRT-PCR to confirm knockdown efficiency.
-
Phenotypic Analysis: Perform downstream assays to evaluate the phenotypic consequences of BRD1 knockdown.
Visualizing Pathways and Workflows
To further clarify the biological context and experimental design, the following diagrams are provided.
Caption: BRD1 as a scaffold in HAT complexes leading to gene transcription.
Caption: Workflow for validating this compound effects with BRD1 knockdown.
Conclusion and Future Directions
While this compound is a valuable tool for probing the functions of BRD1 and TAF1, its dual specificity underscores the critical need for orthogonal validation. The lack of direct comparative studies in the published literature highlights a significant knowledge gap. Future research should prioritize head-to-head comparisons of this compound with genetic knockdown of BRD1 to unequivocally dissect the specific contributions of BRD1 inhibition to the observed cellular phenotypes. Such studies will be instrumental in validating this compound as a selective BRD1 probe in specific biological contexts and will pave the way for a more precise understanding of BRD1's role in health and disease. Researchers are encouraged to use the provided protocols and workflows as a starting point for their own comparative investigations.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inactivation of the Schizophrenia-associated BRD1 gene in Brain Causes Failure-to-thrive, Seizure Susceptibility and Abnormal Histone H3 Acetylation and N-tail Clipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BAY-299 and BAY-364 in Cellular Thermal Shift Assays
In the landscape of chemical biology and drug discovery, the cellular thermal shift assay (CETSA) has emerged as a powerful tool for validating target engagement of small molecules in a cellular context. This guide provides a comparative overview of two related chemical probes, BAY-299 and BAY-364, and their expected performance in CETSA. This information is crucial for researchers in epigenetics and oncology seeking to utilize these tools for studying the function of bromodomain-containing proteins.
Introduction to this compound and BAY-364
This compound is a potent and selective dual inhibitor of the bromodomain of Bromodomain and PHD finger-containing protein 2 (BRPF2, also known as BRD1) and the second bromodomain (BD2) of TATA-box binding protein associated factor 1 (TAF1) .[1][2][3][4] It exhibits high affinity for these targets, making it a valuable tool for interrogating their biological roles.
BAY-364 , also known as BAY-299N, is a structurally similar analog of this compound. However, it is characterized as being inactive against BRPF2 and possessing only moderate activity against TAF1.[1] Consequently, BAY-364 is often recommended as a negative control for experiments involving this compound, allowing researchers to distinguish specific on-target effects from off-target or compound-specific artifacts.[1]
Performance Comparison in Cellular Thermal Shift Assays
While direct comparative CETSA data for this compound and BAY-364 is not extensively published, their performance can be inferred from their known biochemical activities. CETSA measures the thermal stabilization of a target protein upon ligand binding. A potent inhibitor that engages its target in cells is expected to induce a significant positive shift in the target's melting temperature (ΔTm).
Based on their described properties, the expected outcomes in a CETSA experiment are summarized below.
Data Presentation
| Compound | Primary Targets | Known Potency | Expected CETSA Outcome on BRPF2 | Expected CETSA Outcome on TAF1 |
| This compound | BRPF2, TAF1 (BD2) | Potent inhibitor of both BRPF2 and TAF1.[1][2] | Significant thermal stabilization (positive ΔTm). | Significant thermal stabilization (positive ΔTm). |
| BAY-364 | TAF1 (BD2) | Inactive against BRPF2, moderate inhibitor of TAF1.[1] | No significant thermal stabilization (minimal to no ΔTm). | Moderate to low thermal stabilization (lower ΔTm compared to this compound). |
Experimental Protocols
A generalized protocol for performing a cellular thermal shift assay with either this compound or BAY-364 is provided below. This protocol is based on established CETSA methodologies and can be adapted for specific cell lines and experimental goals.[5][6][7]
Cellular Thermal Shift Assay (CETSA) Protocol
1. Cell Culture and Treatment:
- Culture cells of interest to ~80% confluency.
- Harvest and resuspend cells in a suitable buffer (e.g., PBS supplemented with protease inhibitors).
- Divide the cell suspension into aliquots for each treatment condition (e.g., vehicle control, this compound, BAY-364).
- Treat the cells with the desired concentration of the compound or vehicle (e.g., DMSO) and incubate at 37°C for a specified time (e.g., 1 hour) to allow for cell penetration and target engagement.
2. Thermal Denaturation:
- Transfer the treated cell suspensions to PCR tubes or a 96-well PCR plate.
- Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control sample (kept at room temperature or on ice).
- Immediately cool the samples to room temperature.
3. Cell Lysis and Protein Extraction:
- Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer.
- Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins and cell debris.
4. Protein Quantification and Analysis:
- Carefully collect the supernatant containing the soluble protein fraction.
- Determine the protein concentration of the soluble fractions.
- Analyze the abundance of the target proteins (BRPF2 and TAF1) in the soluble fractions using standard protein detection methods such as Western blotting or mass spectrometry.
- For Western blotting, load equal amounts of total protein for each sample, perform SDS-PAGE, transfer to a membrane, and probe with specific antibodies against BRPF2 and TAF1.
- Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves.
- The shift in the melting temperature (ΔTm) between the vehicle-treated and compound-treated samples indicates target engagement.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the cellular contexts of the primary targets of this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. BAY 299 | Bromodomains | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
Cross-Validation of BAY-299 Effects in Multiple Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of BAY-299, a potent dual inhibitor of the BRPF2 (Bromodomain and PHD Finger Containing Protein 2) and TAF1/TAF1L (TATA-Box Binding Protein Associated Factor 1/1L) bromodomains, across multiple cancer cell lines. The guide is intended to serve as a valuable resource for researchers investigating epigenetic regulators in cancer and for professionals in drug development exploring novel therapeutic strategies.
Introduction to this compound
This compound is a chemical probe that selectively targets the bromodomains of BRPF2 and the second bromodomain (BD2) of TAF1 and TAF1L.[1] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression. By inhibiting these interactions, this compound can modulate the transcription of genes involved in cell proliferation, differentiation, and survival, making it a promising tool for cancer research.
Mechanism of Action
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BRPF2 and TAF1/TAF1L bromodomains. This prevents their recruitment to acetylated chromatin, thereby disrupting the formation of essential transcription complexes.[1] Inhibition of BRPF2, a scaffolding protein for histone acetyltransferase (HAT) complexes, and TAF1, a core component of the TFIID transcription initiation complex, leads to downstream effects on gene expression, ultimately impacting cell fate.[2][3]
Comparative Analysis of this compound and Alternative Inhibitors
While direct comparative studies of this compound against other BRPF2 and TAF1 inhibitors in the same experimental settings are limited, this section provides a summary of their reported activities to offer a basis for comparison.
Table 1: In Vitro Potency of this compound and Alternative BRPF2/TAF1 Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | BRPF2 | 67 | TR-FRET | [1] |
| TAF1 BD2 | 8 | TR-FRET | [1] | |
| TAF1L BD2 | 106 | TR-FRET | [1] | |
| NI-42 | BRPF1 | 7.9 | AlphaScreen | [4][5] |
| BRPF2 | 48 | AlphaScreen | [4][5] | |
| BRPF3 | 260 | AlphaScreen | [4][5] | |
| GSK9311 | BRPF1 | pIC50 = 6.0 | Not Specified | [6][7] |
| BRPF2 | pIC50 = 4.3 | Not Specified | [6][7] | |
| GNE-371 | TAF1 BD2 | 10 | Not Specified | [8][9] |
Note: IC50 values are highly dependent on the specific assay conditions and should be compared with caution.
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 1060 | [10] |
| MV4-11 | Acute Myeloid Leukemia | 2630 | [10] |
| 769-P | Renal Cell Carcinoma | 3210 | [10] |
| Jurkat | T-cell Leukemia | 3900 | [10] |
| NCI-H526 | Small Cell Lung Cancer | 6860 | [10] |
| CHL-1 | Melanoma | 7400 | [10] |
| 5637 | Bladder Cancer | 7980 | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.[11][12][13][14][15]
Materials:
-
Cells of interest
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent (Promega)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Treat the cells with various concentrations of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for an additional 72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition (GI50) values by fitting the data to a dose-response curve.
Western Blot for Apoptosis Markers
Western blotting is used to detect the cleavage of key apoptosis-related proteins, such as PARP and Caspase-3, which are indicative of apoptosis induction.[16][17][18]
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound or other compounds for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the action of this compound.
Caption: Mechanism of action of this compound in inhibiting gene transcription.
Caption: Proposed apoptotic signaling pathway induced by this compound.
Caption: General experimental workflow for cross-validating inhibitor effects.
Conclusion
This compound is a potent and selective dual inhibitor of BRPF2 and TAF1/TAF1L bromodomains with demonstrated anti-proliferative activity in a range of cancer cell lines. Its mechanism of action involves the disruption of key transcriptional regulatory complexes, leading to cell cycle arrest and apoptosis. While direct comparative data with other BRPF2 and TAF1 inhibitors is limited, the information presented in this guide provides a solid foundation for researchers to evaluate the potential of this compound as a chemical probe and a starting point for the development of novel epigenetic-based cancer therapies. Further head-to-head studies are warranted to definitively establish the comparative efficacy of this compound against other inhibitors in relevant cancer models.
References
- 1. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological function and histone recognition of family IV bromodomain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TAF1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GNE-371, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 12. OUH - Protocols [ous-research.no]
- 13. ch.promega.com [ch.promega.com]
- 14. Luminescent cell viability assay [bio-protocol.org]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
BAY-299: A Comparative Analysis of Selectivity Among BRPF2 Inhibitors
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for specific bromodomains is paramount for elucidating their biological functions and for therapeutic applications. This guide provides a detailed comparison of the selectivity of BAY-299, a notable BRPF2 inhibitor, against other known inhibitors of the BRPF (Bromodomain and PHD Finger-containing) protein family.
Quantitative Selectivity Profile
The following table summarizes the inhibitory potency (IC50) and binding affinity (Kd) of this compound and other BRPF inhibitors against the three BRPF paralogs: BRPF1, BRPF2, and BRPF3. This data, gathered from various biochemical and cellular assays, highlights the comparative selectivity of these compounds.
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Selectivity over BRPF1 (Fold) | Selectivity over BRPF3 (Fold) | Assay Type |
| This compound | BRPF2 | 67 | - | 47 | 83 | TR-FRET[1][2] |
| BRPF1 | 3150 | - | - | - | TR-FRET[1] | |
| BRPF3 | 5550 | - | - | - | TR-FRET[1] | |
| BRPF2 | 97 | - | 23 | 25 | AlphaScreen[1][2] | |
| BRPF1 | >10000 | - | - | - | NanoBRET[2] | |
| TAF1 BD2 | 8 | - | - | - | TR-FRET[1][3] | |
| TAF1L BD2 | 106 | - | - | - | TR-FRET[1][3] | |
| GSK6853 | BRPF1 | - | 0.3 | >1600-fold selective over other bromodomains | - | BROMOscan[4][5] |
| BRPF2 | >10000 | - | - | - | ||
| BRPF3 | >10000 | - | - | - | ||
| OF-1 | BRPF1B | - | 100 | - | - | [6] |
| BRPF2 | - | 500 | - | - | [6] | |
| PFI-4 | BRPF1 | 80 | 13 | 98.75 | >125 | [6][7] |
| BRPF2 | 7900 | - | - | - | [6] | |
| BRPF3 | >10000 | - | - | - | [6] | |
| NI-57 | Pan-BRPF | - | - | - | - | [8] |
Note: "Pan-BRPF" indicates that the inhibitor targets all three BRPF paralogs without significant selectivity.
Experimental Methodologies
The determination of inhibitor selectivity and potency relies on a variety of robust biochemical and cellular assays. Below are detailed descriptions of the key experimental protocols cited in the comparison.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a widely used method for studying biomolecular interactions. It measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Experimental Workflow:
-
Reagent Preparation: Histone peptides biotinylated at the N-terminus are used as the substrate. Recombinant BRPF bromodomain proteins are expressed with a tag (e.g., GST).
-
Assay Plate Preparation: The inhibitor compounds are serially diluted in the assay buffer.
-
Reaction Mixture: The BRPF protein, biotinylated histone peptide, and the inhibitor are incubated together in an assay plate.
-
Detection: A europium-labeled anti-tag antibody (donor) and streptavidin-labeled APC (acceptor) are added to the mixture.
-
Signal Measurement: The plate is read on a TR-FRET compatible reader, measuring the emission at both the donor and acceptor wavelengths. A decrease in the FRET signal indicates inhibition of the protein-peptide interaction.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay technology used to study biomolecular interactions in a microplate format.
Experimental Workflow:
-
Reagent Preparation: Similar to TR-FRET, biotinylated histone peptides and tagged BRPF bromodomain proteins are prepared.
-
Reaction: The inhibitor, BRPF protein, and biotinylated histone peptide are incubated.
-
Bead Addition: Streptavidin-coated donor beads and anti-tag antibody-conjugated acceptor beads are added to the well.
-
Signal Generation: Upon laser excitation at 680 nm, the donor bead converts ambient oxygen to singlet oxygen. If the donor and acceptor beads are in close proximity (due to the protein-peptide interaction), the singlet oxygen triggers a chemiluminescent reaction in the acceptor bead, emitting light at 520-620 nm.
-
Signal Measurement: The emitted light is measured. A decrease in signal indicates inhibition.
NanoBRET (Bioluminescence Resonance Energy Transfer) Assay
The NanoBRET assay is a proximity-based cellular assay that measures molecular interactions in live cells.
Experimental Workflow:
-
Cell Transfection: Cells are co-transfected with plasmids encoding the BRPF bromodomain fused to NanoLuc luciferase (energy donor) and histone H3.3 or H4 fused to HaloTag (energy acceptor).
-
HaloTag Labeling: The transfected cells are treated with a HaloTag NanoBRET 618 ligand.
-
Inhibitor Treatment: The cells are then treated with the inhibitor at various concentrations.
-
Luminescence Measurement: A substrate for NanoLuc luciferase is added, and the luminescence is measured at two wavelengths (donor and acceptor emission peaks).
-
BRET Ratio Calculation: The BRET ratio is calculated as the ratio of the acceptor signal to the donor signal. A decrease in the BRET ratio indicates inhibition of the intracellular protein-histone interaction.[1]
BRPF2 Signaling Pathway
BRPF2 is a scaffolding protein that plays a crucial role in the assembly and function of the HBO1 (Histone Acetyltransferase Binding to ORC1) complex.[9][10] This complex is a member of the MYST family of histone acetyltransferases and is responsible for the acetylation of histone H3 at lysine 14 (H3K14ac), a key epigenetic mark associated with active transcription.[10][11][12] The bromodomain of BRPF2 is thought to recognize acetylated histone tails, thereby recruiting the HBO1 complex to specific chromatin regions.[9][13]
Conclusion
This compound demonstrates remarkable selectivity for the BRPF2 bromodomain over its paralogs, BRPF1 and BRPF3.[1][2] This high degree of selectivity, as evidenced by biochemical and cellular assays, distinguishes it from pan-BRPF inhibitors like NI-57 and even from other paralog-selective inhibitors such as GSK6853 (BRPF1 selective) and PFI-4 (BRPF1 selective).[4][6][8] The dual activity of this compound against TAF1 and TAF1L bromodomains is also a key feature of its profile.[1][3] This makes this compound a valuable chemical probe for dissecting the specific functions of BRPF2 in gene regulation and disease, and a promising starting point for the development of therapeutics targeting BRPF2-mediated pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological function and histone recognition of family IV bromodomain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. ashpublications.org [ashpublications.org]
- 12. embopress.org [embopress.org]
- 13. biorxiv.org [biorxiv.org]
Validating RNA-Seq Insights: A Comparative Guide for BAY-299 Treated Cells Using qPCR
This guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR) for validating gene expression changes in cells treated with BAY-299, a potent dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 and the TATA box binding protein-associated factors TAF1 and TAF1L.[1][2] For researchers in drug development and molecular biology, this guide offers detailed experimental protocols, data presentation standards, and visual workflows to ensure robust and reproducible findings.
This compound: Mechanism of Action
This compound is a chemical probe that acts as a dual inhibitor, primarily targeting the second bromodomain (BD2) of TAF1 and the bromodomain of BRPF2.[2] TAF1 is a critical component of the TFIID transcription factor complex, playing a central role in the initiation of transcription.[3][4] By inhibiting these bromodomains, this compound disrupts the recognition of acetylated histones, thereby modulating gene expression.[2] This interference with transcriptional regulation has been shown to induce cell cycle arrest, apoptosis, and pyroptosis in cancer cells, making it a compound of interest in oncological research.[5][6]
Experimental Protocols
A rigorous and well-documented experimental protocol is essential for generating high-quality, reproducible data.
Cell Culture and this compound Treatment
-
Cell Line: Select a relevant cell line (e.g., MV4-11 for Acute Myeloid Leukemia).
-
Culture Conditions: Culture cells in appropriate media and conditions (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO2).
-
Treatment: Seed cells at a desired density and allow them to adhere overnight. Treat cells with this compound (e.g., at a final concentration of 2 µM and 4 µM) or a vehicle control (DMSO) for a specified time (e.g., 48 hours).[5]
RNA Isolation
-
Lysis: Lyse the cells using a suitable reagent (e.g., TRIzol).
-
Extraction: Perform RNA extraction according to the manufacturer's protocol (e.g., using a column-based kit).
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check for integrity using a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
RNA-Sequencing (Library Preparation and Sequencing)
-
Library Preparation: Prepare sequencing libraries from the isolated RNA using a suitable kit (e.g., TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
cDNA Synthesis for qPCR
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit).[7] Use a consistent amount of RNA for all samples.
Quantitative PCR (qPCR)
-
Primer Design: Design primers for target genes of interest (identified from RNA-seq data) and stable reference genes (e.g., ACTB, GAPDH).
-
Reaction Setup: Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix).[7]
-
Thermal Cycling: Perform the qPCR on a real-time PCR detection system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Melt Curve Analysis: Perform a melt curve analysis to ensure the specificity of the amplified products.
Data Analysis
-
RNA-Seq: Analyze the sequencing data using a standard bioinformatics pipeline to identify differentially expressed genes.
-
qPCR: Calculate the relative gene expression using the ΔΔCq method.[7] Normalize the expression of the target genes to the geometric mean of the reference genes.
Data Presentation: RNA-Seq vs. qPCR
The following table presents a hypothetical comparison of gene expression data obtained from RNA-seq and validated by qPCR in this compound treated cells. Genes were selected based on their known involvement in cell cycle regulation and pyroptosis, which are affected by this compound.[5]
| Gene | Function | RNA-Seq (Log2 Fold Change) | qPCR (Log2 Fold Change) | Concordance |
| CDKN1A | Cell Cycle Inhibitor | 2.5 | 2.8 | High |
| CDKN2B | Cell Cycle Inhibitor | 1.8 | 2.1 | High |
| CASP1 | Pyroptosis | 3.2 | 3.5 | High |
| GSDMD | Pyroptosis | 2.1 | 2.4 | High |
| MYC | Oncogene | -1.5 | -1.8 | High |
| CCND1 | Cell Cycle Progression | -1.2 | -1.4 | High |
| ACTB | Housekeeping Gene | 0.05 | 0.02 | Stable |
| GAPDH | Housekeeping Gene | -0.02 | 0.01 | Stable |
Experimental Workflow
The overall workflow for validating RNA-seq data with qPCR is a multi-step process that requires careful planning and execution.
Conclusion
Validating RNA-seq data with qPCR is a crucial step to confirm the gene expression changes observed in response to treatment with compounds like this compound.[8] While RNA-seq provides a global view of the transcriptome, qPCR offers a highly sensitive and specific method for quantifying the expression of selected genes.[9] The strong concordance between the two techniques, as illustrated in the data table, enhances the confidence in the biological insights derived from high-throughput screening. For robust and reliable results, it is recommended to use a separate set of biological replicates for the qPCR validation.[9][10] This comprehensive approach ensures the accuracy and reproducibility of findings, which is paramount in the field of drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qPCR validation of RNAseq data [bio-protocol.org]
- 8. biostate.ai [biostate.ai]
- 9. rna-seqblog.com [rna-seqblog.com]
- 10. youtube.com [youtube.com]
comparative analysis of BAY-299 and its analogs
A Comprehensive Comparative Analysis of BAY-299 and Its Analogs for Researchers, Scientists, and Drug Development Professionals
This compound is a potent and selective dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 (also known as BRD1) and the TATA-box binding protein associated factor 1 (TAF1).[1][2][3][4][5][6][7][8] Developed as a chemical probe, this compound provides a valuable tool for investigating the roles of these epigenetic reader domains in health and disease. This guide presents a , supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Performance and Quantitative Data Comparison
The inhibitory activity of this compound and its analogs has been primarily characterized using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which measure the binding of the compounds to the bromodomains of BRPF2 and TAF1. The data presented below is sourced from a key study on the discovery and optimization of this chemical series.[1][9]
Table 1: Comparative Inhibitory Activity of this compound and Analogs [1][9]
| Compound | BRPF2 BD IC50 (nM) | TAF1 BD2 IC50 (nM) | BRPF1 BD IC50 (nM) | BRD4 BD1 IC50 (nM) |
| This compound (5) | 67 | 8 | 3150 | >20000 |
| Analog 7 | 13 | 4 | 224 | >20000 |
| Analog 8 | 16 | 5 | 501 | >20000 |
| Analog 9 | 25 | 10 | 158 | >20000 |
| Analog 10 | 32 | 16 | 126 | >20000 |
| Analog 11 | 100 | 32 | 631 | >20000 |
| Analog 26 | 20 | 10 | 2370 | >20000 |
| BAY-364 (Inactive Analog) | >20000 | 3000 | Not Reported | Not Reported |
BD: Bromodomain. Data derived from TR-FRET assays.
In addition to biochemical assays, the cellular activity of this compound has been evaluated in various cancer cell lines, demonstrating its potential to inhibit cell proliferation.
Table 2: Cellular Proliferation Inhibition (GI50) of this compound in Cancer Cell Lines [3]
| Cell Line | Cancer Type | GI50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 1060 |
| MV4-11 | Acute Myeloid Leukemia | 2630 |
| 769-P | Renal Cancer | 3210 |
| Jurkat | T-cell Leukemia | 3900 |
| NCI-H526 | Small Cell Lung Cancer | 6860 |
| CHL-1 | Melanoma | 7400 |
| 5637 | Bladder Cancer | 7980 |
Signaling Pathway of this compound
This compound exerts its effects by inhibiting the bromodomain "reader" functions of BRPF2 and TAF1, which are critical components of chromatin-modifying and transcription complexes. This inhibition leads to downstream effects on gene expression, ultimately impacting cell cycle progression and survival. One proposed mechanism involves the induction of an anti-viral-like response.
Caption: Signaling pathway of this compound.
Experimental Workflows and Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are diagrams and summaries of key experimental protocols used to characterize this compound and its analogs.
Bromodomain Binding Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the binding of an inhibitor to a bromodomain protein.
Caption: TR-FRET bromodomain binding assay workflow.
Protocol Summary: A mixture of the Europium-labeled bromodomain protein and the test compound (e.g., this compound) is incubated. Subsequently, a biotinylated histone peptide ligand and streptavidin-allophycocyanin (APC) are added. If the inhibitor does not bind, the histone peptide binds to the bromodomain, bringing the Europium donor and APC acceptor into close proximity, resulting in a FRET signal upon excitation. A potent inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
2. AlphaScreen Assay
This bead-based assay also measures biomolecular interactions.
Caption: AlphaScreen bromodomain binding assay workflow.
Protocol Summary: A His-tagged bromodomain protein, a biotinylated histone peptide, and the test compound are incubated together. Streptavidin-coated acceptor beads and anti-His-coated donor beads are then added. In the absence of an effective inhibitor, the protein-peptide interaction brings the beads into proximity. Upon laser excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads, triggering a chemiluminescent signal. An inhibitor disrupts this interaction, reducing the signal.
Cellular Assays
1. NanoBRET™ Cellular Bromodomain Engagement Assay
This assay measures the binding of a compound to its target protein within intact cells.
Caption: NanoBRET cellular engagement assay workflow.
Protocol Summary: Cells are engineered to express the bromodomain protein of interest as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the bromodomain is added, along with the test compound. If the compound binds to the bromodomain, it will compete with the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® donor and the fluorescent tracer acceptor.
2. Cell Viability (e.g., CCK-8 or MTT) Assay
These colorimetric assays are used to assess the effect of a compound on cell proliferation and cytotoxicity.
Caption: General workflow for cell viability assays.
Protocol Summary: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound. After an incubation period, a reagent such as WST-8 (in CCK-8 assays) or MTT is added. Viable cells with active metabolism convert these reagents into a colored formazan product. The absorbance of the formazan is proportional to the number of viable cells, allowing for the determination of the half-maximal growth inhibition concentration (GI50).
This guide provides a foundational comparison of this compound and its analogs. For more in-depth information, researchers are encouraged to consult the primary literature. The provided data and protocols should serve as a valuable resource for designing and interpreting experiments aimed at understanding the biological roles of BRPF2 and TAF1.
References
- 1. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound, TAF1 and BRD1 inhibitor (CAS 2080306-23-4) | Abcam [abcam.com]
- 8. BAY 299 (5970) by Tocris, Part of Bio-Techne [bio-techne.com]
- 9. pubs.acs.org [pubs.acs.org]
Confirming Target Engagement of BAY-299: A Comparative Guide to Biophysical Methods
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and binds to its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of various biophysical methods to confirm the target engagement of BAY-299, a potent and selective dual inhibitor of the bromodomains of BRPF2 (BRD1) and TAF1/TAF1L.
This compound has emerged as a valuable chemical probe for studying the roles of BRPF2 and TAF1 in gene regulation. BRPF2 is a scaffolding protein within the MOZ/MORF histone acetyltransferase (HAT) complexes, while TAF1 is a key component of the TFIID transcription factor complex. Inhibition of their bromodomains, which are readers of acetylated lysine marks on histones, can modulate gene expression and cellular processes. This guide will delve into the experimental methodologies used to quantify the interaction of this compound with its targets and compare its performance with alternative compounds.
Comparison of Biophysical Methods for Target Engagement
A variety of biophysical techniques can be employed to characterize the binding of small molecules like this compound to their protein targets. These methods offer distinct advantages in terms of the parameters they measure, their suitability for different sample types, and their throughput. The following table summarizes key quantitative data for this compound and comparators obtained through several widely used assays.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Notes |
| This compound | BRPF2 (BRD1) | BROMOscan® | 6 | - | High affinity |
| TAF1 (BD2) | BROMOscan® | 13 | - | High affinity | |
| BRPF2 | TR-FRET | 67 | - | Potent inhibition | |
| TAF1 (BD2) | TR-FRET | 8 | - | Potent inhibition | |
| BRPF2 | AlphaScreen | 97 | - | Confirmed potent inhibition | |
| BRPF2 | ITC | - | - | Data not available in searched literature | |
| TAF1 (BD2) | ITC | - | - | Data not available in searched literature | |
| BAY-364 | BRPF2 (BRD1) | BROMOscan® | >20,000 | - | Inactive negative control |
| (Negative Control) | TAF1 (BD2) | BROMOscan® | 3,000 | - | Moderate activity |
| PFI-4 | BRPF1 | AlphaScreen | 172 | - | Selective for BRPF1 |
| BRPF2 (BRD1) | - | 3,517 | 775 | Lower affinity for BRPF2 | |
| OF-1 | BRPF1B | AlphaScreen | 1,200 | 100 | Pan-BRPF inhibitor |
| TRIM24 | AlphaScreen | 270 | - | Also inhibits TRIM24 | |
| NI-57 | BRPF1 | AlphaScreen | 3.1 | 31 | Potent pan-BRPF inhibitor |
| BRPF2 (BRD1) | AlphaScreen | 46 | 110 | High affinity for BRPF2 | |
| BRPF3 | AlphaScreen | 140 | 410 | Broad BRPF family activity |
Signaling Pathways
To understand the biological context of this compound's action, it is essential to visualize the signaling pathways in which its targets, BRPF2 and TAF1, are involved.
BRPF2 acts as a scaffold protein within the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes are responsible for acetylating histone tails, a key post-translational modification that generally leads to a more open chromatin structure, facilitating gene expression. The bromodomain of BRPF2 recognizes and binds to these acetylated histones, anchoring the complex to specific genomic regions and promoting transcriptional activation. This compound inhibits this interaction, thereby disrupting the function of the MOZ/MORF complex.
TAF1 is the largest subunit of the general transcription factor TFIID, which plays a central role in initiating transcription by RNA polymerase II. TFIID recognizes and binds to core promoter elements on DNA. The tandem bromodomains of TAF1 are thought to contribute to this process by recognizing acetylated histone marks, which helps to stabilize the TFIID complex at active promoters and facilitate the assembly of the pre-initiation complex (PIC). By inhibiting the TAF1 bromodomains, this compound can interfere with the recruitment of TFIID and subsequent transcription initiation.
Experimental Protocols and Workflows
To ensure reproducibility and allow for accurate comparison of results, detailed experimental protocols are essential. Below are generalized workflows for several key biophysical assays used to characterize this compound.
BROMOscan® (Competitive Binding Assay)
BROMOscan® is a proprietary competitive binding assay used to determine the binding affinities of compounds against a large panel of bromodomains.
Protocol:
-
An immobilized ligand that binds to the bromodomain of interest is prepared on a solid support.
-
The target bromodomain, tagged for detection (e.g., with a DNA tag), is incubated with the test compound at various concentrations.
-
This mixture is then added to the immobilized ligand.
-
If the test compound binds to the bromodomain, it will compete with the immobilized ligand, reducing the amount of tagged bromodomain captured on the solid support.
-
The amount of captured bromodomain is quantified, typically using a highly sensitive method like quantitative PCR (qPCR) for DNA-tagged proteins.
-
The data is then used to calculate the dissociation constant (Kd) of the test compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, homogeneous assay format widely used for studying protein-protein and protein-ligand interactions.
Protocol:
-
The target bromodomain is labeled with a donor fluorophore (e.g., Europium), and a ligand (e.g., a biotinylated acetylated histone peptide) is complexed with an acceptor fluorophore (e.g., streptavidin-allophycocyanin).
-
In the absence of a competitor, binding of the bromodomain to the ligand brings the donor and acceptor into close proximity, resulting in a high FRET signal upon excitation of the donor.
-
The test compound is added at various concentrations.
-
If the compound binds to the bromodomain, it displaces the fluorescently labeled ligand, leading to a decrease in the FRET signal.
-
The IC50 value, the concentration of inhibitor required to reduce the FRET signal by 50%, is determined.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another proximity-based assay that is highly sensitive and suitable for high-throughput screening.
Protocol:
-
Donor and acceptor beads are coated with molecules that will bind to the target bromodomain and its ligand (e.g., an antibody against a tag on the bromodomain and streptavidin to bind a biotinylated peptide).
-
When the bromodomain and its ligand interact, they bring the donor and acceptor beads into close proximity.
-
Upon excitation of the donor bead, singlet oxygen is generated, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal.
-
A test compound that disrupts the interaction will separate the beads, leading to a decrease in the signal.
-
The IC50 value is determined from the dose-response curve.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based assay that measures compound binding to a target protein within living cells.
Protocol:
-
Cells are engineered to express the target bromodomain as a fusion protein with NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to the bromodomain is added to the cells. Binding of the tracer to the NanoLuc-fusion protein results in Bioluminescence Resonance Energy Transfer (BRET).
-
A test compound is added, which competes with the tracer for binding to the bromodomain.
-
Displacement of the tracer by the test compound leads to a decrease in the BRET signal.
-
The intracellular IC50 value is determined, providing a measure of target engagement in a physiological context.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
A solution of the purified bromodomain is placed in the sample cell of the calorimeter.
-
A solution of the test compound is loaded into a syringe.
-
The compound is injected in small aliquots into the protein solution.
-
The heat change associated with each injection is measured.
-
The data is plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in cells or tissues by measuring the change in the thermal stability of a target protein upon ligand binding.
Protocol:
-
Intact cells or cell lysates are incubated with the test compound or vehicle control.
-
The samples are heated to a range of temperatures, causing proteins to denature and precipitate.
-
The aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Binding of the compound stabilizes the protein, resulting in a higher melting temperature (Tm). The change in melting temperature (ΔTm) is a measure of target engagement.
Conclusion
Confirming the target engagement of a chemical probe like this compound is paramount for its validation and use in biological research. The biophysical methods outlined in this guide provide a comprehensive toolkit for characterizing the binding of this compound to its targets, BRPF2 and TAF1. Each technique offers unique advantages, from the high-throughput capabilities of BROMOscan®, TR-FRET, and AlphaScreen to the detailed thermodynamic information provided by ITC and the in-cell validation offered by NanoBRET™ and CETSA. By employing a combination of these methods, researchers can gain a thorough understanding of the affinity, selectivity, and cellular activity of this compound and other bromodomain inhibitors, ultimately accelerating the pace of drug discovery and the elucidation of complex biological processes.
Validating BAY-299's Mechanism: A Rescue Experiment-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BAY-299, a potent dual inhibitor of the BRPF2 bromodomain and the TAF1/TAF1L bromodomains, with alternative compounds. We delve into the mechanism of action of this compound and present supporting experimental data from rescue experiments designed to validate its on-target effects.
This compound: A Dual Inhibitor of BRPF2 and TAF1
This compound is a chemical probe that has demonstrated significant potential in cancer research, particularly in Acute Myeloid Leukemia (AML).[1] It functions by inhibiting the bromodomains of BRPF2 and TAF1/TAF1L, proteins crucial for transcriptional regulation.[2][3] This inhibition ultimately leads to apoptosis in cancer cells through the activation of RIPK1 signaling.[1]
Validating the Mechanism: The Rescue Experiment
A key method to confirm the specific mechanism of a drug is the "rescue experiment." In this approach, the effects of the drug are reversed or "rescued" by co-administration of an agent that specifically blocks the proposed downstream pathway. In the case of this compound, its apoptotic effect was significantly mitigated by the use of a pan-caspase inhibitor (Z-VAD-FMK) and a RIPK1 inhibitor (Necrostatin-2), providing strong evidence for its mechanism of action.[1]
Quantitative Analysis of Rescue Experiment
The following table summarizes the quantitative data from a rescue experiment conducted on AML cell lines (MV4-11 and NB4). The data illustrates the partial reversal of this compound-induced cell death by Z-VAD-FMK and Necrostatin-2.
| Treatment Group | MV4-11 Cell Viability (%) | NB4 Cell Viability (%) |
| Control (DMSO) | 100 | 100 |
| This compound (4 µM) | ~20 | ~30 |
| This compound + Z-VAD-FMK (20 µM) | ~50 | ~60 |
| This compound + Necrostatin-2 (10 µM) | ~45 | ~55 |
Data is estimated from graphical representations in the cited literature and presented for comparative purposes.[1]
Comparative Analysis: this compound and Alternatives
To provide a comprehensive overview, we compare this compound with other relevant compounds: GNE-371 (a selective TAF1 inhibitor), AZD6738 (a dual ATR and TAF1 inhibitor), and BAY-364 (a structurally similar negative control).
| Compound | Target(s) | IC50 (TAF1) | Key Features |
| This compound | BRPF2, TAF1/TAF1L | 8-13 nM[4] | Potent dual inhibitor, induces apoptosis via RIPK1 signaling. |
| GNE-371 | TAF1(2) | 10 nM[2][5][6] | Highly selective for the second bromodomain of TAF1. |
| AZD6738 | ATR, TAF1 | 427 nM[7] | Dual inhibitor of ATR kinase and TAF1. |
| BAY-364 | TAF1 (weak) | 3 µM[4] | Structurally similar to this compound but largely inactive against BRPF1, serving as a negative control. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Rescue Experiment Protocol
-
Cell Culture: Human AML cell lines (MV4-11 and NB4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Inhibitor Pre-treatment: Cells are pre-treated with either Z-VAD-FMK (20 µM) or Necrostatin-2 (10 µM) for 2 hours.
-
This compound Treatment: this compound (4 µM) is added to the pre-treated cells.
-
Incubation: Cells are incubated for 72 hours.
-
Cell Viability Assay: Cell viability is assessed using a CCK-8 assay, measuring the absorbance at 450 nm.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1x10^4 cells/well.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
Incubation: Plates are incubated for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: 10 µL of CCK-8 solution is added to each well.
-
Incubation: Plates are incubated for 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.
Western Blot Protocol
-
Cell Lysis: Cells are lysed using RIPA buffer, and protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental procedures.
References
- 1. TAF1 inhibitor this compound induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting TAF1 with this compound induces antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GNE-371, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
BAY-299: A Comparative Analysis of In Vitro and In Vivo Activities
For Researchers, Scientists, and Drug Development Professionals
BAY-299 is a potent and selective dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2, as well as the TATA box binding protein-associated factors TAF1 and TAF1L.[1][2] This guide provides a comprehensive comparison of the reported in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies to aid in the evaluation of its therapeutic potential.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data regarding the in vitro potency and cellular effects of this compound, along with its in vivo pharmacokinetic profile in rats.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay | IC50 (nM) | Selectivity |
| BRPF2 BD | TR-FRET | 67 | 47-fold over BRPF1, 83-fold over BRPF3[2] |
| BRPF2 BD | AlphaScreen | 97 | 23-fold over BRPF1, 25-fold over BRPF3[2] |
| TAF1 BD2 | TR-FRET | 8 | - |
| TAF1L BD2 | TR-FRET | 106 | - |
| BRPF1 BD | TR-FRET | 3150 | - |
| BRPF3 BD | TR-FRET | 5550 | - |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | GI50/IC50 (nM) | Effect |
| MOLM-13 | Acute Myeloid Leukemia | Proliferation | 1060 | Inhibition of proliferation[2] |
| MV4-11 | Acute Myeloid Leukemia | Proliferation | 2630 | Inhibition of proliferation[2] |
| 769-P | Renal Cancer | Proliferation | 3210 | Inhibition of proliferation[2] |
| Jurkat | T-cell Leukemia | Proliferation | 3900 | Inhibition of proliferation[2] |
| NCI-H526 | Small Cell Lung Cancer | Proliferation | 6860 | Inhibition of proliferation[2] |
| CHL-1 | Melanoma | Proliferation | 7400 | Inhibition of proliferation[2] |
| 5637 | Bladder Cancer | Proliferation | 7980 | Inhibition of proliferation[2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTS Assay | 48,000 | Antiproliferative activity[2] |
| MV4-11 & NB4 | Acute Myeloid Leukemia | CCK-8 | - | Inhibition of cell growth, induction of cell death and differentiation[1] |
Table 3: In Vitro Target Engagement of this compound in Cellular Assays (NanoBRET)
| Target Interaction | IC50 (nM) |
| BRPF2 BD with Histone H4 | 575[2] |
| BRPF2 BD with Histone H3.3 | 825[2] |
| TAF1 BD2 with Histone H4 | 970[2] |
| TAF1 BD2 with Histone H3.3 | 1400[2] |
Table 4: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Blood Clearance | Low (~17% of hepatic blood flow)[2] |
| Volume of Distribution (steady-state) | High[2] |
| Terminal Half-life (t1/2) | 10 hours[2] |
| Oral Bioavailability (F) | 73%[2] |
In Vivo Efficacy
As of the latest available data, detailed in vivo efficacy studies of this compound demonstrating tumor growth inhibition in xenograft models have not been extensively reported in the public domain. The primary in vivo data available pertains to the pharmacokinetic profile of the compound in rats, which indicates favorable properties for oral administration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for Bromodomain Inhibition
This assay is employed to measure the inhibitory activity of this compound on the binding of bromodomains to acetylated histone peptides.
-
Reagents and Materials:
-
Recombinant bromodomain proteins (BRPF1, BRPF2, BRPF3, TAF1 BD2, TAF1L BD2)
-
Biotinylated acetylated histone peptides (e.g., H4K5acK8acK12acK16ac)
-
Europium-labeled streptavidin (donor fluorophore)
-
APC-labeled anti-tag antibody (e.g., anti-His) (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound serial dilutions
-
-
Procedure:
-
Add assay buffer, recombinant bromodomain protein, and biotinylated histone peptide to the wells of a microplate.
-
Add serial dilutions of this compound or DMSO (vehicle control).
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.
-
Add the detection mix containing Europium-labeled streptavidin and APC-labeled anti-tag antibody.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).
-
Plot the ratio against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Cellular Assay for Target Engagement
This assay quantifies the engagement of this compound with its target proteins within living cells.
-
Reagents and Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-BRPF2 or NanoLuc®-TAF1 fusion protein
-
Plasmid encoding HaloTag®-Histone H3.3 or HaloTag®-Histone H4 fusion protein
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound serial dilutions
-
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-bromodomain and HaloTag®-histone plasmids.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with the HaloTag® NanoBRET™ 618 Ligand and incubate for a specified time to allow for labeling of the histone fusion protein.
-
Add serial dilutions of this compound or DMSO to the wells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate to generate the luminescent signal.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
Plot the ratio against the logarithm of the inhibitor concentration to determine the IC50 value.
-
CCK-8 (Cell Counting Kit-8) Assay for Cell Proliferation
This colorimetric assay is used to assess the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MV4-11, NB4)
-
Complete cell culture medium
-
This compound serial dilutions
-
CCK-8 reagent
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or DMSO.
-
Incubate for the desired time periods (e.g., 24, 48, 72, 96 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50/IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and the workflows of the key experimental protocols.
Caption: Signaling Pathway of this compound
References
BAY-299: A Comparative Analysis of its Epigenetic Mechanism Against Other Epi-Drugs
For Immediate Release
A detailed comparison of BAY-299's mechanism of action reveals a distinct approach to epigenetic modulation compared to traditional epi-drugs that directly alter global histone modifications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's unique profile, supported by a summary of its mechanism and a comparison with other classes of epigenetic drugs.
This compound is a potent and selective dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2, and the TATA box binding protein-associated factors TAF1 and TAF1L.[1][2] Unlike many other epigenetic drugs that function as "writers" or "erasers" of epigenetic marks, this compound acts as a "reader" inhibitor. This means it does not directly add or remove histone modifications, but rather prevents the recognition of acetylated histones by key cellular machinery. This fundamental difference in its mechanism of action distinguishes this compound from other classes of epi-drugs such as histone deacetylase (HDAC) inhibitors and histone methyltransferase (HMT) inhibitors, which directly impact the global levels of histone modifications.
Comparison of Mechanisms and Effects on Global Histone Modifications
The following table summarizes the key differences between this compound and other major classes of epi-drugs in terms of their targets, mechanisms, and effects on global histone modifications. It is important to note that while direct quantitative data on this compound's effect on global histone modification levels is not the primary measure of its activity, the table reflects its role in modulating the downstream effects of these modifications.
| Drug Class | Example Drug(s) | Target(s) | Mechanism of Action | Effect on Global Histone Modifications |
| Bromodomain Inhibitor | This compound | BRPF2, TAF1, TAF1L Bromodomains[1][2] | "Reader" inhibitor; competitively binds to bromodomains, preventing their interaction with acetylated histones. | Does not directly alter global histone acetylation levels; instead, it blocks the downstream signaling pathways that recognize these marks. |
| HDAC Inhibitors | Vorinostat, Romidepsin | Histone Deacetylases (HDACs) | "Eraser" inhibitor; prevents the removal of acetyl groups from histones. | Global increase in histone acetylation.[3][4] |
| Histone Methyltransferase Inhibitors (e.g., EZH2 inhibitors) | Tazemetostat, GSK126 | Enhancer of Zeste Homolog 2 (EZH2) | "Writer" inhibitor; prevents the addition of methyl groups to specific histone lysine residues. | Global decrease in specific histone methylation marks (e.g., H3K27me3).[5][6] |
| DNA Methyltransferase Inhibitors | Azacitidine, Decitabine | DNA Methyltransferases (DNMTs) | "Writer" inhibitor; prevents the addition of methyl groups to DNA. | Does not directly affect histone modifications, but can indirectly influence them through changes in gene expression. |
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action for this compound. By inhibiting the "reader" proteins, this compound disrupts the signaling cascade that is normally initiated by the recognition of acetylated histones, thereby affecting gene transcription and other cellular processes.
Experimental Protocols
The primary method for quantifying global histone modifications is mass spectrometry-based proteomics. This approach allows for the unbiased and comprehensive analysis of a wide range of histone post-translational modifications (PTMs).
Key Experimental Workflow for Global Histone PTM Analysis by Mass Spectrometry
The following diagram outlines a typical bottom-up proteomics workflow used to quantify global histone modifications.
A detailed protocol for this type of analysis typically involves the following steps:
-
Cell Culture and Treatment: Cells are cultured and treated with the compound of interest (e.g., this compound or a comparator epi-drug) for a specified time and concentration.
-
Histone Extraction: Histones are extracted from the cell nuclei, often using an acid extraction protocol.[7]
-
Protein Digestion: The extracted histones are then digested into smaller peptides using a protease such as trypsin. This is a critical step in bottom-up proteomics.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify the various histone PTMs.[9][10]
-
Data Analysis: The mass spectrometry data is processed using specialized software to identify the modified peptides and quantify their relative abundance, providing a global profile of histone modifications.[11]
Conclusion
This compound represents a distinct class of epigenetic modulator that targets the "readers" of histone acetylation rather than the "writers" or "erasers." This mechanistic difference is crucial for researchers to consider when designing experiments and interpreting results. While traditional epi-drugs like HDAC and HMT inhibitors directly alter the global landscape of histone modifications, this compound offers a more nuanced approach by disrupting the downstream consequences of these modifications. This guide provides a foundational understanding of this compound's unique position within the landscape of epigenetic therapies and highlights the importance of selecting appropriate experimental methodologies to evaluate its effects.
References
- 1. Dynamics of global histone acetylation and deacetylation in vivo: rapid restoration of normal histone acetylation status upon removal of activators and repressors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Global histone modification fingerprinting in human cells using epigenetic reverse phase protein array - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and quantification of histone PTMs using high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerating the Field of Epigenetic Histone Modification Through Mass Spectrometry–Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global level quantification of histone post-translational modifications in a 3D cell culture model of hepatic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry‐based characterization of histones in clinical samples: applications, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
